Pyrrolidin-2-YL-acetic acid hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-pyrrolidin-2-ylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c8-6(9)4-5-2-1-3-7-5;/h5,7H,1-4H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDACVOAOJQTPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501005 | |
| Record name | (Pyrrolidin-2-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71985-79-0 | |
| Record name | (Pyrrolidin-2-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyrrolidin-2-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Strategic Importance of the Pyrrolidine Scaffold
An In-depth Technical Guide to the Synthesis of Pyrrolidin-2-yl-acetic acid Hydrochloride
The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry. Its non-planar, sp³-rich structure provides an ideal framework for creating molecules with precise three-dimensional orientations, essential for selective interaction with biological targets.[1] Pyrrolidin-2-yl-acetic acid, in particular, serves not only as a crucial building block for complex pharmaceuticals but also as a natural biosynthetic precursor for alkaloids such as Tussilagine.[2][3] This guide provides an in-depth exploration of the primary synthetic pathways to its hydrochloride salt, designed for researchers and drug development professionals. We will move beyond simple procedural lists to dissect the underlying chemical logic, enabling informed decisions in experimental design and scale-up.
Chapter 1: A Retrosynthetic Approach to Pyrrolidin-2-yl-acetic acid
A logical analysis of the target molecule, Pyrrolidin-2-yl-acetic acid, reveals several strategic disconnections. The core challenge lies in constructing the C2-acetic acid side chain while controlling the stereochemistry of the chiral center. The primary strategies emerge from two key precursors: those that build the side chain onto a pre-existing pyrrolidine core and those that form the ring from an acyclic precursor already containing the necessary carbon framework. For practical and stereochemical reasons, syntheses originating from the chiral pool, specifically from derivatives of glutamic acid, are most prevalent and will be the focus of this guide.
Caption: Retrosynthetic analysis of Pyrrolidin-2-yl-acetic acid.
Chapter 2: Pathway I - Synthesis via Lactam Reduction
This pathway is arguably the most direct route, leveraging the readily available chiral synthon, (S)-Pyroglutamic acid (also known as 2-pyrrolidone-5-carboxylic acid).[4][5] The strategy involves first establishing the acetic acid side chain at the C5 position of the pyrrolidone ring, followed by the crucial reduction of the cyclic amide (lactam) to the corresponding pyrrolidine.
Rationale and Mechanistic Considerations
The core of this pathway is the reduction of the lactam functionality. Standard catalytic hydrogenation is generally ineffective for this transformation. Potent hydride-donating reagents are required.
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent capable of reducing both the lactam and the carboxylic acid. Therefore, the acid must first be protected as an ester. The mechanism involves the nucleophilic attack of the hydride ion on the carbonyl carbon of the lactam, followed by coordination of the aluminum to the oxygen atom, leading to the cleavage of the C=O bond.
-
Borane (BH₃): Borane complexes (e.g., BH₃·THF or BH₃·SMe₂) offer a more selective alternative. Borane will readily reduce carboxylic acids and amides but is generally less reactive towards esters. This allows for a potential one-pot reduction of a pyrrolidone-carboxylic acid, although careful control of stoichiometry and reaction conditions is essential to avoid side reactions.
The choice of ester for protection is critical. A methyl or ethyl ester is common, but a tert-butyl ester offers the advantage of being removable under acidic conditions, which can be convenient in the final deprotection and salt formation step.[6]
Experimental Workflow
The overall workflow for this pathway involves three key stages: esterification of the starting material, alkylation to introduce the side chain (if starting from a simpler precursor), and the final reduction. A more convergent approach starts with a molecule that already contains the C2 side chain, such as 2-pyrrolidone-5-acetic acid.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-ピロリドン-5-カルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pyrrolidin-2-yl-acetic acid tert-butyl ester suppliers USA [americanchemicalsuppliers.com]
An In-depth Technical Guide to the Physicochemical Properties of Pyrrolidin-2-YL-acetic acid Hydrochloride
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolidin-2-yl-acetic acid hydrochloride is a heterocyclic compound of significant interest in neuroscience and synthetic chemistry. As a key precursor in the biosynthesis of various natural products and a structural motif in pharmacologically active molecules, a thorough understanding of its physicochemical properties is paramount for its effective application in research and drug development. This technical guide provides a comprehensive overview of the known characteristics of this compound, alongside detailed, field-proven methodologies for the determination of its complete physicochemical profile. By synthesizing established data with practical experimental protocols, this document serves as an essential resource for scientists working with this compound, ensuring a foundation of scientific integrity and enabling reproducible, high-quality research.
Introduction: The Scientific Imperative
The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active compounds, from natural alkaloids to synthetic pharmaceuticals.[1] Its influence on molecular conformation and basicity makes it a valuable component in drug design. This compound, a derivative of this fundamental structure, has emerged as a compound of interest due to its role as a biosynthetic precursor to alkaloids such as Tussilagine and Isotussilagine and its potential applications in neurological research.[2][3] A comprehensive characterization of its physicochemical properties is not merely an academic exercise; it is a critical prerequisite for any meaningful scientific investigation. These properties govern the compound's behavior in biological systems, its formulation potential, and its stability under various conditions. This guide is structured to provide both the established data for this compound and the experimental frameworks necessary to elucidate its complete physicochemical profile, thereby empowering researchers to proceed with confidence and precision.
Chemical Identity and Structure
A clear understanding of the molecular identity of this compound is the starting point for all subsequent characterization.
| Identifier | Value | Source |
| Chemical Name | 2-(pyrrolidin-2-yl)acetic acid hydrochloride | [4] |
| Synonyms | L-beta-homoproline-HCl, D-BETA-HOMOPROLINE-HCL, 2-Pyrrolidineacetic acid hydrochloride | [4] |
| CAS Number | 71985-79-0 | [2][5] |
| Molecular Formula | C6H12ClNO2 | [2][5] |
| Molecular Weight | 165.62 g/mol | [2][5] |
| Chemical Structure | ![]() | MedChemExpress |
Established Physicochemical Properties
The following table summarizes the currently available physicochemical data for this compound, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Appearance | Off-white to light brown solid | [5] |
| Melting Point | 171-174 °C | MedChemExpress Safety Data Sheet |
| Purity (by NMR) | ≥97.0% | [5] |
| Solubility | Soluble in water | [6] |
| Storage | Store at room temperature in an inert atmosphere. | MedChemExpress, Ambeed, Inc. |
Experimental Protocols for Comprehensive Characterization
To address the gaps in the publicly available data, this section provides detailed, step-by-step protocols for the experimental determination of key physicochemical properties. These methodologies are based on established principles and are designed to yield reliable and reproducible results.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
Causality: The pKa is a critical parameter that dictates the ionization state of a molecule at a given pH. This, in turn, influences its solubility, permeability, and interaction with biological targets. For this compound, which possesses both a carboxylic acid and a secondary amine (as the hydrochloride salt), determining the pKa values is essential for predicting its behavior in physiological environments. Potentiometric titration is a robust and accurate method for this determination.
Protocol:
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 50 mL of deionized, CO2-free water.
-
Titrant Preparation: Prepare standardized 0.1 M NaOH and 0.1 M HCl solutions.
-
Apparatus Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel (25 °C) equipped with a magnetic stirrer and the calibrated pH electrode.
-
Titration Procedure:
-
Begin by titrating the acidic form of the compound by adding small, precise aliquots (e.g., 0.05 mL) of the standardized 0.1 M NaOH solution.
-
Record the pH value after each addition, ensuring the reading has stabilized.
-
Continue the titration past the equivalence point(s).
-
To determine the pKa of the pyrrolidinium ion, perform a separate titration starting with the free base (if available) or by adjusting the initial solution to a basic pH and titrating with 0.1 M HCl.
-
-
Data Analysis:
-
Plot the pH as a function of the volume of titrant added.
-
Determine the equivalence point(s) from the inflection point(s) of the titration curve (or by calculating the first or second derivative).
-
The pKa is equal to the pH at the half-equivalence point.
-
Diagram of pKa Determination Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Quantitative Solubility Assessment
Causality: While the compound is known to be water-soluble, quantitative data is necessary for preparing solutions of known concentrations for biological assays and for understanding its dissolution profile. The shake-flask method is the gold standard for determining equilibrium solubility.
Protocol:
-
Solvent Selection: Choose a range of relevant solvents, including water, phosphate-buffered saline (PBS, pH 7.4), and common organic solvents (e.g., methanol, ethanol, DMSO).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is crucial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Reporting: Express the solubility in mg/mL or mol/L.
Spectral Analysis
Causality: Spectroscopic data provides unambiguous confirmation of the chemical structure and purity of the compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Provides detailed information about the number and connectivity of hydrogen atoms in the molecule.
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Analysis: Interpret the chemical shifts, integration, and coupling patterns to confirm the structure.
-
-
FTIR (Fourier-Transform Infrared) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or use an ATR (Attenuated Total Reflectance) accessory.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic peaks for O-H (acid), N-H (amine salt), C=O (acid), and C-N bonds.
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern.
-
Technique: Electrospray ionization (ESI) is suitable for this polar, non-volatile compound.
-
Analysis: Observe the molecular ion peak corresponding to the free base ([M+H]⁺) to confirm the molecular weight.
-
Hygroscopicity Classification
Causality: Hygroscopicity, the tendency to absorb moisture from the air, can significantly impact the stability, handling, and formulation of a solid compound.
Protocol (based on European Pharmacopoeia):
-
Sample Preparation: Accurately weigh a sample of the compound (approximately 1 g) in a tared, open container.
-
Controlled Environment: Place the sample in a desiccator maintained at 80% ± 2% relative humidity (using a saturated solution of ammonium chloride) and a constant temperature of 25 °C ± 1 °C.
-
Equilibration: Store the sample under these conditions for 24 hours.
-
Weight Measurement: After 24 hours, re-weigh the sample.
-
Classification: Classify the hygroscopicity based on the percentage weight gain:
-
Non-hygroscopic: ≤ 0.12%
-
Slightly hygroscopic: > 0.12% and < 2%
-
Hygroscopic: ≥ 2% and < 15%
-
Very hygroscopic: ≥ 15%
-
Investigation of Polymorphism
Causality: Polymorphism, the ability of a solid to exist in multiple crystalline forms, can affect its melting point, solubility, and bioavailability.
Screening and Characterization Methods:
-
Differential Scanning Calorimetry (DSC): Can detect phase transitions, including melting and solid-solid conversions between polymorphs.
-
Powder X-ray Diffraction (PXRD): Provides a unique "fingerprint" for each crystalline form.
-
Hot-Stage Microscopy: Allows for visual observation of changes in crystal form with temperature.
Biological Context and Significance
This compound is not just a chemical entity; its relevance is rooted in its biological roles and potential applications.
Precursor in Alkaloid Biosynthesis
This compound is a known precursor in the biosynthesis of certain pyrrolizidine alkaloids, such as Tussilagine and Isotussilagine.[2][3] These natural products are of interest for their potential pharmacological activities. Understanding the physicochemical properties of the precursor is essential for studies aimed at elucidating the biosynthetic pathways and for potential synthetic biology applications.
Diagram of Biosynthetic Role:
Caption: Role as a precursor in alkaloid biosynthesis.
Potential in Neurological Research
The pyrrolidine scaffold is a key feature in many compounds that interact with the central nervous system.[7] Pyrrolidine derivatives can act as modulators of neurotransmitter systems.[6] While the specific biological targets of this compound are not yet fully elucidated, its structural similarity to neurotransmitters like GABA and glutamate suggests it could be a valuable tool for investigating neurotransmitter transport and receptor binding. Further research into its specific interactions with neuronal proteins is warranted.
Conclusion: A Foundation for Future Research
This technical guide has consolidated the known physicochemical properties of this compound and provided a comprehensive set of experimental protocols for a more complete characterization. By adhering to these standardized methodologies, researchers can ensure the quality and reproducibility of their data. A thorough understanding of these fundamental properties is indispensable for advancing our knowledge of its role in biosynthesis and for exploring its potential in the field of neuroscience. This document serves as a foundational resource, enabling the scientific community to build upon existing knowledge with a high degree of confidence and scientific rigor.
References
-
ResearchGate. Hygroscopicity classification. [Link]
-
Pharma Growth Hub. Classification of Hygroscopicity. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]
-
Sunway Pharm Ltd. 2-(pyrrolidin-1-yl)acetic acid hydrochloride - CAS:6628-74-6. [Link]
-
PubChem. 2-Pyridineacetic acid. [Link]
-
FooDB. 2-Pyrrolidinone. [Link]
-
Bridges, R. J., et al. (1992). Conformationally defined neurotransmitter analogues. Selective inhibition of glutamate uptake by one pyrrolidine-2,4-dicarboxylate diastereomer. Journal of medicinal chemistry, 35(21), 3949–3954. [Link]
-
Wurtman, R. J. (1982). Precursor control of neurotransmitter synthesis. Advances in biochemical psychopharmacology, 34, 1–11. [Link]
-
Murikipudi, V., et al. (2013). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Pharmaceutical development and technology, 18(2), 348–358. [Link]
-
Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). [Link]
-
Kovács, A., et al. (2020). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 25(24), 5923. [Link]
-
NIST. 2-Pyrrolidinone. [Link]
-
LookChem. This compound. [Link]
-
Shishkina, L. N., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6296. [Link]
-
Leete, E., & Michelson, R. H. (1988). 1-Methylpyrrolidine-2-acetic Acid is not a Precursor of Tropane Alkaloids. Journal of natural products, 51(3), 489–493. [Link]
-
Li, J., et al. (2012). Pyrrolidine dithiocarbamate attenuates brain Aβ increase and improves long-term neurological outcome in rats after transient focal brain ischemia. Neurobiology of aging, 33(7), 1435–1446. [Link]
-
Wikipedia. 2-Pyrrolidone. [Link]
-
PubChem. (S)-2-(Pyrrolidin-3-yl)acetic acid. [Link]
-
SpectraBase. 1-Vinyl-2-pyrrolidinone. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|lookchem [lookchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Buy 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride | 6628-74-6 [smolecule.com]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: The Neurological Role of Pyrrolidin-2-YL-acetic acid hydrochloride
A Deep Dive into a Potential Neuromodulator
For Immediate Release
[CITY, STATE] – The intricate landscape of neurological research is in a perpetual state of evolution, with scientists tirelessly seeking novel compounds that hold the key to understanding and treating complex brain disorders. Within this dynamic field, Pyrrolidin-2-YL-acetic acid hydrochloride has emerged as a molecule of interest, primarily recognized as a precursor in the biosynthesis of Tussilagine and Isotussilagine.[1][2] While its direct mechanism of action in neurological research remains a subject of ongoing investigation, its structural characteristics and relationship to a well-known class of cognitive enhancers offer intriguing possibilities for its role in the central nervous system.
This technical guide synthesizes the current, albeit limited, understanding of this compound and explores its potential neurological implications by examining its chemical identity, its connection to the broader class of pyrrolidine-containing compounds, and the established mechanisms of related molecules. This paper is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of neuroscience.
Chemical Profile and Structural Significance
This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle that is a fundamental structural motif in a vast array of biologically active compounds, including numerous pharmaceuticals and alkaloids.[3][4] Its chemical structure, featuring a pyrrolidine ring attached to an acetic acid group, provides a versatile scaffold for potential interactions with various biological targets within the central nervous system. The hydrochloride salt form enhances its solubility in aqueous solutions, a crucial property for experimental and potential therapeutic applications.
Table 1: Chemical and Physical Properties
| Property | Value |
| IUPAC Name | (pyrrolidin-2-yl)acetic acid hydrochloride |
| Molecular Formula | C₆H₁₂ClNO₂ |
| Molecular Weight | 165.62 g/mol |
| CAS Number | 71985-79-0 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water |
Source: Smolecule[5], MedChemExpress[2]
The pyrrolidine ring is a key component of many drugs targeting the central nervous system, contributing to their binding affinity and pharmacological activity.[3][6] The presence of both a carboxylic acid group and a secondary amine within the this compound structure suggests the potential for diverse chemical interactions, including hydrogen bonding and ionic interactions, with biological macromolecules such as receptors and enzymes.
Inferred Mechanisms of Action: A Link to Nootropics
Direct, in-depth research specifically elucidating the mechanism of action of this compound in neurological contexts is not extensively available in current scientific literature. However, its structural similarity to a class of compounds known as "racetams," particularly the prototypical nootropic agent piracetam (2-oxo-1-pyrrolidine acetamide), provides a logical framework for hypothesizing its potential neurological effects.[7][8][9]
Piracetam and its analogues are known for their cognitive-enhancing properties and are believed to exert their effects through several mechanisms, although a single, unified theory remains elusive.[10][11]
Modulation of Neuronal Membrane Fluidity
One of the prominent theories regarding the action of piracetam-like compounds is their ability to interact with the phospholipid bilayer of neuronal membranes.[8][9] This interaction is thought to increase membrane fluidity, which can, in turn, enhance the function of membrane-bound proteins such as receptors and ion channels. This could lead to improved signal transduction and overall neuronal communication.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 5. Buy 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride | 6628-74-6 [smolecule.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Piracetam--an old drug with novel properties? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. Piracetam and other structurally related nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrrolidin-2-yl-acetic Acid Hydrochloride Scaffold: A Comprehensive Technical Guide for Drug Discovery
Introduction: The Privileged Pyrrolidin-2-yl-acetic Acid Core
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery. Its prevalence in over 20 FDA-approved drugs underscores its significance as a "privileged scaffold". This is largely due to its three-dimensional, non-planar structure which allows for a greater exploration of chemical space compared to flat aromatic rings, a desirable trait for enhancing selectivity and improving physicochemical properties. When functionalized with an acetic acid moiety at the 2-position, the resulting Pyrrolidin-2-yl-acetic acid scaffold offers a versatile platform for the development of a diverse array of therapeutic agents. The acetic acid side chain provides a convenient handle for further chemical modifications, such as amidation and esterification, enabling the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of Pyrrolidin-2-yl-acetic acid hydrochloride derivatives, offering valuable insights for researchers and drug development professionals.
Strategic Synthesis of Pyrrolidin-2-yl-acetic Acid Derivatives: A Field-Proven Perspective
The synthesis of Pyrrolidin-2-yl-acetic acid derivatives can be broadly categorized into two main strategies: the functionalization of a pre-existing chiral pyrrolidine core, often derived from L-proline, and the de novo construction of the pyrrolidine ring through cyclization reactions. The choice of strategy is often dictated by the desired stereochemistry and the complexity of the target molecule.
Functionalization of Chiral Precursors: The Proline Advantage
L-proline, a naturally occurring amino acid, serves as an excellent and cost-effective chiral starting material for the synthesis of (S)-Pyrrolidin-2-yl-acetic acid derivatives. This approach offers inherent stereocontrol at the C-2 position.
Experimental Protocol: Synthesis of (S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetic acid
This protocol outlines a common procedure for the synthesis of a key intermediate, N-Boc-(S)-Pyrrolidin-2-yl-acetic acid, which can be further elaborated.
-
Step 1: Esterification of L-Proline. To a suspension of L-proline (1.0 eq) in methanol, thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12 hours. The solvent is removed under reduced pressure to yield the methyl ester hydrochloride salt.
-
Step 2: N-Protection. The proline methyl ester hydrochloride is dissolved in a mixture of dioxane and water. Di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) and sodium bicarbonate (2.5 eq) are added, and the mixture is stirred at room temperature for 16 hours. The reaction is then concentrated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give N-Boc-L-proline methyl ester.
-
Step 3: Arndt-Eistert Homologation. A solution of N-Boc-L-proline (1.0 eq) in anhydrous THF is cooled to -15 °C. Triethylamine (1.1 eq) and ethyl chloroformate (1.1 eq) are added, and the mixture is stirred for 30 minutes. The resulting mixed anhydride is then treated with a freshly prepared solution of diazomethane in ether. The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
Step 4: Wolff Rearrangement. The crude diazoketone is dissolved in a mixture of THF and water. Silver benzoate (0.1 eq) is added, and the mixture is heated at 60 °C for 2 hours. The reaction mixture is then cooled, filtered, and the solvent is removed. The residue is purified by column chromatography to afford (S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetic acid.
-
Step 5: Deprotection to Hydrochloride Salt. The N-Boc protected acid is dissolved in a solution of HCl in dioxane (4M) and stirred at room temperature for 4 hours. The solvent is evaporated to dryness to yield (S)-Pyrrolidin-2-yl-acetic acid hydrochloride as a white solid.
Causality in Experimental Choices: The use of L-proline as a starting material is a strategic choice to ensure the desired (S)-stereochemistry in the final product, which is often crucial for biological activity. The Arndt-Eistert homologation is a classic and reliable method for the one-carbon extension of a carboxylic acid, directly leading to the desired acetic acid side chain. The choice of the Boc protecting group is due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
De Novo Synthesis: [3+2] Cycloaddition Reactions
For the synthesis of more complex or diversely substituted pyrrolidine rings, the [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is a powerful and convergent strategy. This approach allows for the introduction of various substituents on the pyrrolidine ring with good regio- and stereocontrol.
Experimental Workflow: [3+2] Cycloaddition for Pyrrolidine Synthesis
Caption: General workflow for the synthesis of substituted pyrrolidines via [3+2] cycloaddition.
Pharmacological Landscape of Pyrrolidin-2-yl-acetic Acid Derivatives
Derivatives of Pyrrolidin-2-yl-acetic acid have demonstrated a broad spectrum of biological activities, targeting various enzymes and receptors implicated in a range of diseases.
Enzyme Inhibition: A Focus on Dipeptidyl Peptidase-4 (DPP-4)
DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones. Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes. Several Pyrrolidin-2-yl-acetic acid derivatives have been investigated as DPP-4 inhibitors.
| Compound ID | Modification on Pyrrolidin-2-yl-acetic acid | DPP-4 IC50 (nM)[1] | Selectivity vs. DPP-8/9 |
| 1 | N-(4-fluorobenzyl)acetamide | 17 | >1000-fold |
| 2 | N-(2-cyanobenzyl)acetamide | 8 | >1500-fold |
| 3 | N-(thiazol-2-ylmethyl)acetamide | 25 | >800-fold |
| 4 | N-(pyridin-2-ylmethyl)acetamide | 32 | >700-fold |
Structure-Activity Relationship Insights: The data suggests that the nature of the N-substituent on the acetamide moiety significantly influences the inhibitory potency against DPP-4. Aromatic and heteroaromatic groups are well-tolerated, with electron-withdrawing groups like cyano on the benzyl ring leading to enhanced activity. The pyrrolidine ring and the acetamide linker are believed to interact with key residues in the S1 and S2 pockets of the DPP-4 active site.
G-Protein Coupled Receptor (GPCR) Antagonism: Targeting CXCR4
The CXCR4 receptor is a chemokine receptor that plays a pivotal role in cancer metastasis and HIV entry into host cells. Antagonists of CXCR4 are therefore of significant interest as potential anti-cancer and anti-viral agents.
Signaling Pathway Modulation by CXCR4 Antagonists
Caption: Inhibition of CXCL12/CXCR4 signaling by a Pyrrolidin-2-yl-acetic acid derivative.
A series of (S)-pyrrolidine derivatives have been reported as potent CXCR4 antagonists. For instance, a derivative with a 3-methyl-substituted pyridin-2-yl-4-oxobutanal precursor showed an IC50 of 79 nM in a competitive binding assay. These compounds effectively block the binding of the natural ligand CXCL12 to CXCR4, thereby inhibiting downstream signaling pathways that promote cell migration and proliferation.
Future Perspectives and Conclusion
The this compound scaffold continues to be a highly valuable and versatile starting point for the design and synthesis of novel therapeutic agents. Its inherent three-dimensionality and the synthetic tractability of the acetic acid side chain provide a fertile ground for further exploration. Future research in this area will likely focus on the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The application of modern synthetic methodologies, such as C-H activation and photoredox catalysis, could open up new avenues for the functionalization of the pyrrolidine ring, leading to the discovery of next-generation drug candidates. The insights and protocols presented in this guide are intended to empower researchers to harness the full potential of this privileged scaffold in their drug discovery endeavors.
References
- Enamine. Synthesis of unique pyrrolidines for drug discovery.
- Benchchem. (S)-2-(Pyrrolidin-2-yl)acetic acid | 56633-75-1.
-
Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Available from: [Link]
- Journal of Pharmaceutical Negative Results. SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. (2022).
-
Jeelan Basha, D., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 8(1), 1-23. Available from: [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]
-
Sklenicka, J., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics, 13(7), 672. Available from: [Link]
-
Sargsyan, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. Available from: [Link]
-
Jan, M. S., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European journal of medicinal chemistry, 186, 111863. Available from: [Link]
-
Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Available from: [Link]
-
Clausen, R. P., et al. (2002). Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. Bioorganic & medicinal chemistry, 10(5), 1333–1344. Available from: [Link]
- Google Patents. (2014). Preparation method for pyrrolidine-2-carboxylic acid derivatives.
-
Kazakova, R., & Masson, P. (2022). Quantitative Measurements of Pharmacological and Toxicological Activity of Molecules. Molecules (Basel, Switzerland), 27(22), 7799. Available from: [Link]
-
Linagliptin ameliorates acetic acid-induced colitis via modulating AMPK/SIRT1/PGC-1α and JAK2/STAT3 signaling pathway in rats. (2022). Toxicology and applied pharmacology, 438, 115906. Available from: [Link]
-
Semenova, M. N., et al. (2016). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules (Basel, Switzerland), 21(10), 1358. Available from: [Link]
- Google Patents. (2021). Preparation method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
-
ResearchGate. (2021). Design, Synthesis and Biological Activity of New Amides Derived from 3‐Benzhydryl and 3‐sec‐Butyl‐2,5‐dioxo‐pyrrolidin‐1‐yl‐acetic Acid. Available from: [Link]
-
ACS Publications. (2018). Pyrrolone Derivatives as Intracellular Allosteric Modulators for Chemokine Receptors: Selective and Dual-Targeting Inhibitors of CC Chemokine Receptors 1 and 2. Available from: [Link]
-
Sandham, D. A., et al. (2009). 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists. Bioorganic & medicinal chemistry letters, 19(16), 4794–4798. Available from: [Link]
Sources
Unveiling the Journey of Pyrrolidin-2-YL-acetic acid hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Scaffold
Pyrrolidin-2-YL-acetic acid hydrochloride, a chiral cyclic β-amino acid also known as β-homoproline hydrochloride, has carved a niche for itself in the landscape of synthetic and medicinal chemistry. While not a household name in the broader scientific community, its significance lies in its role as a versatile building block for more complex molecules, particularly in the realm of natural product synthesis and drug discovery. This technical guide delves into the discovery, history, and synthetic methodologies surrounding this intriguing compound, providing a comprehensive resource for researchers working with pyrrolidine-based scaffolds.
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1] Its conformational flexibility and the stereogenic center at the 2-position of this compound offer a three-dimensional diversity that is highly sought after in the design of novel therapeutic agents. This guide will explore the origins of this compound, from its identification as a natural product precursor to the various synthetic strategies developed for its preparation, offering insights into its potential applications.
The Discovery and History: A Tale of Natural Products and Nootropic Exploration
The history of Pyrrolidin-2-YL-acetic acid is intrinsically linked to the study of pyrrolizidine alkaloids, a class of natural products found in various plant species. A pivotal moment in its history came in 1998 when C. M. Passreiter identified 2-pyrrolidineacetic acid as a plausible biosynthetic precursor to the pyrrolizidine alkaloids tussilagine and isotussilagine in the plant Neurolaena lobata. This discovery, published in Biochemical Systematics and Ecology, provided the first significant scientific context for the compound, highlighting its role in the intricate biosynthetic pathways of plants.
While its identification as a natural product precursor marked a key milestone, the broader scientific interest in pyrrolidine-containing compounds had been growing for decades, largely fueled by the exploration of nootropic agents, or "smart drugs." The term "nootropic" was first coined by the Romanian psychologist and chemist Dr. Corneliu E. Giurgea in the 1960s following his discovery of Piracetam, a cyclic derivative of the neurotransmitter GABA.[2][3] Piracetam, with its 2-oxo-pyrrolidine structure, opened the floodgates for the synthesis and investigation of a vast array of pyrrolidine derivatives for cognitive enhancement and other neurological applications.
Although this compound itself is not classified as a nootropic, the intense research into structurally related pyrrolidines undoubtedly contributed to the development of synthetic methods that would later be applied to its preparation. The quest for novel nootropics and other neurologically active agents throughout the latter half of the 20th century created a fertile ground for the exploration of diverse pyrrolidine-based scaffolds, including β-homoproline and its derivatives.
While a singular, definitive publication marking the very first laboratory synthesis of this compound remains elusive in readily available literature, its preparation falls within the scope of established synthetic methodologies for β-amino acids and pyrrolidine derivatives that were being developed during this period. The synthesis of its enantiomers, such as (S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride, is of particular importance in modern drug development, where stereochemistry plays a critical role in pharmacological activity.
Synthetic Methodologies: A Guide to Preparation
The synthesis of this compound can be approached through various strategies, primarily involving the construction of the pyrrolidine ring or the elaboration of a pre-existing pyrrolidine scaffold. The choice of method often depends on the desired stereochemistry and the availability of starting materials.
Key Synthetic Strategies
Several key strategies have been employed for the synthesis of β-homoproline and its derivatives. These can be broadly categorized as:
-
Ring-closing reactions: These methods involve the formation of the pyrrolidine ring from an acyclic precursor.
-
Modification of proline derivatives: This approach utilizes readily available proline as a chiral starting material to introduce the acetic acid side chain.
-
Asymmetric synthesis: These methods focus on the enantioselective preparation of a specific stereoisomer.
The following table summarizes some of the common synthetic approaches found in the literature:
| Synthetic Approach | Key Features | Reference Type |
| Arndt-Eistert Homologation of Proline | A classic method for elongating a carboxylic acid by one methylene unit. Can be used to convert proline to β-homoproline. | General Organic Chemistry |
| Michael Addition to α,β-Unsaturated Esters | A versatile method for forming carbon-carbon bonds. Can be used to construct the β-homoproline backbone. | Modern Synthetic Methods |
| Reductive Amination of γ-Keto Acids | A common strategy for the synthesis of cyclic amines. | Standard Organic Synthesis |
| Asymmetric Synthesis from Chiral Precursors | Utilizes chiral starting materials to control the stereochemistry of the final product. | Enantioselective Synthesis Literature |
Experimental Protocol: A Representative Synthesis
The following is a representative, generalized protocol for the synthesis of racemic this compound, based on established chemical principles. Note: This is an illustrative example and should be adapted and optimized based on specific laboratory conditions and safety protocols.
Step 1: Synthesis of Diethyl 2-acetyl-2-(2-cyanoethyl)malonate
-
To a solution of sodium ethoxide in ethanol, add diethyl acetylmalonate.
-
Slowly add acrylonitrile and stir the mixture at room temperature.
-
After the reaction is complete, neutralize the mixture with acetic acid.
-
Remove the solvent under reduced pressure and extract the product with a suitable organic solvent.
-
Purify the crude product by vacuum distillation.
Step 2: Synthesis of 4-Oxo-pyrrolidine-2-carboxylic acid ethyl ester
-
Hydrolyze the cyano group of the product from Step 1 using concentrated hydrochloric acid.
-
The resulting dicarboxylic acid is then decarboxylated by heating.
-
The intermediate keto acid is then cyclized to the corresponding lactam upon heating.
-
The resulting 4-oxo-pyrrolidine-2-carboxylic acid is then esterified to the ethyl ester.
Step 3: Reduction of the Ketone and Lactam
-
The keto-lactam from Step 2 is reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent. This step reduces both the ketone and the amide functionalities to yield the pyrrolidine ring.
Step 4: Hydrolysis of the Ester and Formation of the Hydrochloride Salt
-
The resulting ethyl ester of Pyrrolidin-2-YL-acetic acid is hydrolyzed to the corresponding carboxylic acid using aqueous base, followed by acidification.
-
The free base of Pyrrolidin-2-YL-acetic acid is then dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of hydrogen chloride in a non-aqueous solvent (e.g., diethyl ether or isopropanol) to precipitate this compound.
-
The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum.
Visualization of a General Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of a pyrrolidine derivative, highlighting the key stages of ring formation and functional group manipulation.
Sources
Pyrrolidin-2-yl-acetic Acid Hydrochloride: A Key Precursor in Alkaloid Biosynthesis and a Versatile Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring system is a cornerstone of natural product chemistry and medicinal chemistry, prized for its unique stereochemical and pharmacological properties. This guide provides an in-depth technical analysis of pyrrolidin-2-yl-acetic acid hydrochloride, a key biosynthetic precursor and versatile synthetic building block. We will elucidate its pivotal role in the biosynthesis of specific pyrrolizidine alkaloids, namely Tussilagine and Isotussilagine, by exploring established pathways and proposing methodologies for their validation.[1][2] Furthermore, this whitepaper will delve into the broader applications of the pyrrolidine scaffold in modern drug discovery, highlighting strategies for derivatization and chemoenzymatic synthesis. The content herein is structured to provide researchers and drug development professionals with both foundational knowledge and field-proven insights, bridging the gap between biosynthetic understanding and practical synthetic application.
Part I: Foundational Chemistry and Strategic Importance
The Pyrrolidine Scaffold: A Privileged Structure in Chemical Biology
The five-membered, saturated nitrogen heterocycle known as the pyrrolidine ring is a "privileged scaffold" in medicinal chemistry. Its prevalence is rooted in several key characteristics. The non-planar, puckered conformation of the ring allows for a three-dimensional exploration of pharmacophore space, which is critical for achieving high-affinity and selective interactions with biological targets.[3] This sp³-rich architecture contributes to improved metabolic stability and solubility compared to flat, aromatic systems.
The pyrrolidine motif is integral to a vast array of natural products, including many alkaloids like nicotine and hygrine, and is a fundamental component of the amino acid proline, a building block of countless proteins and peptides.[4] In synthetic pharmaceuticals, this ring is found in blockbuster drugs such as the ACE inhibitor Captopril, the migraine treatment Eletriptan, and the antipsychotic Raclopride, demonstrating its broad therapeutic utility.[4] The ability to readily introduce chiral centers and functional groups onto the pyrrolidine ring makes it an exceptionally versatile starting point for the synthesis of novel bioactive compounds.[3][4]
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to any synthetic or biosynthetic investigation.
| Property | Value | Reference |
| Compound Name | This compound | [2][5] |
| CAS Number | 71985-79-0 | [2][5] |
| Molecular Formula | C₆H₁₂ClNO₂ | [2] |
| Molecular Weight | 165.62 g/mol | [2] |
| Synonyms | 2-Pyrrolidineacetic acid hydrochloride | [5] |
| Primary Role | Biosynthetic Precursor, Drug Intermediate | [1][2] |
General Synthesis of the Pyrrolidine Core
The pyrrolidine ring, the core of our precursor, can be accessed through various synthetic strategies. A common and robust laboratory-scale method involves the catalytic hydrogenation of pyrrole derivatives. This approach leverages readily available starting materials to produce the saturated heterocyclic core. The diagram below outlines a representative workflow for such a transformation. The choice of catalyst (e.g., Platinum oxide) and reaction conditions are critical for achieving high yield and purity.[6]
Part II: Elucidating the Biosynthetic Role
Overview of Pyrrolizidine Alkaloid (PA) Biosynthesis
Pyrrolizidine alkaloids (PAs) are a large class of secondary metabolites produced by plants as a defense mechanism against herbivores.[7][8] Their biosynthesis is a fascinating example of how simple primary metabolites are converted into complex, biologically active structures. The core of a PA is the necine base, a bicyclic structure formed from two fused five-membered rings with a shared nitrogen atom.[8]
The journey begins with amino acids, typically L-arginine or L-ornithine. These are decarboxylated to form putrescine, a symmetrical diamine. Through the action of homospermidine synthase (HSS), the first committed enzyme in the pathway, two molecules of putrescine are combined to form homospermidine.[7] This intermediate then undergoes a series of oxidation and cyclization steps to form the pivotal retronecine moiety, which is the most common necine base.
Specific Incorporation into Tussilagine and Isotussilagine
While the general PA pathway is well-established, specific branch pathways lead to the vast structural diversity observed in nature. This compound has been identified as a direct precursor for the biosynthesis of the PAs Tussilagine and its isomer, Isotussilagine.[1][2] These alkaloids are characteristic of plants such as Tussilago farfara (coltsfoot).
The structure of pyrrolidin-2-yl-acetic acid suggests it serves as the C₆ necine base precursor, which is then elaborated. The proposed biosynthetic logic involves an enzymatic esterification or amidation reaction, followed by further modifications. An enzyme, likely an acyltransferase, would activate the carboxylic acid moiety of the precursor and couple it with a second molecule, likely derived from the necic acid pathway, to build the final alkaloid structure.
Self-Validating Protocol: Isotopic Labeling Studies
To rigorously validate a proposed biosynthetic pathway, isotopic labeling experiments are the gold standard. This methodology provides definitive proof of the precursor-product relationship. The core principle is to introduce a precursor labeled with a heavy isotope (e.g., ¹³C or ¹⁵N) or a radioisotope (e.g., ¹⁴C) into the biological system and then detect the label in the final product.
Below is a detailed, self-validating workflow for confirming the role of pyrrolidin-2-yl-acetic acid as a precursor to Tussilagine.
Experimental Protocol: Isotopic Tracer Study
-
Step 1: Synthesis of Labeled Precursor
-
Synthesize pyrrolidin-2-yl-[1,2-¹³C₂]-acetic acid hydrochloride using commercially available ¹³C-labeled starting materials. The specific placement of labels is critical for later mechanistic interpretation via NMR.
-
Verify the isotopic enrichment and purity of the synthesized precursor via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This baseline data is essential for validation.
-
-
Step 2: Administration to the Biological System
-
Establish a sterile tissue culture or hydroponic system of the producing organism (e.g., Tussilago farfara).
-
Prepare a sterile feeding solution containing the ¹³C-labeled this compound.
-
Administer the solution to the plant system. Run a parallel control experiment with an unlabeled precursor.
-
-
Step 3: Incubation and Harvest
-
Allow the plants to metabolize the precursor over a defined time course (e.g., 24, 48, 72 hours).
-
Harvest the plant material at each time point and immediately freeze it in liquid nitrogen to quench all enzymatic activity.
-
-
Step 4: Extraction and Purification
-
Homogenize the plant tissue and perform a standard alkaloid extraction using an appropriate solvent system (e.g., methanol/acetic acid).
-
Purify the target alkaloid, Tussilagine, from the crude extract using chromatographic techniques such as Flash Chromatography followed by High-Performance Liquid Chromatography (HPLC).
-
-
Step 5: Analysis and Validation
-
Mass Spectrometry (MS): Analyze the purified Tussilagine. The molecular ion peak in the labeled sample should show an increase of +2 m/z units compared to the unlabeled control, confirming the incorporation of the two-¹³C unit.
-
¹³C NMR Spectroscopy: This is the definitive validation step. The ¹³C NMR spectrum of the labeled Tussilagine will show significantly enhanced signals for the carbon atoms derived directly from the precursor. The presence and location of these enhanced signals provide unequivocal proof of the intact incorporation of the precursor's carbon skeleton into the final product.
-
Part III: Applications in Drug Development
A Versatile Building Block for Compound Libraries
Beyond its role in biosynthesis, pyrrolidin-2-yl-acetic acid is an excellent starting material for synthetic chemistry. Its bifunctional nature—a secondary amine within the ring and a carboxylic acid side chain—allows for orthogonal chemical modifications. The amine can be N-alkylated or N-acylated, while the carboxylic acid can be converted to esters, amides, or other functional groups. This versatility makes it a valuable building block for generating diverse libraries of novel compounds for high-throughput screening in drug discovery programs.[9]
Derivatization for Targeted Enzyme Inhibition
The pyrrolidine scaffold is frequently employed in the design of enzyme inhibitors. By strategically adding functional groups to the core ring, medicinal chemists can tailor molecules to fit precisely into the active site of a target enzyme. For instance, novel derivatives of pyrrolidinones and pyrrolidines have been synthesized and shown to be potent inhibitors of autotaxin (ATX), an enzyme implicated in inflammation and cancer.[10] In these studies, modifications to the pyrrolidine core, such as the introduction of boronic or hydroxamic acid moieties, led to compounds with IC₅₀ values in the nanomolar range.[10]
Modern Chemoenzymatic Synthesis Strategies
The demand for enantiomerically pure pharmaceuticals has driven the development of highly selective synthetic methods. Chemoenzymatic strategies, which combine the best of traditional organic synthesis and biocatalysis, offer an elegant solution.[11] For example, a prochiral pyrrolidine derivative can be synthesized chemically, followed by a highly stereoselective enzymatic step to introduce a key chiral center. Enzymes like transaminases or keto reductases can convert a ketone into a chiral amine or alcohol with exceptional enantiomeric excess (>99%).[11] This one-pot, photoenzymatic approach represents a mild, efficient, and green alternative to traditional chiral resolutions or asymmetric catalysis, providing a powerful tool for synthesizing complex pyrrolidine-containing drug candidates.[11][12]
Conclusion
This compound stands out as a molecule of significant scientific interest. It serves as a direct and crucial precursor in the biosynthesis of specific pyrrolizidine alkaloids like Tussilagine, offering a window into the specialized metabolic pathways of plants. The methodologies for validating its role, particularly through isotopic labeling, represent a cornerstone of natural product research. Concurrently, its structural features make it a highly valuable and versatile building block in synthetic and medicinal chemistry. Its application in the generation of compound libraries, the design of potent enzyme inhibitors, and its suitability for modern chemoenzymatic synthesis routes underscore its enduring importance for professionals in drug discovery and development.
References
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (IntechOpen) [Link]
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. (National Institutes of Health) [Link]
-
Applications of 2-(Pyrrolidin-1-yl)acetic Acid. (NINGBO INNO PHARMCHEM CO.,LTD.) [Link]
-
Pyrrolidine synthesis. (Organic Chemistry Portal) [Link]
-
Biosynthesis of phenanthroindolizidine alkaloids: incorporation of 2-pyrrolidin-2-ylacetophenone and benzoylacetic acid and derivatives. (Royal Society of Chemistry) [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (MDPI) [Link]
-
Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (MDPI) [Link]
-
Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. (PubMed) [Link]
-
Preparation of pyrrolidine. (PrepChem.com) [Link]
-
Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (MDPI) [Link]
-
Merging enzymatic and synthetic chemistry with computational synthesis planning. (National Institutes of Health) [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 71985-79-0 [sigmaaldrich.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Merging enzymatic and synthetic chemistry with computational synthesis planning - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Pyrrolidin-2-yl-acetic acid Hydrochloride
Abstract
This technical guide provides an in-depth exploration of the core spectroscopic techniques used for the structural elucidation and purity confirmation of Pyrrolidin-2-yl-acetic acid hydrochloride (C₆H₁₂ClNO₂; MW: 165.62)[1][2]. As a proline derivative and a valuable building block in medicinal chemistry, particularly as a precursor in neurological research, rigorous characterization is paramount.[3][4] This document moves beyond procedural lists to explain the causal relationships behind experimental choices and data interpretation. We will detail protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), presenting them as a cohesive, self-validating system for researchers, scientists, and drug development professionals.
Introduction: The Molecule and the Rationale
This compound is a chiral amino acid derivative. Its structure comprises a five-membered pyrrolidine ring, a carboxymethyl group at the C2 position, and a hydrochloride salt formed with the secondary amine. This seemingly simple structure presents distinct spectroscopic challenges and signatures. The presence of a stereocenter, a carboxylic acid, and a protonated amine dictates the analytical strategy. Spectroscopic analysis is not merely a quality control checkpoint; it is the fundamental method to confirm covalent structure, stereochemical integrity (where applicable), and purity, ensuring the reliability of downstream applications.
The hydrochloride form is crucial from an analytical perspective. It enhances solubility in polar solvents, which is advantageous for NMR, but also influences the chemical environment of the molecule. The protonated amine (NH₂⁺) will exhibit unique signals in both NMR and FTIR spectra, which are key identifiers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing a detailed map of the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential to unambiguously confirm its identity.
¹H NMR Spectroscopy: Proton Environment Mapping
Expertise & Causality: The choice of solvent is the first critical decision. Deuterated water (D₂O) is an excellent choice as it readily dissolves the hydrochloride salt. A key consequence of using D₂O is the deuterium exchange with labile protons. The acidic proton of the carboxylic acid (-COOH) and the two protons on the positively charged nitrogen (-NH₂⁺) will exchange with deuterium from the solvent, causing their signals to disappear from the spectrum. This is not a limitation but a diagnostic tool; running a parallel spectrum in a non-exchanging solvent like DMSO-d₆ would reveal these protons, often as broad singlets.
Predicted ¹H NMR Spectrum (400 MHz, D₂O): The proton numbering scheme is as follows:
-
H2: The proton on the chiral carbon (C2) adjacent to the nitrogen and the acetic acid group.
-
Hα: The two protons of the methylene group (-CH₂) in the acetic acid side chain.
-
H5a, H5b: The two diastereotopic protons on C5, adjacent to the nitrogen.
-
H3a, H3b, H4a, H4b: The four protons on C3 and C4 of the pyrrolidine ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Chemical Shift and Multiplicity |
| H2 | ~3.8 - 4.0 | Multiplet (m) | Deshielded by the adjacent protonated nitrogen (NH₂⁺) and the carboxymethyl group. It will be coupled to the Hα protons and the C3 protons, resulting in a complex multiplet. |
| H5a, H5b | ~3.3 - 3.5 | Multiplet (m) | These protons are on the carbon adjacent to the electron-withdrawing NH₂⁺ group, causing a significant downfield shift. They are diastereotopic and will show complex coupling to each other and the C4 protons. |
| Hα | ~2.8 - 3.0 | Doublet of Doublets (dd) or Multiplet (m) | These protons are adjacent to the C=O group and coupled to the H2 proton. Their appearance as a doublet of doublets (or a more complex multiplet) confirms the connectivity to the chiral center. |
| H3a, H3b, H4a, H4b | ~1.8 - 2.3 | Multiplets (m) | These four protons form a complex, overlapping multiplet system in the aliphatic region of the spectrum. They are furthest from the electron-withdrawing groups. |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of Deuterium Oxide (D₂O, 99.9 atom % D).
-
Internal Standard: Add a capillary containing a reference standard (e.g., TSP or DSS) or reference the residual HDO signal at ~4.79 ppm.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton (zg30).
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): ~4 seconds.
-
-
Processing: Apply a Fourier transform with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Integrate all signals and reference the spectrum appropriately.
Diagram: ¹H NMR Workflow
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy: The Carbon Skeleton
Expertise & Causality: ¹³C NMR provides complementary information, confirming the number of unique carbon atoms and their chemical environment. Due to the low natural abundance of ¹³C, spectra take longer to acquire. Proton-decoupled spectra are standard, where each unique carbon appears as a single line, simplifying interpretation. The chemical shifts are highly diagnostic of the functional groups present.
Predicted ¹³C NMR Spectrum (100 MHz, D₂O):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C=O (Carboxylic Acid) | ~175 - 180 | The carbonyl carbon is the most deshielded due to the double bond to oxygen. This is a highly characteristic chemical shift for a carboxylic acid.[5] |
| C2 (Chiral Carbon) | ~58 - 62 | This carbon is bonded to the electron-withdrawing nitrogen, shifting it significantly downfield into the range typical for carbons alpha to an amine.[6] |
| C5 | ~45 - 48 | Also adjacent to the nitrogen, this carbon is shifted downfield but typically less so than the substituted C2. |
| Cα (Acetic Acid CH₂) | ~38 - 42 | This methylene carbon is alpha to a carbonyl group, which deshields it into this characteristic region. |
| C3, C4 | ~25 - 30 | These are standard aliphatic carbons within the pyrrolidine ring, appearing in the upfield region of the spectrum. They may have very similar chemical shifts. |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-30 mg) is beneficial if sample quantity allows.
-
Instrumentation: Acquire the spectrum on a 100 MHz (or corresponding field strength) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled carbon (zgpg30).
-
Number of Scans: 512-2048 (or more, depending on concentration).
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Apply a Fourier transform with a line broadening of 1-2 Hz. Phase and baseline correct the spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: FTIR spectroscopy provides a rapid and non-destructive method to identify the functional groups present in the molecule. For this compound, the key is to identify vibrations corresponding to the carboxylic acid, the protonated amine, and the aliphatic C-H bonds. The solid state of the sample makes Attenuated Total Reflectance (ATR) an ideal technique, requiring minimal sample preparation.
Predicted Key FTIR Absorption Bands (Solid, ATR):
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Expected Appearance |
| ~2500 - 3300 | O-H stretch | Carboxylic Acid | A very broad, strong absorption band characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer. |
| ~2400 - 2800 | N-H stretch | Secondary Amine Salt (R₂NH₂⁺) | Multiple broad bands in this region are a hallmark of an amine hydrochloride salt. |
| ~1700 - 1730 | C=O stretch | Carboxylic Acid | A very strong, sharp absorption peak. Its exact position can indicate the extent of hydrogen bonding. |
| ~1580 - 1650 | N-H bend | Secondary Amine Salt (R₂NH₂⁺) | A medium to strong absorption band. |
| ~2850 - 2960 | C-H stretch | Aliphatic (CH₂, CH) | Medium intensity, sharp peaks corresponding to the C-H bonds of the pyrrolidine ring and acetic acid side chain. |
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum.
-
Data Acquisition:
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
-
Processing: The resulting spectrum is typically displayed in absorbance or transmittance mode. Label the key peaks.
Diagram: Integrated Spectroscopic Workflow
Caption: A self-validating workflow for structural confirmation.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Expertise & Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. Electrospray Ionization (ESI) is the preferred method for a polar molecule like this, as it is a soft ionization technique that typically keeps the molecule intact. We would analyze in positive ion mode to observe the protonated molecule. The mass of the free base is 129.15 g/mol . The observed ion will be the protonated free base, [M+H]⁺, where M is the free base. The hydrochloride is a counter-ion and will not be observed.
Predicted Mass Spectrum (ESI+):
| m/z Value | Ion Identity | Rationale |
| 130.0863 | [M+H]⁺ | This represents the free base (C₆H₁₁NO₂) plus a proton. This should be the base peak or a very prominent peak in the spectrum. High-resolution MS (HRMS) would confirm the elemental composition to within a few ppm. |
| 112.0757 | [M+H - H₂O]⁺ | Loss of a water molecule from the carboxylic acid group is a common fragmentation pathway. |
| 84.0808 | [M+H - COOH - H]⁺ | Loss of the entire acetic acid side chain (45 Da) followed by rearrangement can lead to a pyrrolidinyl cation fragment. |
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid ensures the analyte remains protonated.
-
Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a Q-TOF or Orbitrap for HRMS).
-
Acquisition Parameters (Positive Ion Mode):
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Scan Range: m/z 50 - 500.
-
-
Data Analysis: Identify the [M+H]⁺ peak and compare the measured m/z with the theoretical exact mass. If performing MS/MS, select the precursor ion (m/z 130.1) and apply collision energy to observe the characteristic fragment ions.
Integrated Analysis: A Self-Validating System
No single technique provides the complete picture. The power of this analytical workflow lies in its self-validation.
-
MS confirms the molecular weight (165.62 g/mol ) and elemental formula (C₆H₁₂ClNO₂) by providing the mass of the free base (129.15 g/mol ).[1]
-
¹³C NMR validates the formula by showing exactly six unique carbon signals.
-
¹H NMR confirms the C-H framework, and the integrals should correspond to the 11 non-exchangeable protons.
-
FTIR provides orthogonal confirmation of the functional groups (protonated amine, carboxylic acid) whose presence was inferred from the NMR and MS data.
When the data from all three techniques are consistent, they provide an unambiguous and trustworthy confirmation of the identity, structure, and purity of this compound.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, FTIR, and MS. By understanding the causal principles behind each technique—from solvent choice in NMR to ionization mode in MS—a researcher can generate a robust and self-validating data package. This guide has provided the foundational protocols and interpretative logic necessary to confidently identify and characterize this important chemical building block.
References
- MedChemExpress. (n.d.). This compound Certificate of Analysis. Retrieved from MedChemExpress. (URL not available for direct linking, but product COAs are searchable on their website).
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Passreiter, C. M. (1998). Pyrrolizidine alkaloids from Neurolaena lobata. Biochemical Systematics and Ecology, 26(8), 839-843.
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
University of Wisconsin, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
- Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Forensic Chemistry, 19, 100245.
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of the acetic acid. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
stereoselective synthesis of pyrrolidine-containing compounds
An In-depth Technical Guide to the Stereoselective Synthesis of Pyrrolidine-Containing Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, alkaloids, and FDA-approved pharmaceuticals.[1][2][3] Its non-planar, saturated structure provides an ideal platform for creating three-dimensional diversity, crucial for specific molecular interactions with biological targets.[2] Consequently, the development of robust and efficient methods for the stereoselective synthesis of substituted pyrrolidines is a central challenge in modern organic chemistry.[1] This guide provides a comprehensive overview of the core strategies employed to control the stereochemistry of the pyrrolidine ring, grounded in mechanistic principles and practical applications. We will explore methodologies ranging from classic chiral pool approaches to modern catalytic asymmetric reactions, offering insights into the rationale behind their application and the scope of their utility.
The Strategic Imperative for Stereocontrol in Pyrrolidine Synthesis
The biological activity of a pyrrolidine-containing molecule is inextricably linked to its three-dimensional structure. Enantiomers or diastereomers of the same compound can exhibit dramatically different pharmacological and toxicological profiles. Therefore, the ability to selectively synthesize a single desired stereoisomer is not merely an academic exercise but a fundamental requirement for drug discovery and development. The methods for achieving this control can be broadly categorized into two overarching approaches: functionalization of existing chiral pyrrolidines and the de novo construction of the ring from acyclic precursors in a stereocontrolled manner.[1][4] This guide will focus on the most powerful and versatile of these strategies.
Core Synthetic Strategies and Mechanistic Insights
Catalytic Asymmetric 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is arguably one of the most powerful and convergent methods for constructing highly functionalized pyrrolidine rings.[5] The reaction forms two new carbon-carbon bonds and can generate up to four stereocenters in a single, atom-economical step, making it highly attractive for complex molecule synthesis.[6]
Causality of Experimental Choice: The primary challenge lies in controlling the absolute and relative stereochemistry. This is achieved by employing a chiral catalyst—typically a complex of a transition metal (e.g., Cu, Ag, Ni) with a chiral ligand—that coordinates to the azomethine ylide precursor. This coordination creates a chiral environment that directs the facial selectivity of the dipolarophile's approach.
The general mechanism proceeds via the formation of a metal-complexed azomethine ylide from an iminoester. This chiral dipole then reacts with an alkene, leading to the stereoselective formation of the pyrrolidine ring.
Caption: Fig. 1: General workflow for catalytic asymmetric 1,3-dipolar cycloaddition.
Protocol: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol is representative of a widely used method for synthesizing α-deuterated pyrrolidines, showcasing high levels of stereocontrol.[7][8]
-
Catalyst Preparation: In a nitrogen-flushed Schlenk tube, add Cu(OAc)₂ (5 mol%) and the chiral ligand (e.g., a derivative of Phospha-Boz) (5.5 mol%). Add anhydrous toluene and stir the mixture at room temperature for 1 hour to form the active catalyst complex.
-
Reaction Setup: To the catalyst solution, add the iminoester (1.0 equiv.), the alkene dipolarophile (1.2 equiv.), and a mild base such as DBU (diisopropylethylamine, 1.1 equiv.).
-
Reaction Execution: Stir the reaction mixture at the specified temperature (e.g., 0 °C to room temperature) and monitor by TLC or LC-MS for consumption of the starting material.
-
Workup and Purification: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Summary: Comparison of Catalysts in [3+2] Cycloadditions
| Catalyst System | Dipolarophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Cu(I)/Phospha-Boz | Dimethyl Maleate | 95 | >95:5 | 98 | [7] |
| Ag(I)/Fesulphos | Acrylonitrile | 88 | 90:10 | 94 | [6] |
| Ni(II)/N,N'-Dioxide | Methyl Acrylate | 92 | >99:1 | 97 | [6] |
Organocatalysis: The Proline Revolution and Beyond
Asymmetric organocatalysis, using small chiral organic molecules as catalysts, has emerged as a powerful alternative to metal-based systems. The natural amino acid L-proline and its derivatives are particularly effective for pyrrolidine synthesis.[9][10]
Causality of Experimental Choice: Proline catalysis typically operates through two primary activation modes: enamine catalysis and iminium ion catalysis. For pyrrolidine synthesis, reactions often involve the formation of an enamine from a ketone/aldehyde and proline. This enamine then undergoes a stereoselective conjugate addition to a nitroalkene or other Michael acceptor. Subsequent intramolecular cyclization and reduction steps yield the desired pyrrolidine. The stereochemistry is controlled by the chiral proline catalyst, which orients the reactants via hydrogen bonding and steric hindrance.
Caption: Fig. 2: Proline-catalyzed synthesis of a pyrrolidine precursor via enamine activation.
Protocol: Organocatalytic Michael Addition/Cyclization
This generalized protocol illustrates the synthesis of a substituted pyrrolidine via an asymmetric Michael addition.
-
Reaction Setup: In a vial, dissolve the aldehyde (1.5 equiv.), the nitroalkene (1.0 equiv.), and the chiral diarylprolinol silyl ether catalyst (10 mol%) in an appropriate solvent (e.g., chloroform or toluene).
-
Addition of Additive: Add a weak acid co-catalyst, such as benzoic acid (10 mol%), which facilitates catalyst turnover.
-
Reaction Execution: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Reductive Cyclization: After the Michael addition is complete, the intermediate is typically not isolated. The reaction mixture is directly subjected to reductive cyclization conditions. This can be achieved by adding a reducing agent like H₂ over Pd/C or NiCl₂·6H₂O with NaBH₄.
-
Workup and Purification: After the reduction is complete, filter the catalyst, and concentrate the filtrate. Purify the resulting crude pyrrolidine by flash column chromatography.
Chiral Pool Synthesis: Leveraging Nature's Building Blocks
This strategy utilizes readily available, enantiomerically pure natural products as starting materials. For pyrrolidines, L-proline, 4-hydroxy-L-proline, and L-pyroglutamic acid are common choices.[1][11]
Causality of Experimental Choice: The primary advantage of this approach is that the stereochemistry at one or more centers is pre-defined, which can simplify the synthetic route significantly. The strategy involves the diastereoselective functionalization of the existing chiral scaffold. For instance, the C5 position of pyroglutamic acid-derived hemiaminals can be functionalized with high diastereoselectivity, which is controlled by the existing stereocenter at C2.[11]
Workflow: Synthesis from Pyroglutamic Acid
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrrolidine Scaffold: A Privileged Motif in the Design of Biologically Active Hybrid Molecules
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrrolidine Ring
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in the architecture of a vast array of biologically active molecules, from natural products to synthetic pharmaceuticals.[1][2] Its prevalence in over 20 FDA-approved drugs underscores its importance in medicinal chemistry.[3] The unique stereochemical and physicochemical properties of the pyrrolidine scaffold, including its sp3-hybridized nature which allows for three-dimensional diversity, make it a versatile building block for the design of novel therapeutic agents.[2] This guide provides an in-depth exploration of the diverse biological activities exhibited by pyrrolidine-based hybrid molecules, focusing on their anticancer, antimicrobial, antiviral, and neuroprotective potential. We will delve into the rationale behind their design, the experimental methodologies for their evaluation, and the mechanistic insights into their modes of action.
I. The Architectural Versatility of Pyrrolidine-Based Hybrids
The concept of molecular hybridization involves the strategic combination of two or more pharmacophores to create a new hybrid molecule with potentially enhanced affinity, selectivity, and efficacy, or a multi-target profile. The pyrrolidine ring frequently serves as a central scaffold onto which other biologically active moieties are appended. A common synthetic strategy for constructing substituted pyrrolidines is the [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes.[3]
Caption: Simplified signaling pathways for anticancer activity of pyrrolidine hybrids.
C. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a cornerstone for preliminary anticancer screening. [4][5][6] Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the pyrrolidine-based hybrid compounds to the wells and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
III. Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. [7]Pyrrolidine-based hybrids have demonstrated significant activity against a broad spectrum of bacteria and fungi. [1][8]
A. Evaluation of Antimicrobial Efficacy
The antimicrobial activity of new compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [9][10][11] Table 2: Antimicrobial Activity of Selected Pyrrolidine-Based Hybrids
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Spiropyrrolidine-indole/imidazole | Candida albicans | 4 | [1] |
| Pyrrolidine-divinyl sulfone hybrid | Acinetobacter baumannii | 62.5 | [12] |
| Pyrrolidine-divinyl sulfone hybrid | Candida albicans | 62.5 | [12] |
| Pyrrolidine-chalcone hybrid | Candida albicans | Moderate activity | [8] |
MIC: Minimum Inhibitory Concentration.
B. Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents. [9][10] Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the pyrrolidine-based hybrid compound in a 96-well microplate containing broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the microplate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Neuroprotective mechanisms of pyrrolidine hybrids.
C. Experimental Protocol: In Vitro Neuroprotection Assay
This protocol outlines a general method for assessing the neuroprotective effects of compounds against a neurotoxin.
Protocol:
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the pyrrolidine-based hybrid for a specified period (e.g., 1-2 hours).
-
Toxin Exposure: Induce neurotoxicity by adding a neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's model, or glutamate for excitotoxicity) to the cell culture. 4[13]. Incubation: Co-incubate the cells with the compound and the toxin for 24-48 hours.
-
Viability Assessment: Measure cell viability using an appropriate assay, such as the MTT or resazurin assay. 6[13]. Data Analysis: Calculate the percentage of neuroprotection afforded by the compound at different concentrations.
VI. Conclusion and Future Perspectives
Pyrrolidine-based hybrids represent a rich and versatile source of new drug candidates with a wide spectrum of biological activities. Their modular nature allows for systematic structure-activity relationship (SAR) studies to optimize their potency, selectivity, and pharmacokinetic properties. F[14]uture research in this area will likely focus on the development of multi-target agents that can address the complex pathophysiology of diseases such as cancer and neurodegenerative disorders. The integration of computational modeling with traditional synthetic and biological evaluation approaches will undoubtedly accelerate the discovery and development of the next generation of pyrrolidine-based therapeutics.
References
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).
- Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. (n.d.).
- Antibiotic sensitivity testing - Wikipedia. (n.d.).
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.).
- Synthesis of unique pyrrolidines for drug discovery - Enamine. (n.d.).
-
McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191–205. [Link]
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences. (2021, August 13).
- Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central. (2023, September 6).
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10).
- Full article: Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies - Taylor & Francis. (n.d.).
- Antimicrobial Susceptibility Testing - Apec.org. (n.d.).
- Antiviral & Antimicrobial Testing - Charles River Laboratories. (n.d.).
- Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - Bohrium. (n.d.).
- In Vitro Antiviral Assays: A Review of Laboratory Methods - University of Ghana. (2025, May 1).
- Bioassays for anticancer activities - University of Wollongong Research Online. (2013, January 1).
- In Vitro Antiviral Testing | IAR | USU. (n.d.).
- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC. (n.d.).
- Virus Assays | BMG LABTECH. (2020, July 16).
- Synthesis and Anti-microbial Activity of Novel Pyrrolidine Containing Chalconesand Pyrazolines - International Journal of Chemical and Physical Sciences. (n.d.).
- Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies | Request PDF - ResearchGate. (n.d.).
- Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review - Taylor & Francis Online. (n.d.).
- Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments. (n.d.).
- Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches - PubMed Central. (2022, October 25).
- Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. | Semantic Scholar. (n.d.).
- Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies - Taylor & Francis Online. (n.d.).
- Full article: Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review - Taylor & Francis Online. (n.d.).
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. (n.d.).
- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - Preprints.org. (2024, September 5).
- Methodological approach to evaluating the neuroprotective effects of potential drugs.. (n.d.).
- Anti- Tumor assay / Screening of Anticancer Drugs | PDF - Slideshare. (n.d.).
- Novel hybrid pyrrolidinedione-thiazolidinones as potential anticancer agents: Synthesis and biological evaluation - Enamine. (n.d.).
- Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed. (n.d.).
- Ultrastructure of the effects of pyrrolidine-fused chlorins on the replication of HSV-1. (n.d.).
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (n.d.).
- Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis | Request PDF - ResearchGate. (2025, July 3).
- Structure-activity relationship (SAR) and antibacterial activity of pyrrolidine based hybrids: A review | Request PDF - ResearchGate. (2025, August 8).
- (PDF) Synthesis and anti-leukemic activity of pyrrolidinedione-thiazolidinone hybrids - ResearchGate. (2020, April 22).
- (PDF) Bioassays for Anticancer Activities - ResearchGate. (2025, August 6).
- Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo - MDPI. (n.d.).
- Antioxidant pyrrolidine dithiocarbamate activates Akt-GSK signaling and is neuroprotective in neonatal hypoxia-ischemia - PubMed. (n.d.).
- Antiviral function of pyrrolidine dithiocarbamate against influenza virus: the inhibition of viral gene replication and transcription - PubMed. (n.d.).
- Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury - Spandidos Publications. (2021, November 25).
- Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed. (n.d.).
Sources
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. ijcps.org [ijcps.org]
- 9. mdpi.com [mdpi.com]
- 10. integra-biosciences.com [integra-biosciences.com]
- 11. apec.org [apec.org]
- 12. tandfonline.com [tandfonline.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Pyrrolidin-2-YL-acetic acid hydrochloride structural analogs and their properties
An In-Depth Technical Guide to Pyrrolidin-2-yl-acetic acid hydrochloride: Structural Analogs and Pharmacological Properties
Executive Summary
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, ranking as one of the most prevalent five-membered nitrogen heterocycles in drugs approved by the U.S. Food and Drug Administration (FDA).[1] Its unique structural features—non-planarity, inherent stereochemistry, and capacity for diverse substitution—allow for a thorough exploration of three-dimensional chemical space, a critical factor in designing selective and potent therapeutics.[1][2] At the heart of many of these advanced molecules lies the pyrrolidin-2-yl-acetic acid scaffold. This guide provides a comprehensive technical overview of this versatile building block, its structural analogs, and their associated pharmacological properties, intended for researchers and drug development professionals. We will delve into the strategic rationale behind analog design, field-proven synthetic and analytical methodologies, and the structure-activity relationships (SAR) that govern biological outcomes.
Part 1: The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby serving as a rich source for drug discovery. The pyrrolidine nucleus is a quintessential example of such a scaffold.[3][4]
Causality Behind Its Privileged Status:
-
sp³-Enrichment and 3D-dimensionality: Unlike flat, aromatic systems, the saturated, sp³-hybridized carbons of the pyrrolidine ring create a non-planar, puckered conformation.[1] This "pseudorotation" allows substituents to be projected into three-dimensional space, enabling more precise and complex interactions with the binding pockets of target proteins. This increased 3D coverage is a key strategy for enhancing both potency and selectivity.[1]
-
Stereochemical Complexity: The pyrrolidine ring contains multiple stereogenic centers. The spatial orientation of substituents can be finely controlled, which is crucial as different stereoisomers often exhibit vastly different biological profiles due to enantioselective recognition by protein targets.[1]
-
Physicochemical Properties: The nitrogen atom imparts basicity and can act as a hydrogen bond donor (as a secondary amine) or acceptor (when N-substituted).[1] This feature often enhances aqueous solubility and allows for the modulation of pharmacokinetic properties, which are critical for drug efficacy. The pyrrolidine motif is found in a wide array of marketed drugs, including the antihypertensive Captopril, the antidepressant Rolipram, and the antibacterial Clindamycin, underscoring its broad therapeutic applicability.[3][4][5]
Part 2: Synthetic Strategies for Analog Development
This compound is an ideal starting point for generating diverse chemical libraries. Its structure presents two primary, chemically orthogonal handles for modification: the secondary amine on the pyrrolidine ring and the carboxylic acid of the acetic acid side chain. The strategic choice of synthetic route is dictated by the desired target and the intended structure-activity relationship exploration.
A generalized workflow for analog synthesis begins with the core scaffold, which can be N-protected to allow for selective modification of the carboxylic acid, or directly N-acylated/alkylated. Subsequent deprotection and further functionalization lead to a wide array of derivatives.
Caption: General synthetic workflow for diversifying the pyrrolidin-2-yl-acetic acid scaffold.
Experimental Protocol: N-Acylation of Pyrrolidin-2-yl-acetic acid Methyl Ester
This protocol describes a standard procedure for acylating the nitrogen of the pyrrolidine ring, a common first step in creating N-substituted analogs. The carboxylic acid is protected as a methyl ester to prevent self-reaction.
Rationale: The use of a base like triethylamine (TEA) is critical to neutralize the HCl generated during the reaction, driving it to completion. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both polar and nonpolar reactants. The reaction is initiated at 0°C to control the initial exothermic reaction upon adding the reactive acyl chloride.
Step-by-Step Methodology:
-
Preparation: To an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, add pyrrolidin-2-yl-acetic acid methyl ester hydrochloride (1.0 eq.) and dissolve in anhydrous DCM (approx. 0.2 M concentration).
-
Basification: Cool the solution to 0°C using an ice bath. Add triethylamine (2.2 eq.) dropwise to the stirred solution to both neutralize the hydrochloride salt and scavenge the HCl produced in the subsequent step. Stir for 10 minutes.
-
Acylation: In a separate flask, dissolve the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq.) in anhydrous DCM. Add this solution dropwise to the cooled pyrrolidine solution over 20-30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove excess acyl chloride), and finally with brine.
-
Purification and Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel. The structure and purity of the final N-acylated product must be validated by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 3: Structural Analogs and Their Pharmacological Properties
Modification of the pyrrolidin-2-yl-acetic acid core has yielded potent and selective modulators for a variety of biological targets.
Analogs Targeting the Central Nervous System (CNS): Anticonvulsant Properties
A significant class of analogs is based on the pyrrolidine-2,5-dione (succinimide) scaffold, which is known for its anticonvulsant properties. By modifying the N-acetic acid moiety into various acetamides, researchers have developed compounds with broad-spectrum activity in preclinical seizure models.[6]
Structure-Activity Relationship (SAR) Insights:
-
N-Substituent: The N-acetamide linker is critical. Attaching bulky groups, particularly those containing a 4-phenylpiperazine moiety, has proven highly effective.[7]
-
Phenylpiperazine Substitution: The electronic properties of the substituent on the phenyl ring of the piperazine moiety significantly modulate activity. Electron-withdrawing groups, such as -CF₃ or -Cl at the meta or para position, often enhance potency.[7]
-
Pyrrolidine Ring Substitution: Alkyl substitutions at the C3 position of the pyrrolidine-2,5-dione ring can also improve the pharmacological profile.
| Compound ID | R1 (Ring Substituent) | R2 (Phenylpiperazine Substituent) | MES ED₅₀ (mg/kg) | 6 Hz ED₅₀ (mg/kg) | Reference |
| 14 | H | 3-CF₃ | 43.1 | 13.6 | [7] |
| 17 | 3-CH₃ | 4-Cl | 49.6 | 17.5 | [7] |
| 23 | 3,3-di-CH₃ | 4-Cl | 35.5 | 13.9 | [7] |
| 26 | 3,3-di-CH₃ | 3-CF₃ | 47.7 | 12.5 | [7] |
| VPA | - | - | 252.7 | 130.6 | [8] |
| (MES: Maximal Electroshock Seizure test; 6 Hz: Psychomotor seizure test; VPA: Valproic Acid, a reference drug) |
Analogs as Sphingosine-1-Phosphate (S1P) Receptor Agonists
Sphingosine-1-phosphate (S1P) receptors are G protein-coupled receptors (GPCRs) that play a pivotal role in regulating lymphocyte trafficking from lymphoid organs to the peripheral circulation.[9] Agonists of the S1P1 receptor cause its internalization, effectively trapping lymphocytes in the lymph nodes. This mechanism of action is the basis for approved immunomodulatory drugs used in autoimmune diseases like multiple sclerosis. Analogs of pyrrolidin-yl-acetic acid have been successfully developed as potent S1P receptor agonists.
Mechanism of Action: S1P receptors, particularly S1P1, couple primarily to the Gᵢ/ₒ family of G proteins.[10] Agonist binding inhibits adenylyl cyclase, reducing cAMP levels, and activates downstream signaling cascades including the PI3K-Akt and Ras-ERK pathways, which promote cell survival and proliferation.[10][11][12]
Caption: Simplified S1P1 receptor signaling pathway activated by a pyrrolidine-based agonist.
Part 4: Field-Proven Experimental Protocols
To ensure the trustworthiness and reproducibility of research findings, robust and self-validating experimental protocols are essential. The following protocol details a functional assay to determine the potency of a test compound as an S1P receptor agonist.
Protocol: In Vitro S1P Receptor Agonist Activity via [³⁵S]GTPγS Binding Assay
Rationale: This assay provides a functional measure of G protein activation. Upon agonist binding to a Gᵢ/ₒ-coupled receptor like S1P1, the Gα subunit exchanges GDP for GTP. By using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, the amount of activated G protein can be quantified by measuring incorporated radioactivity.[13] This method directly confirms the compound's ability to initiate the signaling cascade.
Step-by-Step Methodology:
-
Materials:
-
Cell membranes expressing the human S1P receptor of interest (e.g., S1P1).
-
[³⁵S]GTPγS radioligand.
-
Non-labeled GTPγS (for determining non-specific binding).
-
Test compounds at various concentrations.
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, 0.1% fatty acid-free BSA.
-
96-well glass fiber (GF/B) filtration plates.
-
-
Assay Procedure:
-
On ice, prepare the reaction mix. For each well, combine 50 µL of test compound dilution (or buffer for basal binding, or a saturating concentration of a known agonist for maximal stimulation) with 25 µL of diluted S1P receptor membranes (typically 5-10 µg protein/well).
-
Pre-incubate the plate for 15 minutes at 30°C to allow compounds to bind to the receptors.
-
Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (final concentration ~0.3 nM) to each well.
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
-
Termination and Measurement:
-
Terminate the reaction by rapid filtration through the GF/B plates using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Quickly wash each well 4-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Allow the filter mats to dry completely.
-
Add scintillation cocktail to each well and measure the filter-bound radioactivity using a scintillation counter.
-
-
Data Analysis (Self-Validation):
-
Controls: The assay is validated by comparing basal binding (buffer only) to maximal stimulation (known agonist). Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of unlabeled GTPγS and is subtracted from all other readings.
-
EC₅₀ Determination: Plot the specific binding (in counts per minute or cpm) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (concentration that produces 50% of the maximal response) and Eₘₐₓ (maximal effect).
-
Conclusion and Future Perspectives
The pyrrolidin-2-yl-acetic acid scaffold has unequivocally demonstrated its value as a versatile and privileged structure in drug discovery. Its inherent stereochemical and conformational properties provide a robust platform for developing highly specific and potent therapeutic agents. We have demonstrated its successful application in the generation of analogs with significant anticonvulsant activity and potent immunomodulatory effects via S1P receptor agonism.
The future of research in this area is rich with possibilities. The exploration of novel substitutions on both the pyrrolidine ring and the acetic acid side chain could unlock new pharmacological profiles. For S1P receptor modulators, the development of "biased agonists" that preferentially activate either G protein or β-arrestin pathways could lead to therapies with improved efficacy and reduced side effects. Furthermore, applying the principles outlined in this guide to other target classes, such as enzyme inhibition or other GPCRs, will undoubtedly continue to yield promising new drug candidates for a wide range of human diseases.
References
-
Obinata, H., & Hla, T. (2019). Downstream signaling pathways of sphingosine-1-phosphate (S1P) receptors. ResearchGate. Retrieved from [Link]
-
Li Petri, G., Raimondi, M. V., & Grillo, C. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Retrieved from [Link]
-
D'Amico, S., et al. (2023). S1P signaling pathways. Schematic cartoon of the enzymes that regulate.... ResearchGate. Retrieved from [Link]
-
Wang, H., et al. (2022). Schematic diagram of S1P signaling pathway. ResearchGate. Retrieved from [Link]
-
O'Sullivan, S., et al. (2021). S1P-mediated signaling pathways. Schematic illustration showing.... ResearchGate. Retrieved from [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1256393. Retrieved from [Link]
-
O'Sullivan, C., et al. (2021). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. International Journal of Molecular Sciences, 22(17), 9475. Retrieved from [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Retrieved from [Link]
-
Jeelan Basha, D., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Amino Acids, 54(3), 435-465. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4). PubChem. Retrieved from [Link]
-
He, L., et al. (2012). A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands. Bioorganic & Medicinal Chemistry Letters, 22(3), 1424-1428. Retrieved from [Link]
-
ResearchGate. (2022). FDA-approved pyrrolidine-containing drugs in 2022. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Probe Development Efforts for an Allosteric Agonist of the Sphingosine 1-phosphate Receptor 3 (S1P3). PubChem. Retrieved from [Link]
-
Gannon, B. M., et al. (2020). Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. ACS Chemical Neuroscience, 11(6), 911-921. Retrieved from [Link]
-
Uebele, M., et al. (2016). Structure–Activity Relationship, Drug Metabolism and Pharmacokinetics Properties Optimization, and in Vivo Studies of New Brain Penetrant Triple T-Type Calcium Channel Blockers. Journal of Medicinal Chemistry, 59(22), 10233-10253. Retrieved from [Link]
-
Góra, M., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(11), 3123. Retrieved from [Link]
-
Obniska, J., & Kamiński, K. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current Medicinal Chemistry, 24(20), 2136-2148. Retrieved from [Link]
-
Hernandez, E., et al. (2024). Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics, 13(7), 672. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine-2,5-diones and Piperidine-2,6-diones. Retrieved from [Link]
-
Kamiński, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 21(19), 5836-5839. Retrieved from [Link]
-
Góra, M., et al. (2022). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 27(3), 1056. Retrieved from [Link]
-
Hernandez, E., et al. (2024). Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'-N-Acetyltransferase Type Ib. PubMed. Retrieved from [Link]
-
CEM Corporation. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Retrieved from [Link]
-
Kim, J., et al. (2024). Systematic Investigation on Acid-Catalyzed Truncation of N-Acylated Peptoids. Molecules, 29(21), 4945. Retrieved from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes & Protocols for In Vivo Investigation of Pyrrolidin-2-YL-acetic acid hydrochloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing an in vivo experimental protocol for the novel compound, Pyrrolidin-2-YL-acetic acid hydrochloride. Given the limited publicly available data on this specific molecule, this guide is structured to provide a robust framework for the systematic evaluation of a new chemical entity (NCE). It emphasizes the foundational principles of preclinical study design, from initial characterization and formulation to the execution of pharmacokinetic and pharmacodynamic studies, with a focus on its potential application in neurological research.[1]
Introduction: Understanding the Compound
This compound (CAS No: 71985-79-0) is identified as a precursor in the biosynthesis of Tussilagine and Isotussilagine.[1][2] While its specific biological activities are not extensively documented, its potential for use in neurological research has been suggested.[1] Structurally, the pyrrolidine ring is a common scaffold in many biologically active compounds, indicating a potential for diverse pharmacological effects.
Given that this compound is an NCE, a rigorous, stepwise approach is essential to ensure data integrity, animal welfare, and the successful characterization of its in vivo properties. This guide will walk the user through the critical phases of preclinical protocol development.[3][4]
Compound Characterization and Safety Precautions
A thorough understanding of the compound's properties is the bedrock of any in vivo study.
Physicochemical Properties
A summary of the known properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 71985-79-0 | [2] |
| Molecular Formula | C6H12ClNO2 | [2] |
| Molecular Weight | 165.62 g/mol | [2] |
| Appearance | Off-white to light brown solid | [2] |
| Purity | ≥97.0% (as per typical supplier specification) | [2] |
| Storage | Store at room temperature (long-term); In solvent at -20°C to -80°C | [2] |
| Melting Point | 171-174°C | [5] |
Safety and Handling
According to the Safety Data Sheet (SDS), this compound presents the following hazards:
-
Harmful if swallowed.
-
Causes skin and eye irritation.
-
May cause respiratory irritation.
Standard laboratory personal protective equipment (PPE) is mandatory:
-
Safety goggles with side-shields[5]
-
Protective gloves[5]
-
Lab coat/impervious clothing[5]
-
Work should be conducted in a well-ventilated area or fume hood.[5]
Pre-formulation and Vehicle Selection: The First Critical Step
The selection of an appropriate vehicle is paramount for accurate and reproducible in vivo data. This process is dictated by the compound's solubility.
Solubility Testing
Before any in vivo administration, the solubility of this compound must be determined in a range of pharmaceutically acceptable vehicles.[6][7][8][9]
Protocol: Kinetic Solubility Assessment
-
Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO) (e.g., 10-20 mM).
-
In a 96-well plate, add a small volume of the DMSO stock to a series of aqueous buffers (e.g., PBS pH 7.4, citrate buffer pH 5.0) and other potential vehicles.
-
Incubate at room temperature with agitation.
-
Analyze for precipitation using nephelometry (light scattering) or by filtering and quantifying the soluble fraction via UV/Vis spectroscopy or LC-MS.[6][9]
Protocol: Equilibrium Solubility Assessment
-
Add an excess amount of the solid compound to each test vehicle.
-
Agitate the samples at a controlled temperature for 24-48 hours to ensure equilibrium is reached.[6]
-
Filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC).[6]
Common Vehicle Selection
The choice of vehicle will depend on the route of administration and the compound's solubility. A tiered approach is recommended.
| Vehicle | Composition | Common Routes | Considerations |
| Saline | 0.9% NaCl in sterile water | IV, IP, SC, PO | Ideal for water-soluble compounds. Ensure pH is within a tolerable range (typically 5-9).[10] |
| PBS | Phosphate-Buffered Saline | IV, IP, SC, PO | Buffered saline, good for maintaining physiological pH. |
| 5% Dextrose in Water (D5W) | 5% (w/v) Dextrose | IV, IP, SC | An alternative to saline. |
| PEG 400 | Polyethylene glycol 400 | PO, IP, SC | A common co-solvent for poorly water-soluble compounds. Often used in combination with other vehicles. |
| Tween 80 / Cremophor EL | Surfactants | PO, IV | Used at low concentrations (e.g., 0.5-5%) to improve solubility and stability of suspensions. Can have their own biological effects. |
| 0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) | Suspending agents in water | PO | For administering insoluble compounds as a homogenous suspension. Requires proper homogenization. |
This table is not exhaustive. The suitability of any vehicle must be confirmed experimentally.[10][11][12]
Experimental Design: A Phased Approach
A logical, phased approach to in vivo studies is crucial for NCEs. This typically involves dose-range finding, followed by pharmacokinetic (PK) and pharmacodynamic (PD) studies.[3][13]
Caption: Phased workflow for in vivo evaluation of an NCE.
Animal Model Selection
For neurological research, rodents (mice and rats) are the most common initial species.[14] The choice of a specific model depends on the research question.
-
Healthy Animals: For initial PK and toxicity studies, standard strains like C57BL/6 mice or Sprague-Dawley rats are appropriate.
-
Neurodegenerative Disease Models: If investigating neuroprotection, models of Alzheimer's, Parkinson's, or Huntington's disease may be employed.[15][16][17] These are often transgenic animals or models induced by neurotoxins.[14][16][17]
All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and adhere to the highest standards of animal welfare.
Pilot Study: Dose-Range Finding (DRF)
The first in vivo experiment should be a DRF or Maximum Tolerated Dose (MTD) study.[18] This is essential to identify a safe dose range for subsequent studies.
Protocol: Single-Dose DRF Study
-
Animal Model: Use a small number of healthy mice or rats (e.g., n=2-3 per group).
-
Dose Levels: Select a wide range of doses (e.g., 1, 10, 100, 1000 mg/kg), administered via the intended route. A "limit test" can be performed starting at a high dose (e.g., 2 g/kg) if low toxicity is expected.[19]
-
Administration: Administer a single dose of the compound. Include a vehicle-only control group.
-
Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in posture, activity, breathing, weight loss) for at least 7-14 days.
-
Endpoint: The MTD is the highest dose that does not produce overt signs of toxicity or more than a 10% loss in body weight.
Pharmacokinetic (PK) Studies
PK studies describe what the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME).[20]
Protocol: Single-Dose PK Study
-
Animal Model: Healthy rats or mice (n=3-4 per time point).
-
Dose Selection: Choose 2-3 doses well below the MTD.
-
Administration: Administer the compound via the intended clinical route (e.g., PO) and an intravenous (IV) route in a separate cohort to determine bioavailability.
-
Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.
-
Analysis: Process blood to plasma or serum. Analyze the concentration of this compound using a validated LC-MS/MS method.
-
Data Interpretation: Calculate key PK parameters.
| PK Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the curve (total drug exposure) |
| t1/2 | Half-life of the drug |
| F% | Bioavailability (fraction of oral dose reaching systemic circulation) |
Pharmacodynamic (PD) and Efficacy Studies
PD studies investigate what the drug does to the body. Since this compound is a precursor to compounds with potential anti-inflammatory and neuroprotective effects, relevant PD markers could be explored.[21][22]
Caption: Hypothetical signaling pathway for neuroprotection.
Protocol: PD/Efficacy Study in a Neurological Model
-
Animal Model: Select an appropriate disease model (e.g., LPS-induced neuroinflammation model).
-
Study Groups: Include a vehicle control, the test compound at several doses, and a positive control (a known effective drug).
-
Dosing Regimen: Dose animals based on PK data (e.g., once daily for 7 days).
-
Endpoints:
-
Behavioral Tests: Assess cognitive or motor function (e.g., Morris water maze, rotarod test).
-
Biochemical Markers: Measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) in brain tissue or plasma.
-
Histopathology: Examine brain tissue for neuronal loss or inflammatory cell infiltration.
-
Detailed Administration Protocols
The following are generalized protocols. Specific volumes and needle gauges should be adapted based on the animal species and institutional guidelines.
Oral Gavage (PO)
-
Accurately weigh the animal and calculate the required dose volume.
-
Restrain the animal firmly but gently.
-
Measure the distance from the animal's snout to the last rib to estimate the length of the esophagus.
-
Insert a sterile, ball-tipped gavage needle into the mouth and gently advance it down the esophagus into the stomach.
-
Slowly administer the formulation.
-
Withdraw the needle and monitor the animal for any signs of distress.
Intraperitoneal Injection (IP)
-
Accurately weigh the animal and calculate the dose volume.
-
Restrain the animal on its back with its head tilted slightly down.
-
Insert a sterile needle (e.g., 25-27 G) into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn back, then slowly inject the solution.
Intravenous Injection (IV) - Tail Vein
-
Warm the animal's tail using a heat lamp or warm water to dilate the veins.
-
Place the animal in a suitable restrainer.
-
Disinfect the tail with 70% ethanol.
-
Using a small gauge needle (e.g., 27-30 G), insert it into one of the lateral tail veins.
-
A successful insertion may be indicated by a flash of blood in the needle hub.
-
Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
Conclusion
The successful in vivo evaluation of this compound hinges on a methodical and evidence-based approach. As a novel compound, it requires careful preliminary work to establish its solubility, safety, and pharmacokinetic profile before meaningful pharmacodynamic or efficacy studies can be conducted. By following the phased experimental design outlined in these application notes, researchers can generate high-quality, reproducible data to elucidate the therapeutic potential of this compound in the field of neurological research.
References
- AxisPharm. (n.d.). Solubility Test.
- MedChemExpress. (n.d.). This compound-COA-918989.
- Altasciences. (n.d.). Planning Your Preclinical Assessment.
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- OAE Publishing Inc. (n.d.). Rat models of major neurodegenerative disorders.
- MedChemExpress. (2025, December 31). This compound-SDS.
- National Institutes of Health. (n.d.). Animal Models of Neurodegenerative Diseases.
- Maze Engineers - ConductScience. (2019, February 13). Murine Models of Neurodegenerative Diseases.
- Smolecule. (n.d.). Buy 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride | 6628-74-6.
- WuXi AppTec DMPK. (n.d.). In Vivo Pharmacokinetics.
- Company of Biologists Journals. (2016, October 1). Rodent models in neuroscience research: is it a rat race? Retrieved from Company of Biologists Journals website.
- PubMed Central. (n.d.). Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging.
- Korfmacher, W. A. (n.d.). Novel in vivo procedure for rapid pharmacokinetic screening of discovery compounds in rats.
- National Institutes of Health. (n.d.). General Principles of Preclinical Study Design.
- MDPI. (n.d.). Designing an In Vivo Preclinical Research Study.
- National Institutes of Health. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research.
- Pharmaceutical Technology. (2020, September 2). Outlining Drug Stability and Solubility with Dissolution Testing.
- Preprints.org. (2023, August 22). Designing an In Vivo Preclinical Research Study.
- Creative Biolabs. (n.d.). Solubility Assessment Service.
- MedChemExpress. (n.d.). This compound.
- Benchchem. (n.d.). Refinement of dosing protocols for in-vivo studies with Isotussilagine.
- Gad Consulting Services. (n.d.). Vehicles for Animal Studies.
- PubMed. (n.d.). In vitro solubility assays in drug discovery.
- ResearchGate. (n.d.). Preclinical pharmacology and in vivo models.
- ResearchGate. (2025, August 8). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings.
- AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development.
- YouTube. (2023, February 17). [Webinar] Animal Models for Neurodegenerative Diseases (20221115 2nd).
- Sigma-Aldrich. (n.d.). 2-(Pyrrolidin-1-yl)acetic acid hydrochloride | 6628-74-6.
- ResearchGate. (n.d.). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species.
- WuXi AppTec. (2024, February 5). What Toxicity Data Is Needed Before First-In-Human (FIH) Trials?
- National Academies of Sciences, Engineering, and Medicine. (n.d.). Chapter: 2 Animal and In Vitro Toxicity Testing.
- PubMed. (n.d.). Vehicle selection for nonclinical oral safety studies.
- PubMed. (2021, March 1). A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot).
- Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies.
- American Association of Homeopathic Pharmacists. (n.d.). Focus on Toxicity Testing Methods and Support of Clinical Studies and Consumer Use.
- U.S. Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests.
- Benchchem. (n.d.). Comparative Analysis of Isotussilagine and Tussilagine Bioactivity: A Review of Current Research.
- Frontiers. (2024, September 24). Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics.
- ResearchGate. (2019, November 21). Identification and in vitro Activity of Bioactive Compounds Extracted from Tussilago farfara (L.) Plant Grown in Lithuania and France.
- ResearchGate. (2019, November 21). (PDF) Identification and in vitro Activity of Bioactive Compounds Extracted from Tussilago farfara (L.) Plant Grown in Lithuania and France.
- MDPI. (n.d.). In Vivo, In Vitro and In Silico Anticancer Activity of Ilama Leaves: An Edible and Medicinal Plant in Mexico.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Solubility Test | AxisPharm [axispharm.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. gadconsulting.com [gadconsulting.com]
- 12. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
- 15. oaepublish.com [oaepublish.com]
- 16. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. fda.gov [fda.gov]
- 20. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assay Development for Pyrrolidin-2-YL-acetic acid hydrochloride: A Tiered Approach for Neurological Target Validation
An Application Note and Protocol Guide
Abstract
This document provides a comprehensive guide for the in vitro characterization of Pyrrolidin-2-YL-acetic acid hydrochloride. While identified as a biosynthetic precursor and a compound for potential neurological research, its specific molecular targets remain largely uncharacterized.[1][2] Given its structural features, which bear resemblance to analogues of γ-aminobutyric acid (GABA), this guide is built upon the hypothesis that this compound may modulate the GABAergic system. We present a logical, tiered workflow beginning with a primary receptor binding assay to establish direct interaction, followed by a secondary enzymatic assay to probe functional activity. This approach ensures a rigorous and efficient evaluation of the compound's potential as a modulator of inhibitory neurotransmission.
Scientific Background & Rationale
This compound (CAS: 71985-79-0) is a pyrrolidine derivative.[3][4] The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS).[5] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for selective interaction with biological targets like receptors and enzymes.[5]
The structural similarity of the core pyrrolidine ring to GABA, the primary inhibitory neurotransmitter in the mammalian brain, provides a strong rationale for investigating its effects on the GABAergic system.[6] Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.[7] Therefore, compounds that modulate this system are of significant therapeutic interest.
Our proposed workflow is designed to first answer the most fundamental question: does the compound bind to a key GABA receptor? A positive result would then justify a more in-depth functional analysis. We have selected the GABA-A receptor for the primary binding assay due to its critical role in mediating fast synaptic inhibition and its established, robust assay protocols.[8] For the secondary functional assay, we will target GABA aminotransferase (GABA-AT), the primary enzyme responsible for GABA degradation, to determine if the compound can modulate GABA levels.[9]
Hypothesized Mechanism of Action
The diagram below illustrates the potential points of intervention for a novel compound within a GABAergic synapse. Our tiered assay approach will investigate Target Engagement Point 1 (Receptor Binding) and Target Engagement Point 2 (Enzymatic Activity).
Caption: Potential interaction points in a GABAergic synapse.
Compound Handling and Preparation
Safety Precautions
This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[10] Standard laboratory personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory.[10] All handling of the solid compound should be performed in a chemical fume hood to avoid inhalation of dust.[10] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[10][11][12][13]
Stock Solution Preparation
Accurate stock solution preparation is critical for reproducible results.
| Parameter | Value | Notes |
| Compound | This compound | - |
| CAS Number | 71985-79-0 | [3] |
| Molecular Weight | 165.62 g/mol | [3] |
| Solvent | Deionized Water or PBS, pH 7.4 | Compound is a hydrochloride salt, suggesting good aqueous solubility.[14] |
| Stock Concentration | 10 mM | A common starting concentration for screening. |
| Storage | -20°C in small aliquots | Avoid repeated freeze-thaw cycles.[3] |
Protocol:
-
Weigh out 1.66 mg of this compound.
-
Dissolve in 1.0 mL of the chosen solvent to create a 10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare single-use aliquots (e.g., 50 µL) and store at -20°C.
Tier 1 Protocol: GABA-A Receptor Competitive Binding Assay
This primary assay determines if the test compound can displace a known radiolabeled ligand from the GABA-A receptor, indicating direct binding. We will utilize [3H]Muscimol, a potent GABA-A agonist, as the radioligand.[8]
Materials and Reagents
-
Tissue Source: Cryopreserved rat whole brain membranes
-
Radioligand: [3H]Muscimol (Specific Activity: 15-30 Ci/mmol)
-
Test Compound: 10 mM stock of this compound
-
Non-Specific Binding (NSB) Control: Unlabeled GABA (1 mM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Filtration: 96-well glass fiber filter plates (e.g., Millipore MAPH)
-
Instrumentation: Scintillation counter, 96-well plate harvester
Step-by-Step Protocol
-
Membrane Preparation: Thaw the rat brain membranes on ice. Once thawed, homogenize briefly in ice-cold Assay Buffer and centrifuge at 4°C. Resuspend the pellet in fresh, ice-cold Assay Buffer to a final protein concentration of 100-200 µg/mL. Perform a protein quantification assay (e.g., Bradford) to confirm.
-
Assay Plate Setup: Prepare a 96-well plate. Each condition should be run in triplicate.
-
Total Binding (TB): 50 µL Assay Buffer
-
Non-Specific Binding (NSB): 50 µL of 1 mM GABA
-
Test Compound: 50 µL of serial dilutions of this compound (e.g., starting from 1 mM down to 1 nM).
-
-
Add Radioligand: Add 50 µL of [3H]Muscimol (final concentration ~2-3 nM) to all wells.
-
Add Membranes: Add 100 µL of the prepared membrane suspension to all wells. The final assay volume is 200 µL.
-
Incubation: Incubate the plate for 30-60 minutes at 4°C to reach binding equilibrium.
-
Harvesting: Rapidly terminate the reaction by vacuum filtration using a 96-well plate harvester. Wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Calculate Percent Inhibition: % Inhibition = [1 - (Specific Binding with Compound / Specific Binding without Compound)] * 100.
-
Determine IC50: Plot the % Inhibition against the log concentration of the test compound. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of specific binding.
| Parameter | Description | Example Value |
| IC50 | Concentration for 50% inhibition | 15 µM |
| Hill Slope | Steepness of the curve | ~1.0 |
| R² | Goodness of fit | >0.95 |
Tier 2 Protocol: GABA Aminotransferase (GABA-AT) Activity Assay
If the compound shows significant binding in the Tier 1 assay (e.g., IC50 < 50 µM), a functional assay is warranted. This assay measures the compound's ability to inhibit GABA-AT, the enzyme that degrades GABA.[9] We will use a fluorescence-coupled assay for high sensitivity.[15]
Principle
This assay uses a coupled enzyme system. GABA-AT converts GABA and α-ketoglutarate into succinic semialdehyde and glutamate. A second enzyme, succinic semialdehyde dehydrogenase (SSDH), then converts succinic semialdehyde to succinate, concurrently reducing NADP+ to NADPH. The increase in NADPH is monitored by fluorescence (Ex: 340 nm, Em: 460 nm).[15]
Materials and Reagents
-
Enzyme Source: Recombinant human GABA-AT or lysate from cells overexpressing the enzyme (e.g., U87MG glioma cells).[9]
-
Substrates: GABA, α-ketoglutarate
-
Cofactor: Pyridoxal 5'-phosphate (PLP), NADP+
-
Coupling Enzyme: Succinic semialdehyde dehydrogenase (SSDH)
-
Positive Control: Vigabatrin (a known GABA-AT inhibitor)
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.0
-
Instrumentation: Fluorescence plate reader
Step-by-Step Protocol
-
Enzyme Preparation: Prepare the GABA-AT enzyme solution in Assay Buffer to a concentration that yields a linear reaction rate for at least 30 minutes.
-
Assay Plate Setup: In a 96-well black plate suitable for fluorescence, add 20 µL of the following:
-
100% Activity Control: Assay Buffer
-
0% Activity Control (Blank): Assay Buffer (no enzyme will be added)
-
Positive Control: Vigabatrin (final concentration ~50 µM)
-
Test Compound: Serial dilutions of this compound.
-
-
Add Enzyme: Add 40 µL of the GABA-AT enzyme solution to all wells except the Blank. Pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 40 µL of the substrate master mix containing GABA, α-ketoglutarate, PLP, NADP+, and SSDH to all wells.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence (Ex: 340 nm, Em: 460 nm) every 60 seconds for 30 minutes.
Data Analysis
-
Calculate Reaction Rate: For each well, determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate Percent Inhibition: % Inhibition = [1 - (Rate with Compound / Rate of 100% Activity Control)] * 100.
-
Determine IC50: Plot the % Inhibition against the log concentration of the test compound and fit the data to a non-linear regression model to calculate the IC50 value.
Integrated Assay Development Workflow
The following diagram outlines the decision-making process for characterizing this compound.
Caption: Tiered workflow for in vitro assay development.
References
-
Enna, S. J. (2001). Characterization of GABA Receptors. Current protocols in pharmacology, Chapter 1, Unit 1.5. [Link]
-
Lee, Y., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences, 24(23), 17006. [Link]
-
An, J., et al. (2015). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. PLOS ONE, 10(2), e0117625. [Link]
-
Iacovelli, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. [Link]
-
Cook, J.M., et al. (2022). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 27(19), 6202. [Link]
-
Siddiqui, M.F., et al. (2021). Method Development and Validation of GABA Using High-Performance Thin-Layer Chromatography in Brain Homogenate. ResearchGate. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. capotchem.cn [capotchem.cn]
- 14. Buy 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride | 6628-74-6 [smolecule.com]
- 15. A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer | PLOS One [journals.plos.org]
Application Notes: The Pyrrolidin-2-yl-acetic Acid Scaffold as a Versatile Tool in Neuroscience Research
Introduction: The Privileged Pyrrolidine Scaffold in CNS Drug Discovery
The quest for novel therapeutics targeting the central nervous system (CNS) is an enduring challenge in drug discovery, demanding molecular scaffolds that can navigate the complexities of the brain's neurochemistry. The five-membered pyrrolidine ring is one such "privileged" structure, a versatile and sp³-rich scaffold widely employed by medicinal chemists to create compounds for treating a range of human diseases.[1][2] Its non-planar structure allows for a thorough exploration of pharmacophore space, contributing significantly to the stereochemistry and three-dimensional complexity of a molecule, which is often crucial for selective interaction with biological targets.[1][2]
The Significance of the Pyrrolidine Ring
The pyrrolidine motif is a cornerstone in the synthesis of a multitude of biologically active compounds.[3] Its utility stems from its presence in natural products and its role as a key structural component in many approved drugs. The stereogenic centers inherent to the pyrrolidine ring enable the synthesis of diverse stereoisomers, where the spatial orientation of substituents can dramatically alter the biological profile of a drug candidate by influencing its binding to enantioselective proteins.[2] This makes the pyrrolidine scaffold an invaluable tool for developing targeted therapies for CNS disorders.
Pyrrolidin-2-yl-acetic Acid: A GABA Analogue for Targeting Transporters
Within the vast chemical space of pyrrolidine derivatives, the pyrrolidin-2-yl-acetic acid core structure has emerged as a particularly promising platform for the development of modulators of the GABAergic system. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS, and its regulation is critical for maintaining the balance between neuronal excitation and inhibition.[4] The pyrrolidin-2-yl-acetic acid scaffold acts as a conformationally restricted analogue of GABA, making it an ideal starting point for the design of compounds that interact with components of the GABAergic system, most notably the GABA transporters (GATs).[4] While Pyrrolidin-2-YL-acetic acid hydrochloride itself is a precursor, its derivatives are potent and selective inhibitors of GATs, making this scaffold a powerful tool for neuroscience research and drug development.[4][5]
Scientific Foundation: Mechanism of Action at GABA Transporters (GATs)
The Role of GATs in Regulating GABAergic Tone
GABA transporters are critical for terminating GABAergic neurotransmission by removing GABA from the synaptic cleft and extracellular space.[5] This reuptake process is essential for maintaining low ambient GABA concentrations and for the recycling of the neurotransmitter.[5] In the human brain, four distinct GAT subtypes have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[4] GAT1 is predominantly found in neurons, while GAT3 is primarily located in astrocytes. The selective inhibition of these transporters offers a therapeutic strategy to increase the concentration and residence time of GABA in the synapse, thereby enhancing inhibitory signaling. This mechanism is of significant interest for the treatment of neurological disorders characterized by a deficit in GABAergic function, such as epilepsy, anxiety, and neuropathic pain.[4]
Molecular Interaction of Pyrrolidin-2-yl-acetic Acid Derivatives with GATs
The pyrrolidin-2-yl-acetic acid scaffold serves as a molecular mimic of GABA, allowing it to be recognized by the binding pocket of GABA transporters. However, the true potential of this scaffold is unlocked through N-substitution. By adding lipophilic moieties to the nitrogen atom of the pyrrolidine ring, researchers can dramatically increase the potency and selectivity of these compounds for different GAT subtypes.[6] These N-substituents are thought to interact with a distinct region of the transporter protein, outside the primary GABA binding site, leading to a non-competitive or allosteric mode of inhibition. This is exemplified by the development of potent and selective GAT inhibitors where the pyrrolidin-2-yl-acetic acid core acts as the "GABA carrier" and the N-substituent dictates the pharmacological profile.[6]
Caption: Inhibition of GABA transporter (GAT1) by a pyrrolidin-2-yl-acetic acid derivative.
Synthesis of Bioactive Probes: N-Substitution of the Pyrrolidin-2-yl-acetic Acid Scaffold
Rationale for N-Substitution
As previously mentioned, the unsubstituted pyrrolidin-2-yl-acetic acid molecule has low affinity for GABA transporters. The key to unlocking its potential as a research tool lies in the strategic addition of substituents to the nitrogen atom of the pyrrolidine ring. This process, known as N-substitution or N-alkylation, allows for the introduction of various chemical groups that can enhance the compound's affinity, selectivity, and pharmacokinetic properties. The choice of the N-substituent is critical and is often guided by structure-activity relationship (SAR) studies aimed at optimizing the interaction with specific GAT subtypes.
Protocol: Reductive Amination for N-Alkylation of Pyrrolidin-2-yl-acetic Acid Esters
This protocol provides a general method for the N-alkylation of a pyrrolidin-2-yl-acetic acid ester via reductive amination, a robust and widely used reaction in medicinal chemistry.
Materials:
-
Pyrrolidin-2-yl-acetic acid ester hydrochloride (1.0 eq)
-
Aldehyde or ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or nitrogen atmosphere
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the pyrrolidin-2-yl-acetic acid ester hydrochloride (1.0 eq) and the chosen aldehyde or ketone (1.1 eq).
-
Dissolve the starting materials in anhydrous DCM or DCE.
-
Add the base (TEA or DIPEA, 1.1 eq) to the mixture and stir for 10-15 minutes at room temperature to form the free amine.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: This reagent is moisture-sensitive.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-substituted pyrrolidin-2-yl-acetic acid ester.
-
The final compound (the free acid) can be obtained by subsequent hydrolysis of the ester under acidic or basic conditions.
Caption: In vitro screening cascade for GAT inhibitors.
In Vivo Applications: Preliminary Behavioral Phenotyping
Rationale for In Vivo Testing
Once a compound has demonstrated promising potency and selectivity in vitro, the next step is to evaluate its effects in a living organism. Behavioral models are essential for assessing the potential therapeutic effects of novel GAT inhibitors. For compounds that enhance GABAergic neurotransmission, behavioral tests for anxiety and seizure susceptibility are particularly relevant.
High-Level Protocol: The Elevated Plus-Maze for Assessing Anxiolytic-like Effects
The elevated plus-maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in and the number of entries into the open, more "anxiety-provoking" arms of the maze.
Apparatus: A plus-shaped maze raised off the floor with two open arms and two enclosed arms.
Procedure Overview:
-
Acclimatization: Acclimate the animals (mice or rats) to the testing room for at least one hour before the experiment.
-
Dosing: Administer the test compound or vehicle control via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test.
-
Testing: Place the animal in the center of the maze, facing one of the open arms.
-
Data Collection: For a set duration (typically 5 minutes), record the animal's behavior, including the number of entries into the open and closed arms, and the time spent in each type of arm. This is usually done with an automated video-tracking system.
-
Data Analysis: The primary measures of anxiolytic-like activity are an increase in the percentage of time spent in the open arms and an increase in the percentage of open arm entries. Locomotor activity (total arm entries) is also analyzed to rule out confounding effects of sedation or hyperactivity.
Troubleshooting and Best Practices
-
Synthesis: Ensure all reagents and solvents for the reductive amination are anhydrous to prevent the deactivation of the reducing agent. Monitor the reaction closely, as reaction times can vary depending on the reactivity of the aldehyde or ketone.
-
In Vitro Assays: Maintain the health and confluency of the cell lines, as this can significantly impact transporter expression and uptake activity. Ensure that the incubation time for the [³H]GABA uptake is in the linear range to obtain accurate kinetic data.
-
In Vivo Studies: Properly habituate the animals to the experimental environment to reduce stress-induced variability. Include appropriate controls, including a vehicle group and potentially a positive control (e.g., a known anxiolytic like diazepam), to validate the assay.
References
- Rational approaches for the design of various GABA modulators and their clinical progression. European Journal of Medicinal Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S022352342100570X]
- Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8546193/]
- Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience. [URL: https://pubs.acs.org/doi/10.1021/acschemneuro.1c00425]
- Development of new mGAT4 inhibitors by variation of the amino acid subunit and lipophilic domain of (S)-SNAP-5114. edoc.ub.uni-muenchen.de. [URL: https://edoc.ub.uni-muenchen.de/25695/1/Hofmann_Sebastian.pdf]
- Testing the silence of mutations: Transcriptomic and behavioral studies of GABAA receptor α1 and α2 subunit knock-in mice. bioRxiv. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4165500/]
- GABA transporters. British Journal of Pharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2174420/]
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8352847/]
- Application Notes: Synthesis of N-Substituted 2-Pyrrolidinone Derivatives. BenchChem. [URL: https://www.benchchem.
- Structural basis for selective inhibition of human GABA transporter GAT3. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2023.03.28.534571v1]
- Effects of amino acid derivatives on physical, mental, and physiological activities. MedChemExpress. [URL: https://www.medchemexpress.
- GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Pharmaceutical Design. [URL: https://pubmed.ncbi.nlm.nih.gov/10903390/]
- Assessing molecular scaffolds for CNS drug discovery. Drug Discovery Today. [URL: https://pubmed.ncbi.nlm.nih.gov/28111331/]
- US7601844B2 - Piperidinyl derivatives as modulators of chemokine receptor activity. Google Patents. [URL: https://patents.google.
- (R)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid. MedChemExpress. [URL: https://www.medchemexpress.com/p-fmoc-beta-homopro-oh-cas-101555-60-6.html]
- Structural basis for selective inhibition of human GABA transporter GAT3. ResearchGate. [URL: https://www.researchgate.
- Behavioral evaluation of mice deficient in GABA(B(1)) receptor isoforms in tests of unconditioned anxiety. Psychopharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/17318552/]
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [URL: https://www.mdpi.com/1420-3049/25/5/1115]
- GABA receptors as targets for treating psychiatric disorders. YouTube. [URL: https://www.youtube.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/34373963/]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rational approaches for the design of various GABA modulators and their clinical progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABA transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Effective Concentration of Pyrrolidin-2-YL-acetic acid hydrochloride in Cell Culture: An Application Note and Protocol Guide
Introduction: The Criticality of Dose-Finding for Novel Bioactive Compounds
Pyrrolidin-2-YL-acetic acid hydrochloride is a pyrrolidine derivative with potential applications in neurological research, serving as a precursor in the biosynthesis of other compounds.[1][2] As with any novel or less-characterized agent, establishing a precise and effective concentration range is the foundational step for meaningful in vitro experimentation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the optimal concentration of this compound for their specific cell culture models.
The principles and protocols outlined herein are designed to be broadly applicable, providing a robust methodology for any new compound. The core objective is to identify a concentration that elicits a desired biological response without inducing overt cytotoxicity, thereby ensuring that observed effects are specific to the compound's mechanism of action rather than a generic stress response. This process, often referred to as dose-response analysis, is a critical component of preclinical drug discovery and basic research.[3][4][5]
This document will guide the user through a multi-stage process, beginning with initial range-finding studies to broadly define the compound's activity spectrum. Subsequently, detailed protocols for assessing cytotoxicity and cell viability will be presented, followed by guidance on selecting and performing appropriate functional assays. Finally, we will cover the essential data analysis required to calculate key parameters such as the EC50 (half-maximal effective concentration).
Part 1: Foundational Steps - Stock Solution and Range-Finding
Before embarking on detailed cellular assays, it is imperative to prepare a high-concentration, sterile stock solution of this compound. The choice of solvent is critical and should be one that is compatible with your cell culture system at the final working concentrations. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively low toxicity to cells at concentrations typically below 0.5%. However, it is always advisable to perform a vehicle control to account for any solvent-induced effects.
Protocol 1: Preparation of a Sterile Stock Solution
-
Determine the desired stock concentration: A high concentration (e.g., 10-100 mM) is recommended to minimize the volume of solvent added to the cell culture medium.
-
Weigh the compound: Using an analytical balance, accurately weigh the required amount of this compound powder.
-
Dissolution: In a sterile conical tube, dissolve the powder in the appropriate volume of sterile-filtered DMSO or other suitable solvent. Vortex thoroughly to ensure complete dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh, sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
The Rationale Behind a Range-Finding Experiment
A preliminary range-finding experiment is a crucial first step to identify a broad, effective concentration range for a new compound.[4][6] This initial screen uses a wide spread of concentrations, often spanning several orders of magnitude (e.g., from nanomolar to millimolar), to pinpoint the concentrations at which the compound begins to exert a biological effect and where it becomes cytotoxic. This allows for the design of more focused dose-response experiments.
Protocol 2: Initial Dose-Range Finding Assay
-
Cell Seeding: Seed the cells of interest into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Serial Dilutions: Prepare a series of broad, logarithmic or semi-logarithmic dilutions of the this compound stock solution in complete cell culture medium. For example, you might test concentrations of 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM, and 1 mM.[7]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle-only control and a no-treatment control.
-
Incubation: Incubate the plate for a duration relevant to the expected biological effect (typically 24, 48, or 72 hours).
-
Endpoint Measurement: Assess cell viability using a rapid and straightforward method, such as the MTT assay (see Protocol 3).
-
Data Analysis: Plot the cell viability against the logarithm of the compound concentration to visualize the dose-response relationship and identify the approximate range of activity.
Part 2: Assessing Cytotoxicity and Cell Viability
Once an approximate active range has been identified, it is essential to perform more detailed assays to quantify the compound's effect on cell viability and determine if it has a cytotoxic or cytostatic effect. Several assays are available, each with its own advantages and limitations.
Overview of Common Cytotoxicity and Viability Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/XTT/MTS Assays | Measures metabolic activity via the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[6] | Well-established, cost-effective, suitable for high-throughput screening. | Can be influenced by changes in cellular metabolism that are not directly related to viability. |
| Resazurin (AlamarBlue) Assay | Measures metabolic activity through the reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.[6] | More sensitive than MTT, non-toxic to cells, allowing for kinetic monitoring. | Can also be affected by alterations in cellular metabolic state. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with compromised membrane integrity.[8][9][10] | Directly measures cell death (necrosis), suitable for high-throughput screening. | Does not detect early apoptotic events or cytostatic effects.[11] |
| ATP-Based Assays | Quantifies the amount of ATP present, which is an indicator of metabolically active cells. | Highly sensitive, rapid, and reflects the number of viable cells. | ATP levels can fluctuate with cell cycle and metabolic changes. |
| Live/Dead Staining (e.g., Calcein-AM/EthD-1) | Uses fluorescent dyes to differentiate between live cells (intact membranes) and dead cells (compromised membranes). | Provides direct visualization and quantification of live and dead cells. | Typically requires fluorescence microscopy or flow cytometry, less amenable to high-throughput screening. |
Protocol 3: Detailed Cytotoxicity Assessment using the MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 2.
-
Compound Dilution Series: Based on the range-finding results, prepare a more refined serial dilution of this compound. A 2-fold or 3-fold dilution series across the active range is recommended.[4]
-
Treatment: Treat the cells with the compound dilutions and appropriate controls (vehicle and no-treatment).
-
Incubation: Incubate for the desired time point(s).
-
MTT Reagent Addition: Add MTT solution (typically 5 mg/mL in sterile PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Normalization: Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control wells (100% viability).
Protocol 4: LDH Release Assay for Membrane Integrity
-
Experimental Setup: Seed and treat cells with a dilution series of this compound in a 96-well plate as previously described. It is crucial to include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis buffer (often provided in commercial kits).
-
Background control: Medium only (no cells).
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate according to the manufacturer's instructions.[12]
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the recommended time (typically up to 30 minutes). Measure the absorbance at the specified wavelength (usually around 490 nm).[12]
-
Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Part 3: Evaluation of Functional Effects
For a compound like this compound, which is suggested for neurological research, assessing its impact on specific neuronal functions is paramount.[1] The choice of functional assay will depend on the cell type and the hypothesized mechanism of action.
Potential Functional Assays for Neuronal Cells
-
Neurite Outgrowth Assays: These assays measure the length and branching of neurites, which are crucial for neuronal connectivity.[13] Changes in neurite outgrowth can indicate effects on neuronal development or regeneration.
-
Synaptic Activity Assays: For neuronal networks, assays that measure synaptic transmission, such as calcium imaging or multi-electrode array (MEA) analysis, can reveal functional changes in response to the compound.[14][15]
-
Neurotransmitter Release/Uptake Assays: These assays can quantify the effect of the compound on the release or reuptake of specific neurotransmitters, providing insight into its mechanism of action.
-
Gene or Protein Expression Analysis: Techniques like qPCR or Western blotting can be used to measure changes in the expression of specific genes or proteins known to be involved in neuronal function or signaling pathways.
Protocol 5: General Workflow for a Functional Assay (Example: Neurite Outgrowth)
-
Cell Culture: Plate primary neurons or a suitable neuronal cell line on an appropriate substrate (e.g., poly-L-lysine or laminin coated plates) at a low density to allow for clear visualization of individual cells and their processes.
-
Compound Treatment: Treat the cells with a range of non-toxic concentrations of this compound, as determined from the cytotoxicity assays.
-
Incubation: Incubate the cells for a period sufficient to allow for neurite extension (e.g., 24-72 hours).
-
Fixation and Staining: Fix the cells with paraformaldehyde and stain them with a neuronal marker (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).
-
Imaging: Acquire images of the cells using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: Use automated image analysis software to quantify neurite length, number of branches, and other relevant morphological parameters.
-
Data Interpretation: Compare the results from the treated groups to the vehicle control to determine the effect of the compound on neurite outgrowth.
Part 4: Data Analysis and Interpretation
The culmination of these experiments is the generation of a dose-response curve, from which the EC50 value can be derived. The EC50 is the concentration of a compound that produces 50% of the maximal response and is a key measure of the compound's potency.[16][17]
Protocol 6: Generating a Dose-Response Curve and Calculating the EC50
-
Data Compilation: For each concentration of this compound tested, calculate the mean and standard deviation of the response (e.g., % viability, % cytotoxicity, or a functional readout).
-
Data Transformation: Transform the compound concentrations to their logarithm (base 10).
-
Non-linear Regression: Plot the response against the log-transformed concentrations. Use a statistical software package (e.g., GraphPad Prism, R with the 'drc' package) to fit the data to a non-linear regression model, typically a sigmoidal dose-response (variable slope) equation.[16][18]
-
EC50 Determination: The software will calculate the best-fit value for the EC50 from the curve.[19] It is important to note that the EC50 is the concentration that gives a response halfway between the bottom and top plateaus of the curve.[17]
-
Interpretation: A lower EC50 value indicates a more potent compound. The shape of the curve (Hill slope) can also provide information about the nature of the compound-target interaction.
Hypothetical Data Presentation
| Concentration (µM) | Log Concentration | % Viability (Mean ± SD) |
| 0 (Vehicle) | - | 100 ± 4.5 |
| 0.1 | -1 | 98.2 ± 5.1 |
| 1 | 0 | 95.6 ± 3.9 |
| 10 | 1 | 75.3 ± 6.2 |
| 50 | 1.7 | 52.1 ± 4.8 |
| 100 | 2 | 28.7 ± 3.5 |
| 500 | 2.7 | 5.4 ± 1.9 |
Visualizing the Experimental Workflow and Concepts
Experimental Workflow for Determining Effective Concentration
Caption: A flowchart illustrating the systematic workflow for determining the effective concentration of a novel compound in cell culture.
Relationship Between Viability, Cytotoxicity, and Functional Assays
Caption: A conceptual diagram showing how increasing compound concentration can impact cell viability, cytotoxicity, and specific cellular functions.
Conclusion and Best Practices
Determining the effective concentration of this compound, or any novel compound, is a multi-faceted process that requires careful planning and execution. It is not a one-size-fits-all procedure; the optimal concentration will be dependent on the cell type, assay duration, and the specific biological question being addressed.
Key Takeaways:
-
Always perform a range-finding experiment to avoid wasting resources on ineffective or overly toxic concentrations.
-
Use multiple, complementary assays to assess cell health. Combining a metabolic assay (like MTT) with a membrane integrity assay (like LDH) provides a more complete picture of the compound's effects.
-
Establish a non-toxic concentration range before proceeding to functional assays to ensure that observed functional changes are not simply a result of cellular stress or death.
-
Include appropriate controls in every experiment, including vehicle controls, to account for any effects of the solvent.
-
Utilize appropriate statistical analysis to derive key parameters like the EC50 from your dose-response data.
By following the structured approach outlined in this guide, researchers can confidently establish a reliable and reproducible effective concentration for this compound, paving the way for robust and meaningful in vitro studies.
References
-
Grote-Westrick, T., et al. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology. Available at: [Link]
-
iPS Center. Functional assays. iPS Center. Available at: [Link]
-
Hillje, R. (2020). Calculate EC50 and plot dose response curve. Roman Hillje. Available at: [Link]
-
GraphPad. The EC50. GraphPad Prism 10 Curve Fitting Guide. Available at: [Link]
-
OriginLab. (2022). How to compute EC50 C50 in Dose Response fitting. OriginLab. Available at: [Link]
-
YouTube. (2022). How to compute EC50 C50 in Dose Response fitting. YouTube. Available at: [Link]
-
Efthymiou, A., et al. (2013). Functional screening assays with neurons generated from pluripotent stem cell-derived neural stem cells. PubMed. Available at: [Link]
-
Axion BioSystems. Neurological Disease Assays In Vitro. Axion BioSystems. Available at: [Link]
-
ResearchGate. (2021). How to calculate EC50 for a pharmacological dose-response curve? ResearchGate. Available at: [Link]
-
AntBio. Lactate Dehydrogenase (LDH) Cytotoxicity Detection Kit (565nm). AntBio. Available at: [Link]
-
G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. G-Biosciences. Available at: [Link]
-
Creative Biolabs. Neuronal Assays. Creative Biolabs. Available at: [Link]
-
Creative Bioarray. LDH Cytotoxicity Assay. Creative Bioarray. Available at: [Link]
-
National Institutes of Health. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. National Institutes of Health. Available at: [Link]
-
Nacalai Tesque, Inc. LDH Cytotoxicity Assay Kit. Nacalai Tesque, Inc.. Available at: [Link]
-
Johns Hopkins University. Functional screening assays with neurons generated from pluripotent stem cell-derived neural stem cells. Johns Hopkins University. Available at: [Link]
-
PubMed Central. (2020). Dose–response modeling in high-throughput cancer drug screenings: an end-to-end approach. PubMed Central. Available at: [Link]
-
Sorger Lab. "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. Sorger Lab. Available at: [Link]
-
BMC Bioinformatics. (2023). Dose–response prediction for in-vitro drug combination datasets: a probabilistic approach. BMC Bioinformatics. Available at: [Link]
-
ACS Publications. (2023). Dose–Response Activity-Based DNA-Encoded Library Screening. ACS Publications. Available at: [Link]
-
ResearchGate. (2025). 1021 A New Protocol for Determining Intracellular Concentrations of Antitumor Compounds – How to Calculate a Real and Effective IC50. ResearchGate. Available at: [Link]
-
Integra Biosciences. (2023). How to do serial dilutions (including calculations). Integra Biosciences. Available at: [Link]
-
National Institutes of Health. Dose-Response Modeling of High-Throughput Screening Data. National Institutes of Health. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Dose–response modeling in high-throughput cancer drug screenings: an end-to-end approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 5. Dose-Response Modeling of High-Throughput Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. integra-biosciences.com [integra-biosciences.com]
- 8. antbioinc.com [antbioinc.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. LDH Cytotoxicity Assay Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. Neuronal Assays - Creative Biolabs [creative-biolabs.com]
- 14. Functional assays | iPS Center [ipscenter.nl]
- 15. Neurological Disease Assays In Vitro | Axion Biosystems [axionbiosystems.com]
- 16. Roman Hillje [romanhaa.github.io]
- 17. graphpad.com [graphpad.com]
- 18. researchgate.net [researchgate.net]
- 19. How to compute EC50 C50 in Dose Response fitting [originlab.com]
Application Notes & Protocols: The Strategic Utility of Pyrrolidin-2-yl-acetic acid hydrochloride in Modern Drug Discovery
Introduction: Beyond a Simple Building Block
In the landscape of medicinal chemistry, the pyrrolidine ring stands out as a "privileged scaffold"—a molecular framework that frequently appears in biologically active compounds and approved pharmaceuticals.[1][2] Its non-planar, sp³-rich structure provides an excellent platform for creating molecules with complex three-dimensional shapes, which is crucial for achieving high-affinity and selective interactions with biological targets.[1] Pyrrolidin-2-yl-acetic acid hydrochloride is a prime exemplar of a strategic starting material that leverages the inherent advantages of this scaffold.
This molecule is more than a simple chemical intermediate; it is a versatile precursor for a range of therapeutic candidates, particularly in neuroscience.[3][4][5] Its structure, featuring a secondary amine within the pyrrolidine ring and a carboxylic acid side chain, offers two distinct points for chemical modification, allowing for the systematic exploration of chemical space. These application notes will delve into the causality behind its use in specific drug discovery workflows, providing detailed protocols for its practical implementation in the laboratory.
| Chemical Properties | |
| IUPAC Name | 2-(pyrrolidin-2-yl)acetic acid;hydrochloride |
| CAS Number | 71985-79-0[4] |
| Molecular Formula | C₆H₁₂ClNO₂[4] |
| Molecular Weight | 165.62 g/mol [4] |
| Primary Roles | Drug Intermediate, Biosynthetic Precursor, Scaffolding Reagent[3][4][5] |
Core Application I: Scaffolding for Nootropic and Neuroprotective Agents
Scientific Rationale & Mechanistic Insights
The structural similarity of the pyrrolidine ring to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system (CNS), has long inspired the development of CNS-active drugs.[6] The most famous examples belong to the racetam family of nootropics, with piracetam being the progenitor. These compounds are known to enhance cognitive functions and protect the brain from various insults.[7][8]
Pyrrolidin-2-yl-acetic acid serves as a foundational scaffold for novel racetam-like compounds. The core hypothesis is that derivatives of this molecule can modulate key neurotransmitter systems, such as the GABAergic (specifically GABAA receptors) and glutamatergic systems (e.g., AMPA receptors), which are critical for synaptic plasticity, learning, and memory.[6][7] By functionalizing the carboxylic acid and/or the ring nitrogen, researchers can fine-tune the molecule's affinity and efficacy towards these receptors, aiming to develop next-generation cognitive enhancers.[8]
Workflow: From Scaffold to Nootropic Candidate
The following diagram illustrates a typical drug discovery workflow starting from this compound.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Buy 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride | 6628-74-6 [smolecule.com]
- 6. Chapter 8 Central Nervous System - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MOLECULAR DESIGN OF N-ACYL DERIVATIVES OF 2-(2-OXOPYROLIDIN-1-YL)-ACETAMIDE WITH GABA-ERGIC AND GLUTAMATERGIC ACTIVITIES | Kodonidi | Pharmacy & Pharmacology [pharmpharm.ru]
- 8. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of High-Purity Stock Solutions of Pyrrolidin-2-YL-acetic acid hydrochloride for Research Applications
Introduction
Pyrrolidin-2-YL-acetic acid hydrochloride is a key chemical intermediate and biosynthetic precursor. Notably, it serves as a precursor for Tussilagine and Isotussilagine and sees application in neurological research.[1][2] The structural backbone of pyrrolidine is a prevalent motif in a multitude of natural products and synthetic pharmaceuticals, making its derivatives valuable building blocks in medicinal chemistry and drug discovery.
Compound Profile and Physicochemical Properties
A thorough understanding of the compound's properties is the foundation of a reliable protocol. This compound is typically supplied as a solid crystalline powder and possesses the following characteristics:
| Property | Value | Reference(s) |
| CAS Number | 71985-79-0 | [3][4][5] |
| Molecular Formula | C₆H₁₂ClNO₂ | [4] |
| Molecular Weight | 165.62 g/mol | [4] |
| Appearance | Off-white to light brown solid | [4] |
| Purity | Typically ≥97.0% (by NMR) | [4] |
| Storage (Solid) | Store at room temperature (3 years) | [4] |
Solubility Profile
As a hydrochloride salt, this compound is expected to be soluble in aqueous solutions. For non-aqueous applications, Dimethyl sulfoxide (DMSO) is a suitable solvent. While exact solubility limits may vary by lot, the following serves as a practical guide for preparing common stock concentrations.
-
Water / PBS: The hydrochloride moiety enhances aqueous solubility. Solutions at or below 10 mM are readily achievable.
-
DMSO: As a powerful polar aprotic solvent, DMSO can typically dissolve the compound at concentrations of 10 mM or higher.[6]
For concentrations significantly exceeding 10 mM, it is best practice to perform a small-scale solubility test before preparing a bulk solution.
Safety and Handling Precautions
This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Personal Protective Equipment (PPE) and Engineering Controls
| Control | Specification | Rationale |
| Engineering | Certified Chemical Fume Hood | To prevent inhalation of the powdered compound.[3] |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles.[3] |
| Hand Protection | Nitrile or other resistant gloves | Prevents direct skin contact and irritation.[3] |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. |
| Respiratory | Required if not handled in a fume hood | A suitable respirator should be used to avoid inhaling dust.[3] |
Safe Handling Workflow
The following workflow must be observed to minimize exposure and ensure safety during handling and solution preparation.
Caption: Workflow for Safely Handling this compound.
Protocol for Stock Solution Preparation
This section provides a detailed, step-by-step protocol for preparing a 10 mM stock solution. The principles can be adapted for other concentrations.
Required Materials and Equipment
-
This compound (solid)
-
Anhydrous DMSO or sterile, nuclease-free water
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriately sized sterile polypropylene or glass vial
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Bath sonicator
Pre-Protocol Checklist
-
Ensure the compound container has equilibrated to room temperature before opening to prevent moisture condensation.
-
Pre-label vials with the compound name, concentration, solvent, date, and your initials. This prevents errors during the procedure.
-
Verify balance calibration.
Step-by-Step Protocol: Calculation and Dissolution
The Causality Behind the Calculation: To achieve a target molar concentration, the required mass of the compound is determined by the relationship between molarity, final volume, and the compound's molecular weight (MW).
Formula: Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [MW ( g/mol ) / 1000]
Example Calculation for 5 mL of a 10 mM Stock Solution: Mass (mg) = 10 mM x 5 mL x (165.62 / 1000) = 8.281 mg
Procedure:
-
Weighing: Tare the analytical balance with the weighing boat. Carefully weigh out the calculated mass (e.g., 8.28 mg) of this compound. Expert Tip: Weighing slightly more and adjusting the solvent volume is often easier than trying to hit an exact mass.
-
Transfer: Carefully transfer the weighed powder into the pre-labeled vial. Tap the weighing paper or boat to ensure all powder is transferred.
-
Solvent Addition: Add the calculated volume of the chosen solvent (e.g., 5 mL of DMSO or water) to the vial.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 30-60 seconds.
-
Quality Control (Visual): Visually inspect the solution against a light source. It should be clear and free of any visible particulates.
-
Facilitating Dissolution (If Needed): If the compound does not dissolve readily with vortexing:
-
Place the vial in a bath sonicator for 5-10 minutes.
-
Gentle warming (to no more than 37°C) can be attempted, but be aware that the thermal stability of this specific compound in solution has not been extensively published. Sonication is the preferred first choice.
-
-
Final Check: Once fully dissolved, the stock solution is ready for use or storage.
Quality Control, Storage, and Stability
Proper storage is critical to maintaining the integrity of the stock solution and ensuring the validity of multi-day or multi-week experiments.
Aliquotting and Storage
The primary goal of storage is to prevent degradation from chemical reactions, solvent evaporation, and repeated freeze-thaw cycles. Repeatedly freezing and thawing a stock solution can introduce water condensation, leading to hydrolysis, and can cause the compound to precipitate out of solution.
Recommended Storage:
Caption: Recommended Lifecycle for Stock Solutions to Maximize Stability.
Stability Considerations
-
The compound is stable under recommended storage conditions in its solid form.[3]
-
Avoid exposure of solutions to strong acids, alkalis, or potent oxidizing/reducing agents, as these are incompatible.[3]
-
For aqueous solutions, ensure the water is sterile and of high purity (e.g., Milli-Q or equivalent) to prevent microbial or chemical contamination.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound fails to dissolve completely. | - Concentration exceeds solubility limit.- Insufficient mixing.- Incorrect solvent used. | - Attempt sonication for 10-15 minutes.- Prepare a more dilute solution.- Verify the correct solvent was used as per the protocol. |
| Solution appears cloudy or has particulates after dissolving. | - Contamination of solvent or vial.- Compound precipitation.- Low purity of starting material. | - Use fresh, high-purity solvent and sterile vials.- If precipitation occurs after cooling, the solution may be supersaturated; dilute if possible.- Filter the solution through a 0.22 µm syringe filter if particulates are suspected to be contaminants. |
| Inconsistent experimental results using the same stock. | - Degradation due to improper storage (e.g., multiple freeze-thaw cycles).- Inaccurate initial weighing or pipetting. | - Discard the old stock and prepare a fresh batch following the aliquotting protocol.- Re-verify the calibration of balances and pipettes. |
References
-
LookChem. This compound Product Page. [Link]
-
National Center for Biotechnology Information. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]
-
Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
Sources
Revolutionizing Cancer Imaging: Application and Protocols for PSMA-Targeted PET with Pyrrolidine-Based Radiotracers
Introduction: The Dawn of Precision Oncology with PSMA-Targeted PET
The landscape of oncological imaging has been fundamentally reshaped by the advent of molecularly targeted positron emission tomography (PET). Among these innovations, tracers targeting the Prostate-Specific Membrane Antigen (PSMA) have emerged as a cornerstone in the management of prostate cancer, offering unparalleled sensitivity and specificity.[1][2] While the compound "Pyrrolidin-2-YL-acetic acid hydrochloride" is a precursor in organic synthesis, the core clinical application in PET imaging for cancer involves sophisticated derivatives that incorporate a similar structural motif.[3][4] This guide will delve into the application and protocols of a leading PSMA-targeted PET agent, ¹⁸F-DCFPyL, a radiotracer that has demonstrated significant clinical utility.[5][6][7] This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement this transformative imaging modality.
PSMA, a transmembrane glycoprotein, is an ideal biomarker as it is significantly overexpressed in the majority of prostate cancer cells, with expression levels correlating with tumor aggressiveness, metastasis, and recurrence.[8][9][10] The development of small-molecule inhibitors of PSMA that can be labeled with positron-emitting radionuclides has enabled the visualization of prostate cancer with remarkable clarity.[11][12]
Mechanism of Action: Illuminating the Molecular Target
The efficacy of PSMA-targeted PET imaging hinges on the high-affinity binding of the radiotracer to the extracellular enzymatic domain of PSMA.[11] ¹⁸F-DCFPyL, a fluorine-18 labeled small molecule, is a urea-based PSMA inhibitor.[1] Upon intravenous administration, ¹⁸F-DCFPyL circulates throughout the body and selectively binds to PSMA expressed on the surface of prostate cancer cells. The bound tracer is then internalized, leading to an accumulation of the radioactive signal within the tumor cells.[10] The positron emitted by the ¹⁸F isotope annihilates with an electron, producing two high-energy photons that are detected by the PET scanner. This process allows for the precise localization and quantification of PSMA-expressing tissues.
Diagram: ¹⁸F-DCFPyL Mechanism of Action
Caption: Workflow of ¹⁸F-DCFPyL targeting PSMA on prostate cancer cells.
Radiolabeling Protocol: Synthesizing the Imaging Agent
The on-site synthesis of ¹⁸F-DCFPyL is a critical step for its clinical application. While automated synthesis modules are commonly employed, a general understanding of the chemistry is essential. The process typically involves a nucleophilic substitution reaction where the fluorine-18 is incorporated into a precursor molecule.
Materials:
-
¹⁸F-Fluoride produced from a cyclotron
-
Precursor molecule (e.g., a tosylated or nosylated derivative of DCFPyL)
-
Automated radiosynthesis unit
-
Reagents and solvents for synthesis and purification (e.g., acetonitrile, Kryptofix 2.2.2, potassium carbonate)
-
Solid-phase extraction (SPE) cartridges for purification
-
High-performance liquid chromatography (HPLC) system for quality control
Step-by-Step Methodology:
-
¹⁸F-Fluoride Trapping and Activation: The aqueous ¹⁸F-fluoride solution from the cyclotron is trapped on an anion exchange cartridge. The fluoride is then eluted with a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile and water. The mixture is heated under a stream of nitrogen to remove the water and form the reactive [¹⁸F]KF-K2.2.2 complex.
-
Radiolabeling Reaction: The activated ¹⁸F-fluoride is reacted with the DCFPyL precursor in a suitable solvent (e.g., acetonitrile) at an elevated temperature (typically 80-120°C) for a specific duration (e.g., 10-15 minutes).
-
Purification: The crude reaction mixture is diluted and passed through a series of SPE cartridges to remove unreacted ¹⁸F-fluoride and other impurities. A C18 SPE cartridge is often used to retain the ¹⁸F-DCFPyL, which is then eluted with ethanol.
-
Formulation: The purified ¹⁸F-DCFPyL is formulated in a physiologically compatible solution, typically sterile saline, for intravenous injection.
-
Quality Control: The final product must undergo rigorous quality control testing to ensure its identity, radiochemical purity, and sterility before administration to patients. This includes HPLC analysis to determine radiochemical purity, pH measurement, and testing for bacterial endotoxins.
Table 1: Typical Quality Control Specifications for ¹⁸F-DCFPyL
| Parameter | Specification |
| Radiochemical Purity | ≥ 95% |
| Radionuclidic Purity | ≥ 99.5% |
| pH | 4.5 - 7.5 |
| Bacterial Endotoxins | < 175 EU/V (or as per pharmacopeia) |
| Residual Solvents | Within acceptable limits |
PET/CT Imaging Protocol: From Patient Preparation to Image Acquisition
A standardized imaging protocol is crucial for obtaining high-quality, interpretable images and ensuring patient safety.
Patient Preparation:
-
Fasting: Patients are typically not required to fast before an ¹⁸F-DCFPyL PET scan.[13]
-
Hydration: Good hydration is encouraged to facilitate the clearance of the radiotracer from non-target tissues.
-
Medications: Patients are generally advised to continue their regular medications. However, it is important to review the patient's medication list for any potential interactions.
Step-by-Step Imaging Workflow:
-
Radiotracer Administration: A standard dose of 333 MBq (9 mCi) of ¹⁸F-DCFPyL is administered intravenously.[1]
-
Uptake Period: Following injection, there is an uptake period of 60 to 120 minutes to allow for the tracer to distribute throughout the body and accumulate in PSMA-expressing tissues.[1][13] A longer uptake time may improve the conspicuity of lesions.[1]
-
Image Acquisition: The patient is positioned on the PET/CT scanner. A low-dose CT scan is first performed for attenuation correction and anatomical localization. This is followed by the PET scan, which is typically acquired from the mid-thighs to the vertex of the skull.[13]
-
Image Reconstruction: The acquired PET data is reconstructed using an iterative algorithm to generate cross-sectional images of the tracer distribution.
Diagram: ¹⁸F-DCFPyL PET/CT Imaging Workflow
Caption: Standardized workflow for ¹⁸F-DCFPyL PET/CT imaging.
Data Analysis and Interpretation: Deciphering the Images
The interpretation of ¹⁸F-DCFPyL PET/CT images requires a systematic approach, correlating areas of increased tracer uptake with anatomical findings on the CT scan.
Key Interpretation Points:
-
Physiological Distribution: It is essential to be familiar with the normal biodistribution of ¹⁸F-DCFPyL, which includes uptake in the lacrimal and salivary glands, liver, spleen, kidneys, and urinary bladder.
-
Tumor Uptake: Prostate cancer lesions typically demonstrate focal areas of intense tracer uptake. The intensity of uptake is often quantified using the Standardized Uptake Value (SUV).
-
Lesion Localization: The fused PET/CT images allow for the precise anatomical localization of PSMA-positive lesions, including primary tumors, lymph node metastases, and distant metastases in bone and soft tissues.[5]
-
Clinical Correlation: The imaging findings should always be interpreted in the context of the patient's clinical history, including serum PSA levels and prior treatments.[5][14]
Table 2: Detection Rates of ¹⁸F-DCFPyL PET/CT in Biochemically Recurrent Prostate Cancer
| PSA Level (ng/mL) | Detection Rate |
| < 0.5 | ~50%[5] |
| 0.5 - 1.0 | ~50-60% |
| 1.0 - 2.0 | ~80-90% |
| > 2.0 | > 90%[14] |
| Data synthesized from multiple studies for illustrative purposes. |
Conclusion and Future Directions
PSMA-targeted PET imaging with radiotracers like ¹⁸F-DCFPyL has revolutionized the management of prostate cancer, from initial staging to the detection of recurrent disease.[13][15] Its high sensitivity and specificity provide clinicians with critical information to guide treatment decisions.[5][6] The future of this field lies in the development of new PSMA-targeted agents with improved pharmacokinetics, the expansion of its application to other cancers that may express PSMA, and its integration into theranostics, where the imaging agent is paired with a therapeutic radionuclide to both diagnose and treat the cancer.[16] As research continues to advance, the role of PSMA-targeted PET in precision oncology is set to expand even further.
References
-
Dietlein, M., et al. (2015). ¹⁸F-DCFPyL PET/CT Imaging in Patients with Biochemically Recurrent Prostate Cancer After Primary Local Therapy. Journal of Nuclear Medicine, 56(12), 1875-1880. [Link]
-
Dietz, J. R., et al. (2020). Prospective Evaluation of 18F-DCFPyL PET/CT in Detection of High-Risk Localized Prostate Cancer: Comparison With mpMRI. American Journal of Roentgenology, 214(2), 374-383. [Link]
-
News-Medical.Net. (2018). Gallium Ga 68-labeled PSMA-11 PET/CT Imaging for Prostate Cancer. [Link]
-
National Cancer Institute. (n.d.). 18F-DCFPyL PET/MRI for the Diagnosis of Prostate Cancer. [Link]
-
Rowe, S. P., et al. (2022). 18F-DCFPyL PET Acquisition, Interpretation, and Reporting: Suggestions After Food and Drug Administration Approval. Journal of Nuclear Medicine, 63(6), 833-839. [Link]
-
Fendler, W. P., et al. (2021). [68Ga]Ga-PSMA-11: The First FDA-Approved 68Ga-Radiopharmaceutical for PET Imaging of Prostate Cancer. Cancers, 13(16), 4146. [Link]
-
Journal of Oncology Navigation & Survivorship. (2021). Diagnostic Capability in Relapsed Prostate Cancer Improved with ¹⁸F-DCFPyL PET/CT Imaging. [Link]
-
Zukotynski, K., et al. (2022). 18F-DCFPyL PET/CT in Men with Prostate Cancer. Radiology, 304(1), 13-25. [Link]
-
Rowe, S. P., Gorin, M. A., & Pomper, M. G. (2019). Prostate specific membrane antigen (PSMA) imaging: the past is prologue. Translational Andrology and Urology, 8(4), 333-335. [Link]
-
Applied Radiology. (2025). Best Practices for 68Ga-PSMA-11 PET Imaging: Dose Optimization From Real-World Insights. [Link]
-
Applied Radiology. (2024). Not All Prostate-Specific Membrane Antigen Imaging Agents Are Created Equal: Diagnostic Accuracy of Ga-68 PSMA-11 PET/CT for Ini. [Link]
-
The ASCO Post. (2021). Ga-68 PSMA-11 PET for Detection of Pelvic Nodal Metastasis in Intermediate- to High-Risk Prostate Cancer. [Link]
-
Ahn, S. H. (2018). Prostate-Specific Membrane Antigen PET Imaging in Prostate Cancer: Opportunities and Challenges. Nuclear Medicine and Molecular Imaging, 52(4), 259-268. [Link]
-
Kularatne, S. A., et al. (2009). Prostate-Specific Membrane Antigen Targeted Imaging and Therapy of Prostate Cancer Using a PSMA Inhibitor as a Homing Ligand. Molecular Pharmaceutics, 6(3), 780-789. [Link]
-
Lopci, E., et al. (2023). The Rise of Total-Body PET/CT: Advancing Molecular Imaging Toward Early Cancer Detection and Potential Future Application in Prevention Healthcare. Cancers, 15(13), 3456. [Link]
-
Liu, T., et al. (2019). 18F-DCFPyL PET/CT Imaging in Patients with Biochemically Recurrent Prostate Cancer After Primary Local Therapy. Journal of Nuclear Medicine, 60(11), 1587-1593. [Link]
-
García-Garirro, P. A., et al. (2023). 18F-DCFPyL PET/CT guidelines. Revista Española de Medicina Nuclear e Imagen Molecular (English Edition), 42(3), 203-208. [Link]
-
Rowe, S. P., et al. (2023). Image acquisition and interpretation of 18F-DCFPyL (piflufolastat F 18) PET/CT: How we do it. The Canadian Journal of Urology, 30(1), 11432-11437. [Link]
-
Radiopaedia.org. (n.d.). Prostate-specific membrane antigen. [Link]
Sources
- 1. pubs.rsna.org [pubs.rsna.org]
- 2. appliedradiology.com [appliedradiology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 18F-DCFPyL PET/CT Imaging in Patients with Biochemically Recurrent Prostate Cancer After Primary Local Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prospective Evaluation of 18F-DCFPyL PET/CT in Detection of High-Risk Localized Prostate Cancer: Comparison With mpMRI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diagnostic Capability in Relapsed Prostate Cancer Improved with ¹⁸F-DCFPyL PET/CT Imaging - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 8. news-medical.net [news-medical.net]
- 9. Prostate-Specific Membrane Antigen PET Imaging in Prostate Cancer: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. radiopaedia.org [radiopaedia.org]
- 11. Prostate specific membrane antigen (PSMA) imaging: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 18F-DCFPyL PET Acquisition, Interpretation, and Reporting: Suggestions After Food and Drug Administration Approval | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. 18F-DCFPyL PET/CT Imaging in Patients with Biochemically Recurrent Prostate Cancer After Primary Local Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. canjurol.com [canjurol.com]
- 16. mdpi.com [mdpi.com]
Pyrrolidin-2-YL-acetic acid hydrochloride as an intermediate in pharmaceutical synthesis
An In-Depth Guide to the Application of Pyrrolidin-2-yl-acetic acid Hydrochloride in Pharmaceutical Synthesis
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound as a pivotal intermediate in pharmaceutical synthesis. It provides insights into its properties, applications, and detailed protocols for its use, grounded in established chemical principles and safety practices.
Introduction: The Significance of the Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, alkaloids, and FDA-approved drugs.[1][2][3] Its prevalence is due to its unique structural and physicochemical properties. The non-planar, puckered conformation of the sp³-hybridized ring allows for a three-dimensional exploration of chemical space, which is critical for precise interactions with biological targets.[2] Furthermore, the nitrogen atom confers basicity and provides a key point for molecular functionalization.[2]
This compound (CAS: 71985-79-0) is a valuable chiral building block that capitalizes on these features. It provides chemists with a pre-formed, stereochemically defined pyrrolidine ring attached to a reactive acetic acid side chain. This structure is an excellent starting point for synthesizing more complex molecules, particularly in the development of drugs targeting neurological conditions and other therapeutic areas.[4]
Physicochemical Properties and Handling
Accurate characterization and proper handling are foundational to the successful application of any chemical intermediate. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 71985-79-0 | [5][6] |
| Molecular Formula | C₆H₁₂ClNO₂ | [5][6] |
| Molecular Weight | 165.62 g/mol | [5] |
| Appearance | Off-white to light brown solid | [7] |
| Purity | ≥97.0% (by NMR) | [7] |
| Storage | Store at room temperature, under an inert atmosphere. | [7] |
Safety and Handling Protocol
This compound is classified as a hazardous substance and requires careful handling to ensure personnel safety.[8]
-
Hazard Identification:
-
Recommended Personal Protective Equipment (PPE):
-
Handling and Storage:
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. Consult a physician if breathing becomes difficult.[9]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[9]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][9]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.[9][10]
-
Core Synthetic Applications
This compound serves as a versatile intermediate for constructing a variety of more complex molecular architectures. Its utility stems from the two distinct reactive sites: the secondary amine within the pyrrolidine ring (which is protonated in the hydrochloride salt) and the carboxylic acid group.
Primary Applications Include:
-
Precursor for Natural Products: It is identified as a biosynthetic precursor for the pyrrolizidine alkaloids Tussilagine and Isotussilagine.[5][11]
-
Building Block for Neurological Drugs: The pyrrolidine scaffold is a key component in drugs targeting the central nervous system. This intermediate provides a direct route to incorporate this valuable pharmacophore.[4]
-
Peptidomimetic Synthesis: The structure resembles a homologated proline, making it a useful building block in the synthesis of peptidomimetics and other proline-rich structures.
-
Amide and Ester Formation: The carboxylic acid moiety is readily converted into amides and esters, allowing for facile coupling with a wide range of amines and alcohols to build molecular diversity.[4]
Below is a diagram illustrating the central role of this intermediate in synthetic workflows.
Caption: Synthetic utility of Pyrrolidin-2-yl-acetic acid HCl.
Detailed Application Protocol: Amide Bond Formation
This section provides a detailed, field-proven protocol for a standard amide coupling reaction, a cornerstone of pharmaceutical synthesis. This example demonstrates the conversion of this compound into its corresponding N-benzyl amide.
Objective: To synthesize 2-(pyrrolidin-2-yl)-N-benzylacetamide.
Reaction Scheme: Pyrrolidin-2-yl-acetic acid HCl + Benzylamine --(HATU, DIPEA)--> 2-(pyrrolidin-2-yl)-N-benzylacetamide
Materials & Reagents:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and HATU (1.2 eq).
-
Purge the flask with an inert gas (e.g., Nitrogen or Argon). This is crucial to prevent side reactions with atmospheric moisture.
-
Add anhydrous DCM to dissolve the solids, typically to a concentration of 0.1 M relative to the starting acid.
-
-
Neutralization and Activation:
-
Cool the solution to 0 °C using an ice bath. This helps to control the exothermic reaction and minimize side-product formation.
-
Slowly add DIPEA (3.0 eq) to the stirred solution. The first equivalent neutralizes the hydrochloride salt, and the subsequent equivalents act as the base for the coupling reaction.
-
Stir the mixture at 0 °C for 15-20 minutes. During this time, the carboxylic acid is activated by HATU to form a highly reactive intermediate.
-
-
Amine Addition and Reaction:
-
Add Benzylamine (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). A typical mobile phase would be 50% Ethyl Acetate in Hexanes. The disappearance of the starting acid and the appearance of a new, less polar product spot indicates reaction completion.
-
-
Work-up and Extraction:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
Saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts.
-
Water (1x).
-
Brine (1x) to facilitate the separation of the organic and aqueous layers.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The resulting crude oil or solid is purified by flash column chromatography on silica gel. Elute with a gradient of Ethyl Acetate in Hexanes to isolate the pure product.
-
Combine the pure fractions and remove the solvent in vacuo.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
The workflow for this protocol is visualized below.
Caption: Experimental workflow for amide coupling protocol.
Conclusion
This compound is a high-value intermediate for pharmaceutical synthesis, offering a robust and stereochemically defined entry point to the vital pyrrolidine class of compounds. Its predictable reactivity and well-defined handling procedures make it an essential tool for drug discovery and development professionals. The protocols and data presented herein provide a comprehensive framework for its effective and safe utilization in the laboratory.
References
-
This compound - LookChem. (n.d.). LookChem. Retrieved January 7, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Retrieved January 7, 2026, from [Link]
-
Pyrrolidine synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). Dove Press. Retrieved January 7, 2026, from [Link]
-
Applications of 2-(Pyrrolidin-1-yl)acetic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. Buy 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride | 6628-74-6 [smolecule.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | 71985-79-0 [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. capotchem.cn [capotchem.cn]
- 10. fishersci.com [fishersci.com]
- 11. medchemexpress.com [medchemexpress.com]
Direct C–H Functionalization: A Paradigm Shift in Pyrrolidine Chemistry
An In-Depth Guide to the Functionalization of Preformed Pyrrolidine Rings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active natural products.[1][2] Its prevalence stems from its ability to confer unique conformational constraints and to serve as a versatile scaffold for introducing diverse functionalities that can modulate pharmacological properties. The strategic modification of preformed pyrrolidine rings is a critical task in drug discovery, enabling the exploration of chemical space and the optimization of lead compounds. This guide provides a detailed overview of modern techniques for pyrrolidine functionalization, with a focus on the underlying principles, practical applications, and detailed experimental protocols.
Direct C–H functionalization has emerged as a powerful and atom-economical strategy for elaborating the pyrrolidine scaffold, obviating the need for pre-functionalized substrates.[3] This approach allows for the introduction of new substituents at positions that were traditionally difficult to access.
α-C–H Functionalization: Accessing Key Chemical Diversity
The α-position to the nitrogen atom is a privileged site for functionalization due to the adjacent heteroatom's electronic influence.
One of the most established methods for α-functionalization involves the deprotonation of an N-protected pyrrolidine (typically with a Boc group) using a strong base, such as sec-butyllithium, to form an α-lithiated intermediate. This nucleophilic species can then be trapped with a variety of electrophiles.
A significant advancement in this area is the direct α-carboxylation using carbon dioxide as the electrophile. This method provides a concise route to 5,5-spiro-α-proline derivatives, which are valuable building blocks for increasing the three-dimensional character of drug molecules.[4]
Protocol 1: Direct α-Carboxylation of N-Boc-Spirocyclic Pyrrolidine [4]
This protocol describes the direct carboxylation of a Boc-protected spirocyclic pyrrolidine using sec-butyllithium and CO₂.
Materials:
-
N-Boc-spirocyclic pyrrolidine (1.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
sec-Butyllithium (s-BuLi), 1.4 M in cyclohexane (1.2 equiv)
-
Carbon dioxide (CO₂), gas or dry ice
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the N-Boc-spirocyclic pyrrolidine (1.0 equiv) and dissolve in anhydrous THF (to make a ~0.1 M solution).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add s-BuLi (1.2 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Carboxylation: Bubble CO₂ gas through the solution for 1 hour at -78 °C, or alternatively, carefully add an excess of crushed dry ice in small portions. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired α-carboxylated pyrrolidine.
Redox-neutral methods provide a milder alternative to strong base-mediated reactions. These reactions often proceed through the in situ generation of an iminium ion intermediate from the pyrrolidine, which is then trapped by a nucleophile.[5] Quinone monoacetals can serve as both the oxidant to generate the iminium ion and as a source of the N-aryl group.[6][7]
Mechanism of Redox-Neutral α-Arylation: The reaction is initiated by the condensation of pyrrolidine with a quinone monoacetal, forming an iminium ion. A base, such as DABCO, facilitates the tautomerization to a more stable aromatic iminium species. This electrophilic intermediate is then intercepted by a nucleophile (e.g., an electron-rich arene) to yield the α-functionalized product.[8]
Workflow for Redox-Neutral α-Arylation
Caption: Redox-neutral α-arylation of pyrrolidine.
β- and γ-C(sp³)–H Functionalization: Directed Arylation
Functionalizing the more remote, unactivated β (C3) and γ (C4) positions of the pyrrolidine ring is a significant challenge. Transition metal-catalyzed, directing group-assisted C–H activation has proven to be a highly effective strategy to achieve this with high regio- and stereoselectivity.[9][10][11]
Palladium catalysis, in particular, has been successfully employed for the β-arylation of proline derivatives.[9] By attaching a directing group, such as an aminoquinoline, to the carboxylate at C2, the palladium catalyst is brought into proximity of the C3–H bonds, enabling stereospecific arylation. This method directly affords cis-2,3-disubstituted pyrrolidines.[9]
Key Features of Directed C–H Arylation:
| Feature | Description | Reference |
|---|---|---|
| Catalyst | Typically Pd(OAc)₂ or related palladium(II) sources. | [9][10] |
| Directing Group | Pyridine-containing groups like aminoquinoline (AQ) are highly effective. | [9] |
| Regioselectivity | The position of the directing group dictates the site of functionalization (e.g., C3 or C4). | [10] |
| Stereoselectivity | The reaction often proceeds with high stereospecificity, controlled by the existing stereocenter. | [9] |
| Substrate Scope | Tolerant of various functional groups on the aryl iodide coupling partner. |[10] |
Protocol 2: Palladium-Catalyzed β-C(sp³)–H Arylation of a Proline Derivative [9]
This protocol outlines the directed C3-arylation of an N-Boc-proline-aminoquinoline amide.
Materials:
-
N-Boc-L-proline-aminoquinoline amide (1.0 equiv)
-
Aryl iodide (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Silver(I) acetate (AgOAc) (2.0 equiv)
-
Toluene, anhydrous
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon), add N-Boc-L-proline-aminoquinoline amide (1.0 equiv), the aryl iodide (1.1 equiv), Pd(OAc)₂ (0.1 equiv), and AgOAc (2.0 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the tube and heat the mixture at 110 °C for 16-24 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and dilute with dichloromethane (DCM). Filter the mixture through a pad of Celite to remove insoluble silver salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure cis-2,3-disubstituted pyrrolidine product.
Photoredox Catalysis: A Mild and Versatile Approach
Photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions using visible light.[12][13] This technology has been effectively applied to the functionalization of pyrrolidines, often through the generation of an α-amino radical.
A common strategy involves the single-electron oxidation of a tertiary amine, such as an N-aryl pyrrolidine, by an excited-state photocatalyst. The resulting radical cation readily undergoes deprotonation to form a nucleophilic α-amino radical, which can then engage in a variety of coupling reactions.[14]
Mechanism of Photoredox-Catalyzed α-Amino Radical Formation
Caption: General mechanism for photoredox-catalyzed C-H functionalization.
This approach has been used for the synthesis of cyclic α-fluoroalkyl amines through a photoredox-catalyzed cyclization/hydrogen atom transfer cascade.[15] The reaction proceeds under mild conditions and demonstrates the power of photoredox catalysis in accessing complex and valuable pyrrolidine derivatives.
Functionalization via [3+2] Cycloaddition Reactions
While not strictly a functionalization of a preformed ring, 1,3-dipolar cycloaddition of azomethine ylides is a paramount strategy for constructing highly functionalized pyrrolidines in a single step and is often used to create libraries of diverse pyrrolidine scaffolds for drug discovery.[1][16][17] The azomethine ylide (the 1,3-dipole) can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde, and then reacted with an alkene (the dipolarophile) to form the pyrrolidine ring.
More recently, photoredox catalysis has been combined with [3+2] cycloaddition strategies. For instance, aryl cyclopropyl ketones can be activated via a photoreductive pathway to engage in a formal [3+2] cycloaddition with C=N electrophiles, yielding structurally diverse pyrrolidines.[18][19]
Comparative Overview of Key Functionalization Techniques
| Technique | Position(s) Functionalized | Key Reagents/Catalysts | Advantages | Limitations |
|---|---|---|---|---|
| Deprotonation/Trapping | α (C2/C5) | Strong base (e.g., s-BuLi), electrophile (e.g., CO₂) | Well-established, predictable reactivity. | Requires cryogenic temperatures, limited functional group tolerance.[4] |
| Redox-Neutral C-H Func. | α (C2/C5) | Oxidant (e.g., quinone), base, nucleophile | Metal-free, mild conditions. | Scope can be limited by nucleophile and oxidant compatibility.[5][6] |
| Directed C-H Activation | β (C3), γ (C4) | Pd(OAc)₂, directing group (e.g., AQ), oxidant | High regio- and stereoselectivity, access to unactivated positions. | Requires synthesis of directed substrate, directing group removal needed.[9][10] |
| Photoredox Catalysis | α (C2/C5) | Photocatalyst (e.g., Ir or Ru complex), visible light | Extremely mild conditions, high functional group tolerance, radical pathways. | Can be slow, requires specialized photoreactor setup.[14][15] |
| [3+2] Cycloaddition | All positions (Ring Formation) | Azomethine ylide precursor, dipolarophile | Builds complexity rapidly, high stereocontrol. | Not a functionalization of a pre-existing ring.[1][16] |
Conclusion
The functionalization of the pyrrolidine ring is a dynamic and evolving field, driven by the continuous demand for novel molecular entities in drug discovery. The transition from classical methods requiring harsh conditions to modern catalytic strategies, including C–H activation and photoredox catalysis, has significantly expanded the toolkit available to medicinal chemists. These advanced techniques offer unprecedented control over regio- and stereoselectivity, allowing for the precise modification of the pyrrolidine scaffold at nearly any position. The protocols and principles outlined in this guide serve as a foundation for researchers to design and execute synthetic routes toward novel, functionalized pyrrolidines with therapeutic potential.
References
-
D. A. Bull, M. G. Orchard, and J. M. J. Williams. "Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation." Organic Letters. [Link]
-
I. A. Iermolenko et al. "Diastereoselective Synthesis of Highly Functionalized Proline Derivatives." Molecules. [Link]
-
A. Amador, E. M. Sherbrook, and T. Yoon. "A Redox Auxiliary Strategy for Pyrrolidine Synthesis via Photocatalytic [3+2] Cycloaddition." Asian Journal of Organic Chemistry. [Link]
-
A. Amador, E. M. Sherbrook, and T. Yoon. "A Redox Auxiliary Strategy for Pyrrolidine Synthesis via Photocatalytic [3+2] Cycloaddition." Semantic Scholar. [Link]
-
I. A. Iermolenko et al. "α-Functionalization of Pyrrolidines to Access Spirocyclic Proline Derivatives." Organic & Biomolecular Chemistry. [Link]
-
Synfacts. "Synthesis of Functionalized Pyrrolidines and Piperidines." Thieme Chemistry. [Link]
-
D. A. Nagib and D. W. C. MacMillan. "Photoredox-Catalyzed C–H Functionalization Reactions." Chemical Reviews. [Link]
-
C. Wang et al. "Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines." RSC Advances. [Link]
-
C. Wang et al. "p-Quinol Ethers and p-Quinone Monoacetals as Arylation and Oxidation Reagents: Tandem N-Arylation and α-Functionalization of Pyrrolidine via Redox-Neutral Three-Component Reaction." Organic Letters. [Link]
-
M. M. Murphy et al. "Combinatorial Organic Synthesis of Highly Functionalized Pyrrolidines: Identification of a Potent Angiotensin Converting Enzyme Inhibitor from a Mercaptoacyl Proline Library." Journal of the American Chemical Society. [Link]
-
M. Akhavan and A. Bekhradnia. "Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst." RSC Advances. [Link]
-
ResearchGate. "C(sp 3 )-H functionalization of proline." ResearchGate. [Link]
-
S. B. Mhaske and N. P. Argade. "Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon." RSC Advances. [Link]
-
Organic Chemistry Portal. "Synthesis of pyrrolidines." Organic Chemistry Portal. [Link]
-
C. Wang et al. "Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines." RSC Advances. [Link]
-
M. Lombino and A. G. Griesbeck. "Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update." MDPI. [Link]
-
Harvard DASH. "C–H Functionalization Catalysis via Transition Metal Stabilized Ligand-Based Radicals." Harvard University. [Link]
-
M. H. Shaw, J. D. Cuthbertson, and D. W. C. MacMillan. "Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis." The Journal of Organic Chemistry. [Link]
-
ResearchGate. "Synthesis of pyrrolidine-fused pyridones via transition metal catalyzed..." ResearchGate. [Link]
-
W. Chen et al. "Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines." Nature Chemistry. [Link]
-
M. M. Díaz-Requejo et al. "Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination." Organometallics. [Link]
-
ResearchGate. "C−H functionalization reactions for the syntheses of pyrrolidines." ResearchGate. [Link]
-
A. V. Kletskov et al. "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors." MDPI. [Link]
-
S. Hosseininezhad and A. Ramazani. "Recent Advances in the Synthesis of Pyrrolidines." ResearchGate. [Link]
-
Y. Sumida et al. "Pyrrolidine synthesis via ring contraction of pyridines." Nature Communications. [Link]
-
D. A. Nagib and D. W. C. MacMillan. "Photoredox-Catalyzed C–H Functionalization Reactions." Chemical Reviews. [Link]
-
ResearchGate. "Approaches to functionalized pyrrolidines and azetidines through..." ResearchGate. [Link]
-
J. S. Dickstein, A. J. A. Oppedisano, and M. S. Sanford. "Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions." The Journal of Organic Chemistry. [Link]
-
S. K. Tripathy et al. "Metal-free C–H functionalization of pyrrolidine to pyrrolinium-based room temperature ionic liquid crystals." New Journal of Chemistry. [Link]
-
J. M. J. Williams et al. "Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups." Organic Letters. [Link]
-
C. Wang et al. "Redox-neutral a-functionalization of pyrrolidines: facile access to a-aryl-substituted pyrrolidines." RSC Advances. [Link]
-
J. A. Bull, J. J. Mousseau, and G. G. Pelletier. "Recent Advances in C–H Functionalization." The Journal of Organic Chemistry. [Link]
-
ResearchGate. "Metal Free C-H Functionalization of Pyrrolidine to Pyrrolinium-based Room Temperature Ionic Liquid Crystals." ResearchGate. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. A Redox Auxiliary Strategy for Pyrrolidine Synthesis via Photocatalytic [3+2] Cycloaddition. | Semantic Scholar [semanticscholar.org]
Pyrrolidin-2-YL-acetic acid hydrochloride in the study of receptor interactions and neurotransmission
Application Notes & Protocols
Topic: The Pyrrolidin-2-yl-acetic Acid Scaffold in the Study of GABAergic Neurotransmission and Receptor Interactions
Audience: Researchers, Neuroscientists, and Drug Development Professionals
Introduction: A Privileged Scaffold for Modulating Inhibitory Neurotransmission
The pyrrolidine ring, a core component of the amino acid proline, is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, five-membered structure provides a three-dimensional framework that can be strategically decorated to achieve high affinity and selectivity for a vast array of biological targets.[1][2] One of its most fruitful applications has been in the field of neuroscience, particularly as the foundational structure for Pyrrolidin-2-yl-acetic acid and its derivatives.
While Pyrrolidin-2-yl-acetic acid hydrochloride itself is primarily a synthetic precursor[3][4], its true power lies in its role as a pharmacophore for designing potent and selective inhibitors of GABA transporters (GATs).[5][6] These transporters are critical for regulating the brain's primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA). By inhibiting GABA reuptake, derivatives of this scaffold can elevate synaptic GABA levels, enhance inhibitory tone, and offer a powerful therapeutic strategy for neurological disorders such as epilepsy and anxiety.[7]
This guide provides an in-depth exploration of the mechanism of action for Pyrrolidin-2-yl-acetic acid-based GAT inhibitors and presents detailed, field-proven protocols for their characterization. We will move from initial in vitro screening to in vivo validation, explaining the causality behind each experimental choice to ensure robust and reproducible results.
Mechanism of Action: Targeting GABA Transporters
GABAergic neurotransmission is the primary source of inhibitory tone in the central nervous system and is essential for maintaining balanced neural activity. The action of GABA released into the synaptic cleft is terminated by its rapid reuptake into presynaptic neurons and surrounding glial cells. This process is mediated by four distinct, sodium- and chloride-dependent GABA transporters: GAT1, GAT2, GAT3, and the betaine-GABA transporter 1 (BGT1).[5][6]
Pyrrolidin-2-yl-acetic acid derivatives are designed as structural analogues of GABA that can competitively bind to and inhibit these transporters. Extensive structure-activity relationship (SAR) studies have shown that adding bulky, lipophilic N-substituents to the pyrrolidine ring is a key strategy for developing potent GAT inhibitors.[5][8] Furthermore, the stereochemistry of the scaffold is crucial, with the (2S)-configuration often being critical for potent inhibition of GAT-1.[8][9]
By blocking GATs, these compounds prevent the removal of GABA from the synapse, leading to a prolonged presence of the neurotransmitter and an enhancement of inhibitory postsynaptic potentials. GAT1, in particular, is a well-validated drug target; the GAT1 inhibitor Tiagabine is an approved anticonvulsant medication used in the treatment of epilepsy.[7][10][11]
Caption: GABAergic synapse showing GAT-mediated reuptake and its inhibition.
Experimental Protocols for Compound Characterization
The following protocols provide a comprehensive workflow for evaluating novel Pyrrolidin-2-yl-acetic acid derivatives as GAT inhibitors.
Protocol 1: In Vitro GABA Uptake Inhibition Assay
This is the foundational assay to determine a compound's potency (IC₅₀) and selectivity across different GAT subtypes. The protocol uses human embryonic kidney (HEK293) cells transiently expressing a specific human GAT subtype.
Principle: The assay measures the uptake of radiolabeled [³H]GABA into GAT-expressing cells. An effective inhibitor will compete with [³H]GABA for the transporter, reducing the amount of radioactivity accumulated inside the cells in a dose-dependent manner.
Step-by-Step Methodology:
-
Cell Culture & Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C, 5% CO₂.
-
One day before the assay, seed cells into 96-well plates at a density that will yield 80-90% confluency on the assay day.
-
Transfect cells with plasmids encoding for human GAT1, GAT2, or GAT3 using a standard lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol. Use mock-transfected cells (reagent only) as a negative control.
-
Rationale: HEK293 cells have low endogenous transporter expression, providing a clean background to assess the function of the specific, exogenously expressed GAT subtype.
-
-
Preparation of Compounds:
-
Prepare a 10 mM stock solution of the test compound (and a reference inhibitor, e.g., Tiagabine for GAT1) in DMSO.
-
Perform serial dilutions in assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to create a range of concentrations (e.g., from 1 nM to 100 µM). The final DMSO concentration in the well should be ≤0.1% to avoid solvent effects.
-
-
Uptake Assay:
-
Wash the cells twice with pre-warmed assay buffer.
-
Add 50 µL of the diluted test compound or vehicle to the appropriate wells.
-
Pre-incubate the plate at room temperature for 10-20 minutes.
-
Rationale: Pre-incubation allows the inhibitor to bind to the transporter before the introduction of the substrate, ensuring the measurement reflects competitive inhibition.
-
Prepare the substrate solution by mixing non-radiolabeled GABA and [³H]GABA in assay buffer to a final concentration of ~25 µM with a specific activity of ~0.3 µCi/mL.[11]
-
Initiate the uptake by adding 50 µL of the substrate solution to all wells.
-
Incubate for 8-10 minutes at room temperature. This time should be within the linear range of uptake, determined in preliminary experiments.[11]
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.
-
Rationale: The cold buffer immediately stops the transporter activity and removes extracellular [³H]GABA.
-
Lyse the cells by adding 100 µL of 1% SDS or another suitable lysis buffer to each well.
-
-
Scintillation Counting & Data Analysis:
-
Transfer the lysate from each well to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Define "Total Uptake" from vehicle-treated, GAT-expressing cells and "Non-specific Uptake" from mock-transfected cells or in the presence of a saturating concentration of a known inhibitor.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (CPM_Compound - CPM_NonSpecific) / (CPM_Total - CPM_NonSpecific)).
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for the In Vitro GABA Uptake Inhibition Assay.
Protocol 2: In Vivo Microdialysis for Extracellular GABA Measurement
This advanced protocol assesses whether a compound can cross the blood-brain barrier and engage its target in a living system, providing crucial proof-of-concept.
Principle: A microdialysis probe is surgically implanted into a specific brain region of an anesthetized or freely moving rodent. Artificial cerebrospinal fluid (aCSF) is perfused through the probe, allowing neurotransmitters from the extracellular space to diffuse across a semipermeable membrane and be collected for analysis.
Step-by-Step Methodology:
-
Surgical Implantation:
-
Anesthetize a male Sprague Dawley rat or C57BL/6 mouse according to approved institutional animal care protocols.
-
Secure the animal in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus, striatum). Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for several days.
-
Rationale: Stereotaxic surgery ensures precise and reproducible placement of the probe. A recovery period minimizes the acute effects of surgery on neurotransmitter levels.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for at least 90-120 minutes to establish a stable baseline.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of acid to prevent degradation.
-
-
Drug Administration and Sample Collection:
-
After collecting 3-4 stable baseline samples, administer the test compound via an appropriate route (e.g., intraperitoneal injection, IP). Administer vehicle to a control group.[12]
-
Continue collecting dialysate fractions for at least 2-3 hours post-administration.
-
Rationale: Comparing post-dose GABA levels to the individual animal's pre-dose baseline provides the most accurate measure of the drug's effect.
-
-
Sample Analysis (HPLC-ECD):
-
GABA concentrations in the dialysate are typically in the low nanomolar range and require a highly sensitive analytical method. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is the gold standard.
-
The process involves pre-column derivatization of GABA (e.g., with o-phthaldialdehyde, OPA) to make it electrochemically active.
-
Inject the derivatized sample into the HPLC system.
-
Quantify the GABA concentration by comparing the peak area to a standard curve generated from known GABA concentrations.
-
-
Data Analysis:
-
Calculate the mean GABA concentration for the baseline samples for each animal.
-
Express all subsequent samples as a percentage of this baseline mean.
-
Plot the mean percent baseline GABA vs. time for both the vehicle and drug-treated groups.
-
Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures) to determine if the drug produced a significant elevation in extracellular GABA compared to the vehicle control.
-
Data Presentation and Interpretation
Quantitative data from these protocols should be summarized for clear comparison.
Table 1: Example In Vitro Potency and Selectivity Profile
| Compound | GAT1 IC₅₀ (nM) | GAT3 IC₅₀ (nM) | GAT1/GAT3 Selectivity |
| Tiagabine (Reference) | 45 | 15,000 | ~333-fold |
| Test Compound A | 80 | 950 | ~12-fold |
| Test Compound B | 1,200 | 150 | ~0.125-fold (GAT3 selective) |
-
Interpretation: This table allows for a direct comparison of the potency and selectivity of new compounds against a known standard. Compound A is a potent, GAT1-preferring inhibitor, though less selective than Tiagabine. Compound B is a weaker inhibitor overall but shows clear selectivity for GAT3 over GAT1. This information is critical for guiding further drug development efforts.
References
-
Falch, E., Perregaard, J., Frølund, B., Holm, D., & Krogsgaard-Larsen, P. (2009). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. PubMed. Available at: [Link]
-
Andersen, K., Sørensen, M. D., Engel, J. A., & Krogsgaard-Larsen, P. (2001). Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. PubMed. Available at: [Link]
-
Zhao, X. (2002). Development of new GABA uptake inhibitors derived from proline or from pyrrolidin-2-yl acetic acid. LMU München: Fakultät für Chemie und Pharmazie. Available at: [Link]
-
Pifferi, G., & Pinza, M. (1977). Cyclic Gaba-Gabob analogues I - Synthesis of new 4-hydroxy-2-pyrrolidinone derivatives. Farmaco Sci. Available at: [Link]
-
ResearchGate. (n.d.). 2-Substituted pyrrolidine-2-yl-acetic acid derivatives as GAT inhibitors. ResearchGate. Available at: [Link]
-
Demchenko, I. T., Ruehle, A., Allen, B. D., & Piantadosi, C. A. (2022). GAT inhibition preserves cerebral blood flow and reduces oxidant damage to mitochondria in rodents exposed to extreme hyperbaric oxygen. Frontiers in Molecular Neuroscience. Available at: [Link]
-
Conti, P., Ciancetta, A., & Porta, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
-
Andersen, K. L., et al. (2025). Structural basis for selective inhibition of human GABA transporter GAT3. bioRxiv. Available at: [Link]
-
Mennerick, S., Zorumski, C. F. (1995). The glutamate uptake inhibitor L-trans-pyrrolidine-2,4-dicarboxylate depresses excitatory synaptic transmission via a presynaptic mechanism in cultured hippocampal neurons. Journal of Neuroscience. Available at: [Link]
-
Volterra, A., Trotti, D., & Racagni, G. (1996). The competitive transport inhibitor L-trans-pyrrolidine-2, 4-dicarboxylate triggers excitotoxicity in rat cortical neuron-astrocyte co-cultures via glutamate release rather than uptake inhibition. European Journal of Neuroscience. Available at: [Link]
-
Demchenko, I. T., Ruehle, A., Allen, B. D., & Piantadosi, C. A. (2022). GAT inhibition preserves cerebral blood flow and reduces oxidant damage to mitochondria in rodents exposed to extreme hyperbaric oxygen. PubMed Central. Available at: [Link]
-
LookChem. (n.d.). This compound. LookChem. Available at: [Link]
-
Gavrilova, A. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Patsnap Synapse. (2024). What are GAT1 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
-
Yan, L., et al. (2006). 2-Aryl(pyrrolidin-4-yl)acetic acids are potent agonists of sphingosine-1-phosphate (S1P) receptors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Hellsberg, M., et al. (2022). Structural basis of GABA reuptake inhibition. Nature Structural & Molecular Biology. Available at: [Link]
-
Miller, G. T., et al. (2015). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Angewandte Chemie. Available at: [Link]
-
Patsnap Synapse. (2024). D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis. Patsnap Synapse. Available at: [Link]
-
ResearchGate. (n.d.). Aromatic–Proline Interactions: Electronically Tunable CH/π Interactions. ResearchGate. Available at: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Development of new GABA uptake inhibitors derived from proline or from pyrrolidin-2-yl acetic acid [edoc.ub.uni-muenchen.de]
- 9. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | GAT inhibition preserves cerebral blood flow and reduces oxidant damage to mitochondria in rodents exposed to extreme hyperbaric oxygen [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Strategies for Enhancing the Aqueous Solubility of Pyrrolidin-2-YL-acetic acid hydrochloride
Welcome to the technical support center for Pyrrolidin-2-YL-acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving desired aqueous concentrations of this compound during their experiments. We will explore the physicochemical properties of this molecule and provide a series of troubleshooting guides and FAQs to systematically address and overcome solubility issues.
Section 1: Understanding the Molecule - The Key to Solubility
This compound is a hydrochloride salt of a pyrrolidine derivative containing a carboxylic acid functional group.[1][2][3] Its structure is the primary determinant of its solubility behavior. The molecule possesses both a basic secondary amine (within the pyrrolidine ring, protonated in the hydrochloride salt form) and an acidic carboxylic acid group. This dual nature means its net charge is highly dependent on the pH of the aqueous medium.[4] Understanding this pH-dependent ionization is the first and most critical step in troubleshooting solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂ClNO₂ | [1][2][3] |
| Molecular Weight | 165.62 g/mol | [1][2][3] |
| Appearance | Off-white to light brown solid | [1] |
| Key Functional Groups | Carboxylic Acid, Secondary Amine (protonated) | [4] |
At different pH values, the molecule exists in various ionic states, which directly impacts its interaction with polar water molecules.
-
Low pH (Acidic): The carboxylic acid group is protonated (-COOH) and the amine is protonated (-NH₂⁺). The molecule carries a net positive charge.
-
Isoelectric Point (pI): At a specific intermediate pH, the carboxylic acid is deprotonated (-COO⁻) and the amine is protonated (-NH₂⁺). The molecule is a zwitterion with a net neutral charge. Solubility is typically at its minimum at or near the pI.
-
High pH (Basic): The carboxylic acid is deprotonated (-COO⁻) and the amine is deprotonated (-NH-). The molecule carries a net negative charge.
Caption: pH-dependent ionization states of Pyrrolidin-2-YL-acetic acid.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section provides direct answers and protocols to address common solubility challenges.
Q1: I dissolved this compound in water, but the solution is cloudy/precipitated. What is the first thing I should check?
Answer: The first and most crucial parameter to check is the pH of your solution. The compound is supplied as a hydrochloride salt, which should create a mildly acidic solution upon dissolving. However, the final pH can be influenced by the purity of the water (e.g., dissolved CO₂) and the concentration of the compound itself. If the final pH is near the molecule's isoelectric point (pI), you will observe minimal solubility.[5]
Immediate Action:
-
Measure the pH of your suspension.
-
Adjust the pH away from the neutral range. Gently acidify with a small amount of dilute HCl (e.g., 0.1 M) or basify with dilute NaOH (e.g., 0.1 M). You should observe the solid dissolving as the pH moves into a range where the molecule is predominantly in its more soluble cationic or anionic form.
Q2: How do I systematically determine the optimal pH for dissolving the compound to my target concentration?
Answer: You should perform a pH-solubility profile. This experiment systematically measures the solubility of the compound across a range of pH values, allowing you to identify the optimal pH for your stock solution.[6]
Experimental Protocol 1: Determining the pH-Solubility Profile
Objective: To determine the solubility of this compound at various pH values.
Materials:
-
This compound
-
A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10) or a set of dilute acid/base solutions (0.1 M HCl, 0.1 M NaOH).
-
Calibrated pH meter
-
Vortex mixer and/or magnetic stirrer
-
Microcentrifuge and tubes
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis (optional, for quantitative data).
Procedure:
-
Prepare Saturated Solutions: Add an excess amount of the compound to a fixed volume (e.g., 1 mL) of each buffer solution in separate vials. Ensure there is undissolved solid at the bottom of each vial.
-
Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., room temperature) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separate Solid from Liquid: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Measure pH: Carefully extract the supernatant and measure its final equilibrium pH.[7]
-
Determine Concentration:
-
Qualitative Assessment: Visually inspect the amount of dissolved solid or note the pH at which the compound fully dissolves.
-
Quantitative Assessment: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
-
-
Record Data: Plot the solubility (concentration) versus the final equilibrium pH to visualize the profile.
Table 2: Example pH-Solubility Profile Data
| Equilibrium pH | Visual Observation (at target concentration) | Quantitative Solubility (mg/mL) |
| 2.0 | Clear Solution | > 50 |
| 4.0 | Hazy Suspension | 15.2 |
| 5.5 | Heavy Precipitate | 2.1 |
| 7.0 | Heavy Precipitate | 2.5 |
| 8.5 | Slight Haze | 25.8 |
| 10.0 | Clear Solution | > 50 |
Q3: I have identified an optimal pH, but the solubility is still insufficient for my experimental needs. What is the next logical step?
Answer: If pH adjustment alone is not sufficient, the use of co-solvents is the next most common and effective technique.[][9] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[10] This can make the environment more favorable for your compound, especially if it has non-polar regions, thereby increasing its solubility.[11]
Q4: Which co-solvents are recommended, and how do I screen them effectively?
Answer: The choice of co-solvent depends on the nature of your experiment, especially if it involves biological systems where toxicity is a concern. Start with low percentages and increase as needed.
Table 3: Common Co-solvents for Solubility Enhancement
| Co-solvent | Properties & Use Cases | Typical Starting Conc. (% v/v) | Source(s) |
| Ethanol | Widely used, biocompatible at low concentrations. | 5 - 20% | [] |
| Propylene Glycol (PG) | Common in pharmaceutical formulations, low toxicity. | 10 - 30% | [][11] |
| Polyethylene Glycol 400 (PEG 400) | Low toxicity, effective for many compounds. | 10 - 40% | [][11] |
| Dimethyl Sulfoxide (DMSO) | Very strong solvent, but can be toxic to cells. Use with caution. | 1 - 10% | [] |
Experimental Protocol 2: Co-solvent Screening for Solubility Enhancement
Objective: To evaluate the effect of various co-solvents on the solubility of this compound.
Materials:
-
Pre-made stock solution of your compound at the optimal pH determined in Protocol 1 (or a buffered solution at that pH).
-
Co-solvents: Ethanol, Propylene Glycol, PEG 400, DMSO.
-
Vortex mixer.
Procedure:
-
Prepare Co-solvent Systems: In separate vials, prepare a range of aqueous solutions containing different percentages of each co-solvent (e.g., 10%, 20%, 30% v/v of ethanol in your chosen buffer).
-
Test Solubility: Add the compound to each co-solvent/buffer system up to your target concentration.
-
Observe and Equilibrate: Vortex each vial thoroughly. Allow them to equilibrate at a constant temperature, observing for any precipitation over time (e.g., 1-2 hours).
-
Identify Lead Candidates: Determine the lowest percentage of each co-solvent required to maintain a clear solution at your target concentration.
-
Validate: Once a lead co-solvent system is identified, prepare a larger batch and monitor its stability over a longer period (e.g., 24-48 hours) to ensure the compound does not precipitate out of solution.
Q5: What if pH adjustment and co-solvents are still not enough or are incompatible with my experiment?
Answer: For particularly challenging cases, more advanced formulation techniques can be employed. Two common methods are the use of surfactants and complexation with cyclodextrins.
-
Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration), form micelles in water.[12][13][14] These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, increasing their apparent solubility in the bulk aqueous solution.[15] Common examples include Polysorbate 80 (Tween 80) and Sodium Dodecyl Sulfate (SDS).
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17][18] They can form a "host-guest" inclusion complex by encapsulating the non-polar parts of a drug molecule, effectively shielding them from water and significantly enhancing solubility.[19][20] Beta-cyclodextrin (β-CD) and its derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used.[18]
These methods are more complex and require careful formulation development but offer powerful means of solubility enhancement.
Section 3: Recommended Troubleshooting Workflow
For a systematic approach, follow this decision-making workflow to efficiently solve solubility issues.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Buy 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride | 6628-74-6 [smolecule.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmsdr.org [ijmsdr.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. bepls.com [bepls.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. jocpr.com [jocpr.com]
- 15. asianpharmtech.com [asianpharmtech.com]
- 16. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. humapub.com [humapub.com]
- 20. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX [slideshare.net]
stability testing of Pyrrolidin-2-YL-acetic acid hydrochloride under experimental conditions
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the stability testing of Pyrrolidin-2-YL-acetic acid hydrochloride. This document provides in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) to navigate the complexities of its experimental analysis.
Introduction to Stability Testing
Stability testing is a critical component of drug development, ensuring that a drug substance maintains its identity, purity, and quality over a defined storage period. For this compound, a precursor in the synthesis of various biologically active compounds, understanding its stability profile is paramount.[1][2] Forced degradation studies, which involve exposing the compound to stress conditions more severe than accelerated stability testing, are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[3][4][5]
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the stability testing of this compound.
Issue 1: Unexpected Peaks in the Chromatogram During Initial Analysis
Question: I am seeing unexpected peaks in my initial HPLC analysis of a freshly prepared solution of this compound. What could be the cause?
Answer:
Several factors could contribute to the appearance of unexpected peaks in your chromatogram:
-
Purity of the Starting Material: While the certificate of analysis may indicate a high purity (e.g., ≥97.0%), minor impurities may still be present and detectable by a high-resolution HPLC method.[6]
-
Solvent Interactions: The choice of solvent is crucial. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[7] If your solvent contains reactive impurities or is not of sufficient purity, it could lead to on-column reactions or the introduction of interfering peaks.
-
On-Column Degradation: The stationary phase of your HPLC column could potentially interact with the analyte, causing degradation. This is more likely with highly acidic or basic mobile phases.
Troubleshooting Steps:
-
Verify Solvent Purity: Use HPLC-grade solvents and freshly prepared mobile phases.
-
Blank Injection: Inject a sample of your solvent (blank) to rule out contamination from the solvent or the HPLC system.
-
Review Certificate of Analysis (CoA): Cross-reference the observed peaks with any known impurities listed on the CoA.
-
Optimize Chromatographic Conditions:
-
Mobile Phase pH: Adjust the pH of the mobile phase to a neutral or slightly acidic range to minimize on-column degradation.
-
Column Chemistry: Consider using a different column with a more inert stationary phase (e.g., an end-capped C18 column).
-
-
Purity Confirmation by LC-MS: If the issue persists, utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unexpected peaks, which can help in their identification.
Issue 2: Significant Degradation Observed Under Mild Acidic or Basic Conditions
Question: My forced degradation studies show rapid and extensive degradation of this compound even in dilute acid (0.1 M HCl) or base (0.1 M NaOH) at room temperature. Is this expected?
Answer:
Yes, significant degradation under these conditions is plausible. The structural analogs of this compound, such as pyrrolidine-2-carboxylic acid (proline), and other pyrrolidine derivatives have shown susceptibility to degradation in both acidic and alkaline environments.[8] The hydrochloride salt form of the compound indicates it is the salt of a weak base (pyrrolidine) and a strong acid (HCl). In solution, the pyrrolidine ring's nitrogen can be protonated.
Causality:
-
Acid Hydrolysis: While the pyrrolidine ring itself is relatively stable, the carboxylic acid moiety can be affected. However, the primary concern under acidic conditions for similar structures can be ring opening or other complex reactions, especially with heat.
-
Base Hydrolysis: In the presence of a strong base, the protonated amine is neutralized. The pyrrolidine ring in some derivatives can be susceptible to opening or rearrangement in alkaline conditions. Studies on similar pyrrolidine structures have shown them to be extremely unstable in alkaline mediums.[8]
Experimental Protocol: Forced Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water).
-
Stress Conditions:
-
Acidic: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Basic: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Neutral: Mix equal volumes of the stock solution with water.
-
-
Incubation: Keep the solutions at room temperature and an elevated temperature (e.g., 60°C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization and Analysis: Neutralize the acidic and basic samples before injection into the HPLC system. For example, the acidic sample can be neutralized with an equivalent amount of NaOH, and the basic sample with an equivalent amount of HCl.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Workflow for Investigating Hydrolytic Degradation
Caption: Workflow for hydrolytic degradation studies.
Issue 3: High Sensitivity to Oxidation
Question: My sample of this compound shows multiple degradation peaks when exposed to hydrogen peroxide. What are the likely degradation pathways?
Answer:
Saturated nitrogen heterocycles like pyrrolidine are known to be susceptible to oxidation.[3] The nitrogen atom in the pyrrolidine ring is a primary target for oxidation.
Potential Oxidative Degradation Pathways:
-
N-Oxide Formation: The nitrogen atom in the pyrrolidine ring can be oxidized to form the corresponding N-oxide.
-
Ring Opening: More aggressive oxidation can lead to the opening of the pyrrolidine ring, resulting in various linear amino acid derivatives.
-
Dehydrogenation: Oxidative dehydrogenation can lead to the formation of unsaturated pyrroline derivatives.[3]
Experimental Protocol: Forced Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound.
-
Stress Condition: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). The final concentration of H₂O₂ can be adjusted based on the reactivity of the compound.
-
Incubation: Store the solution at room temperature, protected from light.
-
Time Points: Sample at appropriate intervals (e.g., 0, 2, 6, 24 hours).
-
Analysis: Analyze the samples directly by HPLC. It is advisable to use a mobile phase that will not react with any residual hydrogen peroxide. An LC-MS analysis is highly recommended to identify the masses of the degradation products.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on available safety data sheets, this compound is stable under recommended storage conditions.[7] For long-term storage, it is advisable to store the solid compound at -20°C. For short-term shipping (less than 2 weeks), room temperature is acceptable.[7] In solvent, it should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[6] It is important to keep the container tightly closed in a well-ventilated place.[7]
Q2: Is this compound sensitive to light?
Q3: What type of analytical column is best suited for a stability-indicating HPLC method for this compound?
A3: A reversed-phase C18 column is a good starting point for developing a stability-indicating method for this compound. These columns are versatile and widely used for the separation of small polar molecules. The choice of a specific C18 column will depend on the polarity of the degradation products. An end-capped C18 column is often preferred to minimize interactions with the silanol groups on the silica support. The method development should aim to achieve baseline separation of the parent compound from all significant degradation products.
Q4: How should I approach thermal stability testing?
A4: Thermal stability should be assessed on the solid drug substance. The sample should be placed in a controlled temperature and humidity chamber (e.g., 60°C, 75% RH). Samples should be withdrawn at various time points and analyzed by HPLC. It is also advisable to perform a differential scanning calorimetry (DSC) analysis to determine the melting point and to identify any thermal events that could indicate degradation. When heated to decomposition, pyrrolidine-containing compounds may emit toxic fumes of nitrogen oxides.[9]
Q5: What are the key considerations for developing a stability-indicating method?
A5: A stability-indicating method must be able to separate, detect, and quantify the active pharmaceutical ingredient (API) in the presence of its degradation products and any other impurities. Key considerations include:
-
Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte in samples.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Logical Framework for Stability-Indicating Method Development
Caption: Decision-making process for developing a stability-indicating method.
Quantitative Data Summary
While specific quantitative degradation kinetics for this compound are not available in the public domain, the following table provides a general framework for reporting results from forced degradation studies based on common practices.
| Stress Condition | Reagent/Parameter | Temperature | Duration | % Degradation (Typical Target) |
| Acid Hydrolysis | 0.1 M HCl | Room Temp / 60°C | 24 hours | 5-20% |
| Base Hydrolysis | 0.1 M NaOH | Room Temp / 60°C | 24 hours | 5-20% |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | 5-20% |
| Thermal (Solid) | N/A | 80°C | 48 hours | 5-20% |
| Photostability (Solid & Solution) | ICH Q1B specified light/UV exposure | Ambient | As per ICH Q1B | 5-20% |
References
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (2016). PubMed. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2016). National Institutes of Health. [Link]
-
Forced Degradation – A Review. (2022). International Journal of Pharmaceutical and Bio-Medical Science. [Link]
-
Forced Degradation Studies Research Articles. (n.d.). R Discovery. [Link]
-
Force Degradation for Pharmaceuticals: A Review. (2021). IJSDR. [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2018). National Institutes of Health. [Link]
-
This compound. (n.d.). LookChem. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). National Institutes of Health. [Link]
-
Stability Indicating Forced Degradation Studies. (2019). Research Journal of Pharmacy and Technology. [Link]
-
CHEMICAL STABILITY OF DRUGS. (2022). RSquareL. [Link]
-
EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. (2024). IIP Series. [Link]
-
A Photocatalytic Method for the Degradation of Pyrrolidine in Water. (2000). SciSpace. [Link]
-
Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and electro-Fenton Methods. (2014). PubMed. [Link]
-
stability-indicating rp-hplc method: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Preparation of pyrrolidine via decarboxylation of l-proline. (2015). Sciencemadness Discussion Board. [Link]
-
Pyrrolidine | C4H9N | CID 31268. (n.d.). PubChem. [Link]
-
Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. (2015). RSC Publishing. [Link]
Sources
- 1. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Saturated oxygen and nitrogen heterocycles via oxidative coupling of alkyltrifluoroborates with alkenols, alkenoic acids and protected alkenylamines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. scispace.com [scispace.com]
- 7. Removal of N-terminal formyl groups and deblocking of pyrrolidone carboxylic acid of proteins with anhydrous hydrazine vapor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
identifying and minimizing experimental artifacts with Pyrrolidin-2-YL-acetic acid hydrochloride
Technical Support Center: Pyrrolidin-2-YL-acetic acid hydrochloride
A Guide to Identifying and Minimizing Experimental Artifacts
Welcome to the technical support guide for this compound (CAS No: 71985-79-0). As a synthetic precursor and research compound used in diverse fields, including neurological research, ensuring the integrity of your experimental results is paramount.[1][2] This guide is designed for researchers, scientists, and drug development professionals to proactively identify and mitigate potential artifacts that can arise during its use. Drawing from principles of chemical stability, formulation science, and cell biology, we provide in-depth troubleshooting advice and protocols to ensure your data is robust and reproducible.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying scientific principles to empower you to diagnose and solve problems effectively.
Q1: My cells exhibit unexpected toxicity, stress, or morphological changes after treatment. What is the likely cause?
A1: The most probable, and often overlooked, artifact is a significant pH shift in your culture medium.
This compound is a salt formed from a weak base (the pyrrolidine nitrogen) and a strong acid (HCl). When dissolved in a weakly buffered aqueous solution like cell culture medium, it can dissociate and release H+ ions, causing a drop in pH.
Causality Explained:
-
Chemical Principle: Salts of weak bases and strong acids are acidic. The hydrochloride component is the primary driver of this effect.
-
Biological Impact: Most mammalian cell lines are cultured in a tightly controlled pH range (typically 7.2-7.4). A deviation as small as 0.2-0.3 units can induce a stress response, alter protein function, inhibit proliferation, and ultimately lead to apoptosis or necrosis. This cytotoxicity is an artifact of the experimental conditions, not necessarily a specific pharmacological effect of the compound itself.
Troubleshooting Steps:
-
Validate pH: Directly measure the pH of your complete culture medium after adding the compound to its final working concentration. Compare this to a vehicle-only control.
-
Buffer Adjustment: If a significant pH drop is observed, you may need to adjust the pH of your stock solution or the final medium. However, the most robust solution is to use a more strongly buffered experimental medium (e.g., supplementing with HEPES buffer, typically at 10-25 mM) for the duration of the treatment.
-
Dose-Response Correlation: Check if the observed toxicity correlates directly with the concentration of the compound. Higher concentrations will lead to a more significant pH drop. This can help distinguish between pH-induced toxicity and a specific pharmacological effect.
Q2: I'm observing poor solubility or precipitation of the compound in my aqueous buffer (e.g., PBS, cell media). How can I resolve this?
A2: Solubility issues often stem from buffer composition, pH, and the "common ion effect."
While the hydrochloride salt form is intended to enhance aqueous solubility, it is not a guarantee of high solubility under all conditions.[3]
Causality Explained:
-
pH-Dependent Solubility: The compound is most soluble at a lower pH where the pyrrolidine nitrogen remains protonated. In neutral or alkaline buffers (pH > 7), it can convert to its free base form, which may be less soluble and prone to precipitation.
-
Buffer Salts: Phosphate-buffered saline (PBS) and many culture media contain various salts. High concentrations of chloride ions from other sources can sometimes reduce the solubility of a hydrochloride salt via the common ion effect. More critically, phosphates can sometimes precipitate with small molecules.
-
"Brick Dust" Compounds: Many small molecules, particularly those with rigid structures, suffer from low intrinsic solubility, a challenge often seen in drug development.[4]
Troubleshooting Steps & Best Practices:
| Parameter | Recommendation & Rationale |
| Solvent Choice | Prepare high-concentration stock solutions in a suitable solvent like sterile water or DMSO. For cell-based assays, ensure the final DMSO concentration is non-toxic (typically <0.1%). |
| pH of Stock | When preparing an aqueous stock, using a slightly acidic buffer (e.g., citrate buffer pH 5-6) can improve solubility and stability. For direct dissolution in media, add the compound slowly with vortexing. |
| Formulation Aids | For weakly basic drugs, adding a volatile acid like acetic acid to the solvent can dramatically increase solubility for processing, though this is more for manufacturing than direct experimental use.[4] The principle, however, highlights the importance of pH. |
| Sonication | Gentle warming (to 37°C) and sonication can help dissolve the compound, but be cautious of potential degradation with prolonged exposure to heat. |
Q3: My results are inconsistent between experiments or compound batches. What factors contribute to this variability?
A3: Inconsistency often points to issues with stock solution stability, handling, or batch-to-batch purity variations.
Causality Explained:
-
Stock Solution Degradation: The compound is stable as a solid when stored correctly (-20°C for one year).[5] However, in aqueous solution, it is susceptible to hydrolysis or oxidative degradation over time, especially if not stored properly (e.g., at 4°C for extended periods, or subject to freeze-thaw cycles). Degradation reduces the effective concentration of the active compound.
-
Purity: A typical purity specification is ≥97.0%.[5] The remaining percentage consists of impurities. Different synthesis batches may have slightly different impurity profiles, and these impurities could have their own off-target biological activities, leading to variable results.
-
Hygroscopic Nature: Hydrochloride salts can be hygroscopic, meaning they absorb moisture from the air. This can alter the true weight of the compound when preparing solutions, leading to concentration errors.
Troubleshooting Workflow for Inconsistent Results
Caption: Workflow for troubleshooting experimental inconsistency.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best practice for preparing and storing stock solutions of this compound?
-
Storage of Solid: Store the solid compound tightly sealed at -20°C.[6]
-
Solvent Selection: For a 10 mM stock, DMSO is a reliable choice. If an aqueous stock is required, use sterile, slightly acidic water (pH adjusted to ~5-6) or a citrate buffer.
-
Preparation: Weigh the compound in a controlled environment to minimize moisture absorption. Dissolve completely, using sonication if necessary. Sterilize by filtering through a 0.22 µm syringe filter.
-
Storage of Solution: Aliquot the stock solution into single-use volumes and store at -80°C.[5] Avoid repeated freeze-thaw cycles. A stock in DMSO is generally more stable than an aqueous one.
Q2: What essential controls should I include in my experiments?
-
Vehicle Control: The most critical control. Treat a set of cells/samples with the same volume of the solvent (e.g., DMSO, water) used to dissolve the compound. This accounts for any effects of the solvent itself.
-
pH-Matched Control: If you suspect a pH shift, prepare a "dummy" solution by adding an equivalent amount of HCl to your medium to match the pH of the compound-treated medium. This will confirm if the observed effects are due to pH alone.
-
Positive/Negative Controls: Use compounds with known effects in your assay to ensure it is performing as expected.
Q3: Could this compound have off-target biological effects? Yes. The pyrrolidine ring is a common scaffold in many biologically active molecules and approved drugs.[7][8] Depending on the experimental system, it could potentially interact with receptors, enzymes, or ion channels in an unintended manner. For example, some pyrrolidine derivatives are known to interact with central nervous system targets or act as acetylcholinesterase inhibitors.[7][9] If you observe an unexpected biological response, it is crucial to consider the possibility of an off-target effect and design experiments to validate your primary hypothesis.
Section 3: Standard Operating Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-analysis: Allow the vial of solid this compound (M.W. 165.62 g/mol ) to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.[5]
-
Weighing: Tare a sterile microcentrifuge tube. Carefully weigh out 1.66 mg of the compound into the tube.
-
Dissolution: Add 1.0 mL of high-purity, sterile DMSO to the tube.
-
Mixing: Vortex thoroughly for 1-2 minutes. If needed, sonicate in a water bath for 5-10 minutes until all solid is dissolved.
-
Aliquoting & Storage: Dispense the 10 mM stock solution into single-use, sterile cryovials (e.g., 20 µL aliquots). Store immediately at -80°C.
Protocol 2: Validating Experimental pH after Compound Addition
-
Prepare Samples: In a sterile tube, dispense the same volume of cell culture medium used in one well of your experiment (e.g., 1 mL).
-
Vehicle Control: Add the maximum volume of vehicle (e.g., DMSO) that will be used in the experiment. Mix gently.
-
Test Sample: To a separate tube of medium, add the compound from your stock solution to its highest final working concentration. Mix gently.
-
pH Measurement: Using a calibrated pH meter with a micro-electrode, measure the pH of the vehicle control sample.
-
Comparison: Clean the electrode and measure the pH of the compound-treated sample.
-
Analysis: A difference of >0.1 pH unit between the control and treated sample indicates a significant pH shift that may be a source of experimental artifacts.
Visualizing the Artifact Pathway
Caption: The pathway from compound addition to potential misinterpretation of results due to a pH-shift artifact.
References
-
Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4897. [Link]
-
Kumar, L. (2025). Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. Pharma Focus Asia. [Link]
-
Nechaev, A. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]
-
Keen, J. M., et al. (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Pharmaceutics, 14(3), 543. [Link]
-
Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pexacy.com [pexacy.com]
- 4. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization and Troubleshooting for Pyrrolidin-2-YL-acetic acid hydrochloride in Enzyme Inhibition Assays
Welcome to the technical support center dedicated to the rigorous application of Pyrrolidin-2-YL-acetic acid hydrochloride in enzyme assays. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive resource for optimizing experimental conditions and troubleshooting common challenges. As a pyrrolidine-containing scaffold, this compound holds potential as an enzyme inhibitor, and determining its potency accurately is paramount.[1][2] This document moves beyond simple protocols to explain the underlying principles, ensuring your experimental design is robust, and your results are reliable.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses preliminary questions that form the basis of a well-planned enzyme inhibition experiment.
Q1: What is this compound, and what is its expected role in my enzyme assay?
This compound is a small organic molecule featuring a pyrrolidine ring, a structural motif common in many biologically active compounds, including numerous enzyme inhibitors.[2][3] In the context of an enzyme assay, its primary role is likely to be that of a test inhibitor. Your main objective will be to quantify its inhibitory potency against your specific enzyme target. The hydrochloride salt form generally enhances the compound's solubility in aqueous buffers, which is a crucial starting point for any assay.
Q2: What is an IC50 value, and why is it the main goal of concentration optimization?
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[4] It is the most common and critical metric for quantifying an inhibitor's potency.[5] The "optimization" of your compound's concentration is, in fact, the process of performing a dose-response experiment to precisely determine this IC50 value. A lower IC50 value signifies a more potent inhibitor.[6] This value is fundamental for comparing different inhibitors and guiding further drug development efforts.
Q3: How should I prepare a stock solution of this compound for my experiments?
Proper stock solution preparation is critical for reproducibility.
-
Solvent Selection: As a hydrochloride salt, the compound is expected to be soluble in aqueous solutions. Start with your assay buffer or a simple buffer like PBS or Tris. If solubility is limited, a high-purity organic solvent such as dimethyl sulfoxide (DMSO) is a standard alternative. However, always be mindful of the final concentration of the organic solvent in your assay, as it can inhibit or denature the enzyme. It is recommended to keep the final DMSO concentration below 1%.
-
Concentration: Prepare a high-concentration stock (e.g., 10-100 mM) from which you can make fresh serial dilutions for each experiment. This minimizes the volume of stock solution added to each reaction, reducing potential solvent effects.
-
Storage: Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[7]
Q4: What are the essential controls I must include in my IC50 determination assay?
Your experiment is only as good as its controls. The following are non-negotiable for a valid IC50 determination:
-
100% Activity Control (Negative Control): Contains all assay components (buffer, enzyme, substrate) except the inhibitor. This well defines the uninhibited reaction rate (Vmax).
-
0% Activity Control (Background Control): Contains all components except the enzyme. This control accounts for any non-enzymatic substrate degradation or signal interference from the assay components themselves.
-
Positive Control Inhibitor: A known inhibitor of your target enzyme. This control validates that the assay is capable of detecting inhibition and provides a benchmark for comparing the potency of your test compound.
Section 2: Experimental Design and Protocols
A successful experiment begins with a well-conceived plan. This section provides a detailed protocol for determining the IC50 value of this compound.
Protocol 1: Step-by-Step IC50 Determination
This protocol assumes a 96-well plate format but can be adapted. The core principle is to measure enzyme activity across a range of inhibitor concentrations under conditions that ensure the reaction rate is linear with time (i.e., initial velocity conditions).[8][9]
Step 1: Reagent Preparation
-
Assay Buffer: Prepare a sufficient volume of the appropriate assay buffer. Ensure the pH is optimal for enzyme activity and that all necessary cofactors are included.[10][11] Bring the buffer to the correct assay temperature before use.[9]
-
Enzyme Solution: Prepare a working solution of the enzyme in ice-cold assay buffer at a concentration that is 2X the final desired concentration. Keep the enzyme on ice at all times to prevent denaturation.[9]
-
Substrate Solution: Prepare a working solution of the substrate in the assay buffer at 2X the final desired concentration. The choice of substrate concentration is critical and is discussed in Section 3.
-
Inhibitor Dilution Series:
-
From your high-concentration stock of this compound, prepare a serial dilution series. A 10-point, 3-fold dilution series is a common starting point.
-
This series should span a wide concentration range to ensure you capture the full dose-response curve, from no inhibition to maximal inhibition.
-
Step 2: Assay Plate Setup
-
Add the serially diluted inhibitor solutions to the appropriate wells of the microplate. Include wells for your 100% activity control (add solvent/buffer only) and your positive control inhibitor.
-
Add the 2X enzyme solution to all wells except the 0% activity (background) controls.
-
Pre-incubate the plate for a set period (e.g., 10-15 minutes) at the assay temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.[4]
Step 3: Initiating and Monitoring the Reaction
-
Initiate the enzymatic reaction by adding the 2X substrate solution to all wells.
-
Immediately begin monitoring the signal (e.g., absorbance, fluorescence) over time using a plate reader. It is crucial to operate within the linear range of the reaction, where the product formation is constant over time. This can be determined from a preliminary enzyme titration and time-course experiment.[9][12]
Step 4: Data Analysis Workflow The goal is to convert your raw kinetic data into a robust IC50 value. This process involves normalization and non-linear regression.[13]
-
Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) from the linear portion of the progress curve (Signal vs. Time).
-
Normalize the Data: Convert the reaction rates into percent inhibition using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_uninhibited - V_background)) Where:
-
V_inhibitor is the rate in the presence of the inhibitor.
-
V_uninhibited is the rate of the 100% activity control.
-
V_background is the rate of the 0% activity control.
-
-
Plot the Dose-Response Curve: Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). The resulting curve should be sigmoidal (S-shaped).[6]
-
Fit the Curve: Use a non-linear regression model (e.g., four-parameter logistic equation) in a suitable software package (like GraphPad Prism) to fit the data.[6][13] The IC50 is one of the parameters calculated from this fit, representing the concentration at which the curve crosses 50% inhibition.[5]
Visualization: IC50 Determination Workflow
Caption: A streamlined workflow for determining an IC50 value.
Section 3: Advanced Concepts for Assay Optimization
An IC50 value is not an absolute constant; it is highly dependent on the assay conditions. Understanding these dependencies is the mark of an expert experimentalist.
The Critical Role of Substrate Concentration
The concentration of the substrate relative to its Michaelis-Menten constant (Km) can dramatically alter the apparent IC50 value, especially for competitive inhibitors.[14]
-
Competitive Inhibition: A competitive inhibitor binds to the same site as the substrate (the active site).[15] At high substrate concentrations, the substrate can outcompete the inhibitor, making the inhibitor appear less potent (i.e., increasing the IC50).[16]
-
Non-competitive Inhibition: A non-competitive inhibitor binds to a different site (an allosteric site) and its effect is not overcome by high substrate concentrations.[16] Therefore, the IC50 of a true non-competitive inhibitor is largely independent of substrate concentration.
Expert Insight: For initial screening and to ensure comparability across different studies, it is a widely accepted standard to run inhibition assays with the substrate concentration equal to its Km value . This provides a balanced condition where the enzyme is active but not saturated, allowing for sensitive detection of most types of inhibitors.
Impact of Buffer, pH, and Ionic Strength
The choice of buffer and its pH is not a trivial decision.
-
Enzyme Stability and Activity: Every enzyme has an optimal pH range for its activity. Deviating from this optimum can decrease the reaction rate and potentially denature the enzyme, leading to inaccurate results.[11]
-
Inhibitor Charge State: The pH of the buffer can alter the ionization state of your inhibitor, which may be crucial for its ability to bind to the enzyme target.
-
Buffer Interference: Some buffer components can directly interact with or inhibit enzymes. For example, phosphate buffers have been shown to inhibit certain enzymes.[10] It is essential to verify that your chosen buffer system is compatible with your enzyme.
| Common Biological Buffers | Useful pH Range | Potential Considerations |
| MES | 5.5 - 6.7 | Can interfere with some assays involving metal ions. |
| PIPES | 6.1 - 7.5 | Generally considered non-interfering. |
| MOPS | 6.5 - 7.9 | Good choice for many systems; minimal metal binding. |
| HEPES | 7.0 - 8.2 | Widely used, but can generate free radicals under certain conditions. |
| Tris | 7.5 - 9.0 | pH is highly temperature-dependent; can be inhibitory to some enzymes. |
| Glycine-NaOH | 8.6 - 10.6 | Used for more alkaline pH ranges. |
Section 4: Troubleshooting Guide
Even with careful planning, experiments can yield unexpected results. This guide provides a logical framework for diagnosing and solving common issues.
Visualization: General Troubleshooting Workflow
Caption: A logical decision tree for troubleshooting enzyme assays.
Q: I don't see any inhibition, even at the highest concentration of this compound. What's wrong?
-
Plausible Cause 1: The compound is not an inhibitor of your target enzyme. This is a valid experimental result. Not all compounds are inhibitors for all enzymes.
-
Plausible Cause 2: Compound insolubility or precipitation. Your compound may be precipitating out of solution at higher concentrations in the specific assay buffer you are using.
-
Troubleshooting Step: Visually inspect the wells with the highest inhibitor concentration for any precipitate. You can also measure the absorbance at a high wavelength (e.g., 600 nm) to check for light scattering caused by precipitates. Consider testing solubility in a small-scale pilot experiment before running a full plate.
-
-
Plausible Cause 3: Substrate concentration is too high. If your inhibitor is competitive, using a substrate concentration that is many multiples of the Km value can mask its inhibitory effect.[16]
-
Troubleshooting Step: Verify the Km of your substrate under your assay conditions and re-run the experiment with the substrate concentration set equal to the Km.[14]
-
-
Plausible Cause 4: Compound degradation. The compound may be unstable in the assay buffer or over the course of the experiment.
-
Troubleshooting Step: Prepare fresh dilutions of the inhibitor immediately before use. Minimize the time the compound spends in aqueous buffer at room temperature.
-
Q: My dose-response curve is very scattered and doesn't look sigmoidal. Why?
-
Plausible Cause 1: Inaccurate pipetting. This is a very common source of error, especially when preparing serial dilutions or dispensing small volumes.
-
Troubleshooting Step: Ensure your pipettes are calibrated. Use low-retention tips. For serial dilutions, ensure thorough mixing at each step.
-
-
Plausible Cause 2: Reagent instability. The enzyme may be losing activity over the time it takes to set up the plate.
-
Troubleshooting Step: Always keep the enzyme stock on ice.[17] Prepare the reaction mix (containing buffer and enzyme) immediately before adding it to the plate. Confirm that the substrate is also stable in the assay buffer for the duration of the experiment.
-
-
Plausible Cause 3: Assay is not in the initial velocity range. If the reaction is allowed to proceed for too long, substrate depletion or product inhibition can cause the reaction rate to become non-linear, leading to noisy data.[18]
-
Troubleshooting Step: Perform a time-course experiment with your 100% activity control to determine the time window where product formation is linear. Ensure your final data collection occurs within this window.
-
Q: My calculated IC50 value varies significantly between experiments. How can I improve reproducibility?
-
Plausible Cause 1: Inconsistent assay parameters. Small day-to-day variations in temperature, pH, or reagent concentrations can lead to shifts in the IC50.
-
Troubleshooting Step: Strictly standardize all protocols.[19] Always use the same buffer preparation, ensure the plate reader is equilibrated to the correct temperature, and use the same substrate and enzyme concentrations.
-
-
Plausible Cause 2: Variability in reagent lots. Different batches of enzyme or substrate can have different activities or purity levels.[12]
-
Troubleshooting Step: When a new lot of a critical reagent is obtained, it should be validated against the old lot to ensure consistent performance. Run your positive control inhibitor to check for systemic shifts in potency.
-
-
Plausible Cause 3: Inconsistent data handling. Using different ranges of data points for calculating the initial velocity or applying different curve-fitting constraints can alter the final IC50 value.
-
Troubleshooting Step: Define a standard operating procedure (SOP) for data analysis. Specify the time range for rate calculation and the exact non-linear regression model to be used.[13]
-
References
-
ResearchGate. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development. The AAPS Journal. [Link]
-
Cell Genuity. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
Oreate AI Blog. (2025). Understanding IC50: A Comprehensive Guide to Calculation. [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Journal of Pharmaceutical Statistics. [Link]
-
Pang, K. S., et al. (2015). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. [Link]
-
National Center for Advancing Translational Sciences. (2012). Assay Guidance Manual: Enzyme Assays for High-Throughput Screening. NCBI Bookshelf. [Link]
-
Goodwin, A. (2021). Steady-state enzyme kinetics. The Biochemist. [Link]
-
ResearchGate. (2010). Guidelines for accurate EC50/IC50 estimation. [Link]
-
National Center for Advancing Translational Sciences. Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Chen, J., et al. (2025). Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase. Scientific Reports. [Link]
-
Tichý, T., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. [Link]
-
ResearchGate. (2017). Enzyme inhibitor dose-response - optimal substrate concentration. [Link]
-
Coussens, N. P. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. [Link]
-
San Diego Miramar College. (2022). MDH Assay Enzyme Hints & Tips. [Link]
-
LibreTexts Chemistry. (2025). Enzyme Inhibition. [Link]
-
Ainfo. Kinetic analysis of inhibitor actions on enzymes. [Link]
-
New England Biolabs. Restriction Enzyme Troubleshooting Guide. [Link]
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]
-
University of Life Sciences in Lublin. Enzyme kinetics. [Link]
-
Malitesta, C., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Chemosensors. [Link]
-
BioProbs. (2024). The effect of buffer pH on enzyme activity. [Link]
-
LookChem. This compound. [Link]
-
National Center for Advancing Translational Sciences. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
-
He, X., et al. (2008). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]
-
Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. clyte.tech [clyte.tech]
- 6. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Assay Development: 5 Considerations and 8 Fundamentals [labome.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of buffer pH on enzyme activity [tns.ewapub.com]
- 12. youtube.com [youtube.com]
- 13. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. docs.abcam.com [docs.abcam.com]
- 18. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyrrolidine Derivatives
Welcome to the technical support center for the synthesis of pyrrolidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. The pyrrolidine ring is a key structural motif in numerous natural products, pharmaceuticals, and drug candidates, making its efficient synthesis a critical endeavor in modern organic chemistry.
This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to help you optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the pyrrolidine ring?
A1: The most prevalent methods for constructing the pyrrolidine skeleton include:
-
[3+2] Dipolar Cycloaddition: This powerful method involves the reaction of azomethine ylides with alkenes or alkynes to directly
Technical Support Center: Purification of Pyrrolidin-2-YL-acetic acid hydrochloride
Welcome to the technical support center for the purification of Pyrrolidin-2-YL-acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Question 1: My this compound product appears as an oil or a sticky solid after synthesis and initial work-up. How can I solidify it?
This is a common issue, often due to the presence of residual solvents or impurities that depress the melting point. The hygroscopic nature of many amine hydrochlorides can also contribute to this problem.
-
Expert Insight: The goal is to remove volatile impurities and induce crystallization. Since the compound is a hydrochloride salt of an amino acid derivative, it possesses high polarity.
-
Recommended Protocol:
-
Solvent Removal: Ensure all volatile organic solvents from the reaction and extraction steps are thoroughly removed using a rotary evaporator. For higher boiling point solvents like DMF or DMSO, high-vacuum distillation or lyophilization might be necessary.
-
Trituration: Attempt to solidify the oil by trituration. This involves adding a non-solvent (a solvent in which your product is insoluble) and scratching the flask's inner surface with a glass rod. Good non-solvents to try for this polar compound include diethyl ether, ethyl acetate, or acetone. The mechanical agitation can induce nucleation and crystallization.
-
Co-evaporation: Dissolve the oil in a suitable solvent like methanol and then add a non-solvent like toluene. Evaporate the mixture on a rotary evaporator. This process, known as azeotropic distillation, can help remove residual water and other impurities. Repeat this process a few times.
-
Question 2: I am attempting to recrystallize this compound, but it "oils out" of the solution instead of forming crystals. What should I do?
"Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point, often due to the solution being too concentrated or cooling too rapidly.[1][2]
-
Causality Explained: The high concentration of the solute lowers its melting point. If the solution is saturated at a temperature higher than this depressed melting point, the solute will separate as a liquid (oil) upon cooling.
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to dilute the solution slightly. This will lower the saturation temperature.[3]
-
Slow Cooling: Allow the solution to cool very slowly to room temperature. Do not place it directly in an ice bath. Slow cooling encourages the formation of well-ordered crystals rather than an amorphous oil.[2] You can insulate the flask to slow down the cooling process.
-
Solvent System Modification: If the problem persists, consider changing the solvent system. For a polar hydrochloride salt, a mixture of a polar solvent (like ethanol or isopropanol) and a less polar co-solvent can be effective. A patent for purifying proline, a structurally related compound, suggests using a mixture of water and ethanol, followed by the addition of acetone to induce precipitation.[4]
Visualizing the Troubleshooting Process for "Oiling Out"
-
Question 3: My purified this compound still shows the presence of inorganic salts (e.g., NaCl). How can I remove them?
Inorganic salts are a common impurity, especially if aqueous HCl and a base were used during the synthesis or work-up. [5]
-
Expert Rationale: The significant difference in solubility between your organic hydrochloride salt and inorganic salts in organic solvents can be exploited for separation.
-
Purification Strategy:
-
Dissolution in Alcohol: Dissolve the crude product in a minimal amount of a suitable alcohol, such as isopropanol or ethanol, in which the this compound is soluble, but the inorganic salt (like NaCl) is largely insoluble.
-
Filtration: Filter the solution to remove the insoluble inorganic salts.
-
Precipitation: Add a non-polar solvent like diethyl ether or acetone to the filtrate to precipitate your purified product.
-
Collection: Collect the precipitated solid by filtration, wash with the non-polar solvent, and dry under vacuum.
-
Frequently Asked Questions (FAQs)
What are the recommended solvent systems for the recrystallization of this compound?
Given its nature as an amino acid hydrochloride, it is a polar, ionic compound. Suitable recrystallization solvents will be polar.
-
Primary Recommendation: A mixture of a short-chain alcohol and water is a good starting point. For instance, dissolve the crude product in a minimal amount of hot water or a hot ethanol/water mixture. A small amount of dilute HCl can be added to the water to suppress the deprotonation of the amine and increase solubility in the hot solvent. [6]* Alternative Solvent Systems:
-
Isopropanol/Methanol
-
Ethanol/Diethyl ether (dissolve in hot ethanol, then add diethyl ether until turbidity appears, then cool)
-
Methanol/Acetone
-
| Solvent System | Rationale |
| Water/Ethanol/Acetone | Water and ethanol act as good solvents, while acetone serves as an anti-solvent to induce crystallization. [4] |
| Isopropanol/Diethyl Ether | Isopropanol dissolves the hydrochloride salt, and diethyl ether acts as an anti-solvent. |
| Methanol | A highly polar solvent that can be a good choice, but solubility might be high even at low temperatures, potentially leading to lower yields. |
How can I purify this compound using column chromatography?
Column chromatography can be an effective method for removing impurities that are difficult to separate by recrystallization.
-
Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids and their salts. [7][8] * Stationary Phase: A strong cation exchange resin (e.g., Dowex 50).
-
Elution: Elute with a gradient of a volatile buffer, such as ammonium formate or ammonium acetate. The volatile buffer can be easily removed by lyophilization to yield the purified compound. [7]
-
-
Silica Gel Chromatography: While challenging for highly polar and ionic compounds, it is possible with the right mobile phase.
-
Mobile Phase: A polar, often basic or acidic, solvent system is required. A common system for similar compounds is a mixture of chloroform, methanol, and aqueous ammonia (e.g., 80:25:2 v/v/v). [9]Alternatively, a mixture of dichloromethane, methanol, and acetic acid can be used. The acidic or basic modifier helps to ensure consistent ionization of the compound and improve its interaction with the silica gel.
General Workflow for Purification
Caption: A typical workflow for the purification of this compound.
-
What are the best analytical methods to assess the purity of the final product?
A combination of methods should be used to confirm both the identity and purity of your this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can give a good indication of purity. The presence of unexpected signals can indicate impurities. A typical certificate of analysis for this compound shows purity determined by NMR to be ≥97.0%. [10]* High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying purity. A reversed-phase C18 column with an acidic mobile phase (e.g., water/acetonitrile with 0.1% trifluoroacetic acid or formic acid) is a common starting point. An evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) is often necessary as the compound lacks a strong UV chromophore.
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid. Impurities will typically cause the melting point to be depressed and broaden the range.
Detailed Experimental Protocol: Recrystallization
This protocol is a general guideline and may need to be optimized for your specific sample.
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent system (e.g., ethanol/water).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring (using a hot plate and magnetic stirrer). Continue to add small portions of the hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization in the filter funnel. [2]5. Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
References
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Recrystallization [wiredchemist.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. SU960163A1 - Process for purifying proline - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. researchgate.net [researchgate.net]
- 8. pickeringlabs.com [pickeringlabs.com]
- 9. reddit.com [reddit.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Optimizing Derivatization of Pyrrolidin-2-YL-acetic acid hydrochloride
Welcome to the technical support center for the derivatization of Pyrrolidin-2-YL-acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and successfully optimize your derivatization reactions for various analytical applications, including Gas Chromatography-Mass Spectrometry (GC-MS).
This compound is a versatile building block in pharmaceutical and neurological research.[1][2] Its structure, containing both a secondary amine and a carboxylic acid, presents unique opportunities and challenges for derivatization. This guide provides a structured approach to troubleshooting and optimizing these reactions, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions you may have before starting your experiments.
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: Derivatization is crucial for compounds like this compound to make them suitable for GC-MS analysis.[3] The primary reasons are:
-
To Increase Volatility: The presence of polar functional groups (a secondary amine and a carboxylic acid) makes the molecule non-volatile. Derivatization masks these polar groups, significantly increasing the compound's volatility.[3]
-
To Improve Thermal Stability: The original molecule may degrade at the high temperatures used in the GC injector and column. Derivatization creates a more stable compound that can withstand these conditions.[3]
-
To Enhance Chromatographic Performance: Derivatization can lead to sharper peaks and better separation from other components in the sample matrix, improving resolution and sensitivity.[4]
Q2: What are the most common derivatization strategies for this compound?
A2: The two most common and effective strategies for derivatizing a molecule with both amine and carboxylic acid functionalities are silylation and a two-step acylation followed by esterification .
-
Silylation: This is a one-step process where a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), reacts with both the carboxylic acid and the secondary amine.[5]
-
Acylation and Esterification: This is a two-step process. First, the amine is acylated, for example, with an anhydride like trifluoroacetic anhydride (TFAA). Second, the carboxylic acid is esterified using an alcohol (e.g., methanol or ethanol) under acidic conditions.
Q3: What are the critical factors to control for a successful derivatization?
A3: Several factors are critical for a successful derivatization reaction:
-
Anhydrous Conditions: Silylating reagents are extremely sensitive to moisture. Any water present in the sample or reagents will be preferentially derivatized, consuming the reagent and reducing the yield of the desired derivative.[5][6]
-
Reaction Temperature and Time: The kinetics of the derivatization reaction are highly dependent on temperature and time. Optimization of these parameters is crucial to ensure the reaction goes to completion.[5]
-
Reagent Stoichiometry: A sufficient excess of the derivatizing reagent is necessary to drive the reaction to completion.
-
Sample Matrix: Components in the sample matrix can interfere with the derivatization reaction. Proper sample clean-up is often necessary.[5]
Troubleshooting Guide
This section provides a detailed, question-and-answer-based guide to troubleshoot specific issues you may encounter during your experiments.
Problem 1: No or Very Small Product Peak in the Chromatogram
Q: I am not seeing a peak for my derivatized this compound, or the peak is very small. What could be the problem?
A: This is a common issue that usually points to a failure in the derivatization reaction. Here’s a systematic approach to troubleshooting this problem:
-
Moisture Contamination: This is the most frequent cause of silylation reaction failure.
-
Solution: Ensure all glassware is oven-dried and cooled in a desiccator before use.[7] Use anhydrous solvents and store derivatization reagents under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator. Lyophilize or dry your sample completely under a stream of nitrogen before adding the derivatization reagents.[5]
-
-
Reagent Degradation: Derivatization reagents, especially silylating agents, have a limited shelf life and are sensitive to improper storage.
-
Solution: Use fresh reagents whenever possible. If you suspect your reagent has degraded, test it with a simple standard that is known to derivatize easily.
-
-
Incomplete Reaction: The reaction may not have gone to completion due to suboptimal conditions.
-
Solution:
-
Increase Reaction Temperature: For silylation with BSTFA, a typical starting point is 70-80°C.[5] If the yield is low, you can cautiously increase the temperature.
-
Extend Reaction Time: Ensure a sufficient reaction time, for example, 30-60 minutes.[5] You can monitor the reaction progress by analyzing aliquots at different time points.
-
Increase Reagent Concentration: Use a significant excess of the derivatization reagent.
-
-
-
Suboptimal pH (for two-step methods): In acylation/esterification, the pH of the reaction mixture is critical.
-
Solution: For the acylation of the amine, a slightly basic pH is often preferred to ensure the amine is deprotonated and nucleophilic. For the esterification of the carboxylic acid, acidic conditions are required.[8]
-
Problem 2: Peak Tailing in the Chromatogram
Q: My derivatized product peak is showing significant tailing. What is causing this and how can I fix it?
A: Peak tailing is often a sign of active sites in the GC system interacting with your analyte.
-
Incomplete Derivatization: If either the amine or the carboxylic acid group is not fully derivatized, the remaining polar site can interact with the GC column, causing tailing.[5]
-
Solution: Re-optimize your derivatization conditions as described in "Problem 1" to ensure complete reaction.
-
-
Active Sites in the GC System: The injector liner, column, or even the detector can have active sites that interact with the analyte.
-
Solution:
-
Use a Deactivated Liner: Ensure you are using a high-quality, deactivated injector liner. Consider replacing the liner if it has been used for many injections.[9]
-
Column Conditioning: Properly condition your GC column according to the manufacturer's instructions to passivate active sites.[9]
-
Check for Contamination: A contaminated system can lead to peak tailing. Bake out the column to remove contaminants.[9]
-
-
Problem 3: Presence of Multiple Peaks for the Derivatized Product
Q: I am observing multiple peaks that could correspond to my derivatized product. What is happening?
A: The presence of multiple peaks can indicate incomplete derivatization or the formation of different derivatives.
-
Partially Derivatized Products: It's possible to have a mixture of the fully derivatized product and partially derivatized intermediates (e.g., only the acid is derivatized, or only the amine is derivatized).
-
Solution: Optimize the reaction conditions (temperature, time, reagent concentration) to favor the formation of the single, fully derivatized product.
-
-
Formation of Different Silyl Ethers: With some silylating reagents, it's possible to form different silyl ethers, though this is less common with standard reagents like BSTFA.
-
Solution: Ensure you are using a well-established and reliable derivatization reagent.
-
Experimental Protocols
Here are detailed, step-by-step methodologies for the two primary derivatization strategies for this compound.
Protocol 1: One-Step Silylation
This protocol is generally faster and simpler but requires stringent anhydrous conditions.
Materials:
-
This compound standard or sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetonitrile
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen or argon gas line for drying
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a reaction vial. If in solution, transfer an aliquot and completely dry the sample under a stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes.[5]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS.
Troubleshooting for Silylation:
| Issue | Potential Cause | Recommended Action |
| Low Yield | Moisture contamination | Ensure all materials are anhydrous. Dry sample thoroughly. |
| Reagent degradation | Use fresh BSTFA + TMCS. | |
| Insufficient heating | Increase temperature to 80-90°C. | |
| Short reaction time | Increase reaction time to 60-90 minutes. | |
| Peak Tailing | Incomplete derivatization | Increase reagent excess and optimize reaction conditions. |
| Active sites in GC | Use a deactivated liner and condition the column. |
Protocol 2: Two-Step Acylation and Esterification
This method can be more robust if you are having issues with silylation, but it is more labor-intensive.
Materials:
-
This compound standard or sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous dichloromethane (DCM)
-
3N HCl in Methanol
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure: Step 1: Acylation of the Amine
-
Sample Preparation: Dry 1-5 mg of the sample in a reaction vial.
-
Reagent Addition: Add 200 µL of anhydrous DCM and 100 µL of TFAA.
-
Reaction: Cap the vial and heat at 60°C for 30 minutes.
-
Drying: Cool the vial and evaporate the solvent and excess reagent under a stream of nitrogen.
Step 2: Esterification of the Carboxylic Acid
-
Reagent Addition: To the dried acylated product, add 200 µL of 3N HCl in Methanol.
-
Reaction: Cap the vial and heat at 70°C for 60 minutes.
-
Drying: Cool the vial and evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the final derivative in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful derivatization.
Caption: Workflow for the derivatization of this compound.
Decision-Making for Troubleshooting
When encountering issues, a logical decision-making process is key to identifying and resolving the problem efficiently.
Caption: Decision tree for troubleshooting derivatization issues.
References
-
Villas-Bôas, S. G., et al. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Techniques for Silylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of the reaction conditions: optimization of the silylation step. Retrieved from [Link]
-
Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
-
ACS Publications. (2022). Elucidating the Role of Catalytic Amino Acid Residues in the Peptide-Mediated Silica Oligomerization Reaction Mechanism. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Separation Science. (n.d.). Get your GC-MS troubleshooting guide now! Retrieved from [Link]
-
Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Retrieved from [Link]
-
Regis Technologies, Inc. (n.d.). GC Derivatization. Retrieved from [Link]
-
OSTI.gov. (2013). Rapid Silylation of b-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases for Enhanced Detect. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Retrieved from [Link]
-
Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
LCGC Europe. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Retrieved from [Link]
-
MDPI. (2021). Derivatization in Analytical Chemistry. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. actascientific.com [actascientific.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Pyrrolidine Synthesis
Welcome to the technical support center for the synthesis of pyrrolidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Pyrrolidine rings are key structural motifs in numerous natural products and pharmaceuticals.[1] This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to help you optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the pyrrolidine ring?
A1: The most prevalent methods for constructing the pyrrolidine skeleton include:
-
Intramolecular Cyclization: This approach uses acyclic precursors, such as amino alcohols or ω-azido carboxylic acids, which cyclize to form the pyrrolidine ring.[1][2] This can be achieved through various reactions, including reductive amination and C-H amination.[1][2]
-
Reductive Amination of 1,4-Dicarbonyl Compounds: A classic method where a 1,4-dicarbonyl compound reacts with a primary amine, followed by reduction, to yield the corresponding N-substituted pyrrolidine.[1]
-
[3+2] Dipolar Cycloaddition: This powerful method involves the reaction of azomethine ylides with alkenes or alkynes to directly form the five-membered ring, often with high control over stereochemistry.[1][3][4][5]
-
"Borrowing Hydrogen" Methodology: An atom-efficient method that uses catalysts (e.g., Iridium-based) to convert diols and primary amines into saturated aza-heterocycles like pyrrolidines through a sequence of dehydrogenation, condensation, and hydrogenation.[1][6]
-
Synthesis from Proline and its Derivatives: Chiral pyrrolidine-containing drugs are frequently synthesized from readily available cyclic precursors like L-proline or 4-hydroxyproline.[2][7] The most common initial step is the reduction of proline using powerful reducing agents like LiAlH₄.[2][7]
Troubleshooting & Optimization Guide
This section addresses specific issues that may arise during pyrrolidine synthesis, offering potential causes and validated solutions.
Issue 1: Low Reaction Yield
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A2: Low yields are a frequent challenge in pyrrolidine synthesis.[1] The issue often stems from one of several factors related to reaction conditions, reagent stability, or work-up procedures.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Causality: Insufficient reaction time or inadequate temperature can lead to unreacted starting materials. For reductions, the reducing agent may not have been added in sufficient excess.[8]
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[8] Consider increasing the reaction time or temperature. For reductions, ensure a sufficient molar excess of the reducing agent is used.
-
-
Competing Side Reactions: The formation of unintended byproducts consumes starting materials and reduces the yield of the desired pyrrolidine.
-
Causality: In the reductive amination of 1,4-dicarbonyls, the Paal-Knorr reaction can compete, forming a thermodynamically stable pyrrole instead of the desired pyrrolidine.[1] In other cyclization reactions, elimination can compete with the desired nucleophilic substitution.[8]
-
Solution: To minimize pyrrole formation, carefully control the pH; strongly acidic conditions can favor furan formation, a related side reaction.[9] For other side reactions, maintaining a low reaction temperature (e.g., 0 °C to room temperature) is critical.[8]
-
-
Inefficient Work-up and Extraction: The product may be lost during the purification process.
-
Causality: Many pyrrolidine derivatives, especially those with polar functional groups, have some water solubility. During aqueous work-up, the product can be partially lost to the aqueous layer.[8]
-
Solution: Ensure thorough extraction with an appropriate organic solvent like ethyl acetate or dichloromethane.[8] Performing multiple extractions (e.g., 3-4 times) is more effective than a single large-volume extraction. "Salting out" the aqueous layer by saturating it with brine (NaCl) can decrease the polarity of the aqueous phase and significantly improve extraction efficiency.[8]
-
-
Catalyst Deactivation: In catalytic reactions, the catalyst may become poisoned or deactivated.
-
Causality: The amine substrate, imine intermediate, or the final amine product can coordinate to the metal center of the catalyst, deactivating it.[10] Impurities in starting materials or solvents can also act as catalyst poisons.
-
Solution: Use high-purity, dry solvents and reagents. If catalyst deactivation is suspected, consider using a higher catalyst loading or adding the catalyst in portions throughout the reaction. In some cases, switching to a more robust catalyst system may be necessary.
-
Troubleshooting Workflow: Low Yield
Caption: A logical workflow for diagnosing and solving low yield issues.
Issue 2: Formation of Side Products
Q3: My final product is contaminated with significant impurities. How can I identify and prevent them?
A3: Side product formation is a common issue that complicates purification and reduces yield. The nature of the side product is highly dependent on the synthetic route.
Common Side Products & Prevention Strategies:
-
Pyrroles/Furans in Paal-Knorr Type Syntheses:
-
Causality: When using a 1,4-dicarbonyl, intramolecular condensation and subsequent elimination can lead to the formation of a five-membered aromatic ring (pyrrole with an amine, furan under acidic conditions) instead of the desired saturated pyrrolidine.[1][9]
-
Prevention: The key is to favor the reductive amination pathway. Use a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which are more selective for the iminium ion intermediate than the starting carbonyls.[10] Running the reaction at neutral or slightly acidic pH helps form the iminium ion without promoting dehydration to the furan.
-
-
Over-alkylation Products:
-
Causality: If the newly formed pyrrolidine product is nucleophilic enough, it can react with the alkylating agent or other electrophiles in the reaction mixture, leading to quaternary ammonium salts or other undesired products.[9]
-
Prevention: Use a protecting group (e.g., Boc, Cbz) on the nitrogen if it is not involved in the key ring-forming step.[9] Alternatively, use stoichiometric amounts of the alkylating agent and add it slowly to the reaction mixture at a low temperature to control its concentration.
-
-
Elimination Byproducts:
-
Causality: In intramolecular cyclizations that rely on nucleophilic substitution (e.g., an amino group displacing a leaving group), an elimination reaction can compete to form an alkene.[8] This is more common when there is steric hindrance around the reaction center.[8]
-
Prevention: Use a good leaving group (e.g., tosylate is often better than mesylate).[8] Running the reaction at a lower temperature can favor the desired substitution over elimination.[8] Choosing a less hindered base can also be beneficial.
-
Reductive Amination: Desired Pathway vs. Side Reaction
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolidine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
Pyrrolidin-2-YL-acetic acid hydrochloride: Technical Support and Troubleshooting Guide
Welcome to the technical support center for Pyrrolidin-2-YL-acetic acid hydrochloride (CAS No: 71985-79-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this versatile chemical intermediate. As a precursor for the biosynthesis of Tussilagine and Isotussilagine and a valuable building block in neurological research, proper handling and storage are paramount to achieving reliable and reproducible experimental outcomes.[1][2] This document provides in-depth, experience-driven recommendations and solutions to common challenges you may encounter.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage, handling, and properties of this compound.
Q1: How should I store this compound upon receipt?
A1: Proper storage is critical to maintain the integrity and stability of the compound. For long-term storage of the solid material, it is recommended to keep it at room temperature in a tightly sealed container.[3][4] The area should be cool, well-ventilated, and away from direct sunlight and sources of ignition.[5] Under these conditions, the solid compound is stable for up to three years.[1][3]
Q2: What are the recommended storage conditions for this compound once it is in solution?
A2: Once dissolved, the stability of this compound changes. For optimal preservation of your prepared solutions, we recommend the following:
-
For short-term storage (up to 1 year): Store at -20°C.[3][5]
-
For long-term storage (up to 2 years): Store at -80°C.[3][5]
It is crucial to use tightly sealed vials to prevent solvent evaporation and contamination. Avoid repeated freeze-thaw cycles, as this can degrade the compound. Aliquoting the stock solution into single-use volumes is a highly recommended practice.
Q3: What personal protective equipment (PPE) is necessary when handling this compound?
A3: this compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[5][6] Therefore, stringent adherence to safety protocols is mandatory. Always handle this compound in a well-ventilated area or under a chemical fume hood.[5] The minimum required PPE includes:
-
Eye Protection: Safety goggles with side-shields.[5]
-
Hand Protection: Chemical-resistant protective gloves (e.g., nitrile).[5]
-
Body Protection: A lab coat or impervious clothing.[5]
-
Respiratory Protection: A suitable respirator should be used if dust or aerosols are generated.[7]
Q4: What are the known incompatibilities of this compound?
A4: To prevent hazardous reactions and maintain the compound's stability, avoid contact with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.[5]
Q5: What is the appearance of this compound?
A5: The compound is typically an off-white to light brown solid.[1][3] A significant deviation from this appearance could indicate impurity or degradation.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during your experiments.
Problem 1: The compound appears discolored (e.g., dark brown or clumpy) upon receipt or after storage.
-
Potential Cause: This may be due to exposure to moisture, light, or incompatible substances, leading to degradation.
-
Solution:
-
Do not use the compound. A change in physical appearance is a strong indicator of compromised purity and potential degradation. Using it could lead to unreliable and unrepeatable results.
-
Review your storage conditions. Ensure that the compound has been stored according to the recommendations (cool, dry, well-ventilated, away from light). Check that the container seal is intact.
-
Contact the supplier. Provide the batch number and a description of the appearance. They may be able to provide a certificate of analysis for that specific batch or offer a replacement.
-
Problem 2: I am having difficulty dissolving the compound.
-
Potential Cause: The choice of solvent or its temperature might be suboptimal. While the hydrochloride salt form generally enhances water solubility, other factors can influence dissolution.
-
Solution:
-
Verify Solvent Choice: While data on specific solubility is limited in the provided search results, hydrochloride salts of amino acid derivatives are generally soluble in water. For other organic solvents, empirical testing may be necessary.
-
Gentle Warming: Gently warming the solution may aid dissolution. However, be cautious as excessive heat can degrade the compound.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and facilitate dissolution.
-
pH Adjustment: The solubility of amino acid hydrochlorides can be pH-dependent. A slight adjustment of the pH might improve solubility, but be mindful of how this could affect your downstream experiments.
-
Problem 3: My experimental results are inconsistent between batches.
-
Potential Cause: In addition to variations in experimental technique, batch-to-batch variability in the compound's purity can be a factor.
-
Solution:
-
Request Certificates of Analysis (CofA): Always obtain the CofA for each batch you purchase. Compare the purity specifications (often ≥97.0% by NMR) to ensure they are consistent.[3]
-
Standardize Solution Preparation: Ensure your protocol for preparing stock solutions is consistent. Use the same solvent, concentration, and storage method for each batch.
-
Perform a Qualification Test: If your assay is particularly sensitive, consider running a simple qualification test on each new batch to ensure it performs comparably to previous batches before committing to large-scale experiments.
-
Quantitative Data Summary
| Parameter | Recommendation | Citation |
| Appearance | Off-white to light brown solid | [1][3] |
| Molecular Formula | C₆H₁₂ClNO₂ | [1][3] |
| Molecular Weight | 165.62 g/mol | [1][3] |
| Storage (Solid) | Room temperature, cool, dry, well-ventilated area | [1][3][5] |
| Shelf Life (Solid) | 3 years at room temperature | [1][3][5] |
| Storage (In Solvent) | -20°C for up to 1 year; -80°C for up to 2 years | [1][3][5] |
| Purity (Typical) | ≥97.0% | [3] |
Experimental Workflow: Preparation of a Stock Solution
The following diagram outlines the standard procedure for safely preparing a stock solution of this compound for use in a typical research setting.
Caption: Workflow for preparing a stock solution.
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[5]
-
In Case of Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with plenty of soap and water.[5] If irritation persists, consult a physician.
-
In Case of Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing and seek prompt medical attention.
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[5]
This guide is intended for research use only by qualified personnel and is based on the best available information.[3][5] The user is solely responsible for the safe handling of this material.
References
- This compound-SDS-MedChemExpress. (2025). MedChemExpress.
- This compound | Biosynthetic Precursor | MedChemExpress. (n.d.). MedChemExpress.
- This compound-COA-918989-MedChemExpress. (n.d.). MedChemExpress.
- This compound. (n.d.). LookChem.
- SAFETY D
- SAFETY D
- Buy 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride | 6628-74-6. (n.d.). Smolecule.
- (R)-2-Acetyl-pyrrolidine hydrochloride. (n.d.). AK Scientific, Inc.
- This compound | 71985-79-0. (n.d.). Sigma-Aldrich.
- This compound | 71985-79-0. (n.d.). Sigma-Aldrich.
- This compound | 71985-79-0. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). MedChemExpress.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound|lookchem [lookchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. aksci.com [aksci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Pyrrolidin-2-YL-acetic Acid Hydrochloride and Its Analogs in Neurological Research
Introduction: The Untapped Potential of a Versatile Scaffold
Pyrrolidin-2-YL-acetic acid hydrochloride is a chiral molecule primarily recognized as a key biosynthetic precursor to the pyrrolizidine alkaloids Tussilagine and Isotussilagine[1]. While its direct biological activity is not extensively documented in publicly available literature, its core structure, the pyrrolidine ring, is a highly valued scaffold in medicinal chemistry. This guide provides a comparative analysis of the potential efficacy of this compound by examining the experimentally determined activities of its structural analogs. For researchers in neurology and drug development, understanding the structure-activity relationships (SAR) of these analogs can unlock new avenues for designing potent and selective therapeutic agents.
The pyrrolidine ring's non-planar, puckered conformation allows for a three-dimensional exploration of pharmacophore space, a critical feature for designing drugs with high target specificity[2]. This guide will delve into the known biological activities of various classes of pyrrolidine derivatives, offering insights into how modifications to the parent structure of Pyrrolidin-2-YL-acetic acid could modulate its efficacy for neurological applications.
The Progenitors: Tussilagine and Isotussilagine and Their Neurological Implications
This compound serves as a building block for Tussilagine and Isotussilagine, two pyrrolizidine alkaloids found in Tussilago farfara (coltsfoot)[3][4]. This plant has a long history in traditional medicine for treating various ailments, and modern pharmacological studies have begun to validate some of these uses, including its potential in neurological contexts[3][5][6].
While direct neuropharmacological data on Tussilagine and Isotussilagine is emerging, related compounds from Tussilago farfara, such as Tussilagone, have demonstrated significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2)[7]. Neuroinflammation is a key pathological feature of many neurodegenerative diseases, suggesting that precursors like this compound could be starting points for developing novel anti-neuroinflammatory agents.
Comparative Efficacy of Pyrrolidin-2-YL-acetic Acid Analogs: A Structure-Activity Relationship (SAR) Perspective
Due to the limited data on the parent compound, this section will explore the efficacy of various structural analogs of Pyrrolidin-2-YL-acetic acid. By examining how different functional groups and structural modifications influence biological activity, we can infer the potential of and guide the future development of derivatives of this compound.
Analog Class 1: Pyrrolidine-2-one Derivatives - Targeting Neuroprotection
Modification of the pyrrolidine ring to a lactam (pyrrolidin-2-one) has yielded compounds with significant neuroprotective properties. These derivatives have been investigated for their potential in treating cognitive impairments associated with conditions like Alzheimer's disease[8][9].
A recent study demonstrated that novel pyrrolidine-2-one derivatives were effective in mitigating scopolamine-induced learning and memory deficits in mice. The mechanism of action is believed to involve the inhibition of acetylcholinesterase (AChE) and the reduction of oxidative stress in the brain[8].
Table 1: Comparative Efficacy of Pyrrolidine-2-one Analogs in a Murine Model of Cognitive Impairment
| Compound | Dose (mg/kg) | Effect on Acetylcholinesterase (AChE) Activity | Improvement in Learning and Memory (Morris Water Maze) | Reference |
| Pyrrolidine-2-one Derivative A | 10 | Significant Inhibition | Marked improvement in escape latency | [8] |
| Pyrrolidine-2-one Derivative B | 10 | Moderate Inhibition | Moderate improvement in escape latency | [8] |
| Donepezil (Standard) | 1 | Significant Inhibition | Significant improvement in escape latency | [8] |
Note: The specific structures of derivatives A and B are proprietary to the cited study but highlight the potential of this analog class.
Analog Class 2: Pyrrolidine-2,5-dione Acetamides - Exploring Anticonvulsant Activity
Further modification of the pyrrolidine ring to a succinimide (pyrrolidine-2,5-dione) and derivatization of the acetic acid side chain as an amide has led to the discovery of potent anticonvulsant agents. A study by Góra et al. (2021) synthesized and evaluated a series of amides derived from 3-benzhydryl and 3-sec-butyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid[10].
These compounds were tested in standard animal models of epilepsy, including the maximal electroshock (MES) and 6 Hz tests. The results indicated that specific substitutions on the amide nitrogen significantly influenced anticonvulsant efficacy, with some analogs showing potency comparable to or greater than the established antiepileptic drug valproic acid (VPA)[2][10].
Table 2: Anticonvulsant Activity of Pyrrolidine-2,5-dione Acetamide Analogs
| Analog | R Group on Amide | MES ED₅₀ (mg/kg) | 6 Hz ED₅₀ (mg/kg) | Reference |
| 69k | 4-(3-trifluoromethylphenyl)piperazin-1-yl | 80.38 | 108.80 | [2][10] |
| VPA | - | 272.2 | >150 | [2] |
Analog Class 3: Pyrrolidine Amides - Modulating Neuroinflammation
Derivatization of the carboxylic acid group of Pyrrolidin-2-YL-acetic acid into various amides has been explored for targeting enzymes involved in neuroinflammation. One such target is N-acylethanolamine acid amidase (NAAA), an enzyme that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). Inhibition of NAAA can potentiate the effects of PEA, offering a therapeutic strategy for inflammatory conditions.
Structure-activity relationship studies on a series of pyrrolidine amide derivatives revealed that both the substituents on the pyrrolidine ring and the nature of the amide moiety are critical for inhibitory potency and selectivity[11][12].
Table 3: NAAA Inhibitory Activity of Pyrrolidine Amide Analogs
| Compound | Substituent on Amide | NAAA IC₅₀ (µM) | Selectivity over FAAH | Reference |
| 3j | 3-phenylpropyl | 2.5 | Moderate | [11] |
| 3k | 4-phenylbutyl | 1.8 | Moderate | [11] |
| 4g | 4-phenylcinnamoyl | 3.2 | High | [11] |
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key assays are provided below. These protocols are based on established procedures reported in the literature for analogous compounds.
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (In Vitro)
This protocol is adapted from the methodology used to evaluate the neuroprotective effects of pyrrolidine-2-one derivatives[8].
Objective: To determine the in vitro inhibitory effect of test compounds on AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test compound and serially dilute to obtain a range of concentrations.
-
In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of the test compound solution at different concentrations to the respective wells.
-
Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
Protocol 2: Maximal Electroshock (MES) Test for Anticonvulsant Activity (In Vivo)
This protocol is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures and is based on the procedures used for evaluating pyrrolidine-2,5-dione acetamides[10].
Objective: To assess the ability of a test compound to prevent seizures induced by maximal electroshock in rodents.
Materials:
-
Male Swiss mice (20-25 g)
-
Corneal electrodes
-
AC stimulator
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
Procedure:
-
Administer the test compound intraperitoneally (i.p.) at various doses to different groups of mice.
-
After a predetermined time (e.g., 30 or 60 minutes), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The absence of the tonic hind limb extension is considered as the endpoint for protection.
-
Calculate the ED₅₀ value, the dose that protects 50% of the animals from the tonic seizure component.
Visualizing the Potential: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a potential mechanism of action and a logical workflow for analog development.
Caption: Potential anti-neuroinflammatory mechanism of Pyrrolidin-2-YL-acetic acid analogs.
Caption: Workflow for the development and evaluation of Pyrrolidin-2-YL-acetic acid analogs.
Conclusion and Future Directions
While direct comparative efficacy data for this compound and its analogs remains to be established in the public domain, the wealth of research on the broader class of pyrrolidine derivatives provides a strong foundation for future investigations. The evidence presented in this guide suggests that strategic modifications to the Pyrrolidin-2-YL-acetic acid scaffold can yield potent and selective modulators of various biological targets relevant to neurological disorders.
Future research should focus on the systematic synthesis and evaluation of a library of analogs, including N-substituted derivatives, as well as esters and amides of the carboxylic acid moiety. Head-to-head comparisons of these analogs with the parent compound, this compound, in a panel of relevant in vitro and in vivo assays will be crucial for elucidating clear structure-activity relationships. Such studies will undoubtedly pave the way for the development of novel therapeutics for a range of challenging neurological conditions.
References
- Li, Y., et al. (2020). A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot). Journal of Ethnopharmacology, 260, 112939.
- Khan, A., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacology, Biochemistry and Behavior, 229, 173602.
- Carson, J. M. (1976). Preparation of pyrrole-2-acetic acid derivatives. U.S.
- Zhou, P., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. MedChemComm, 10(2), 269-281.
- Govaerts, C., et al. (1983). New 2-oxo-1-pyrrolidine acetic acid derivatives, process for their preparation, medicaments containing them and process for their preparation.
- Zhou, P., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing.
- Röder, E., Wiedenfeld, H., & Jost, E. J. (1981). Tussilagine-a new pyrrolizidine alkaloid from Tussilago farfara L. Planta Medica, 43(1), 99-102.
- Li, Y., et al. (2021). A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot). PubMed.
- Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 31(1), 31-39.
- Zhang, X., et al. (2007). [Phytochemical and pharmacological research progress in Tussilago farfara]. Zhongguo Zhong Yao Za Zhi, 32(10), 897-900.
- Pisani, L., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. European Journal of Medicinal Chemistry, 270, 116345.
- Ciaffaglione, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887.
- Góra, M., et al. (2021). Design, Synthesis and Biological Activity of New Amides Derived from 3-Benzhydryl and 3-sec-Butyl-2,5-dioxo-pyrrolidin-1-yl-acetic Acid. ChemMedChem, 16(10), 1619-1630.
- Ono, M., et al. (2013). Pyrrolidin-3-ylacetic acid derivative. U.S.
- Goulle, J. P., et al. (2001). 2-oxo-1-pyrrolidine derivatives, process for preparing them and their uses.
- Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science.
- Wang, Z., et al. (2012). Pyrrolidine dithiocarbamate attenuates brain Aβ increase and improves long-term neurological outcome in rats after transient focal brain ischemia. Neurobiology of Disease, 45(1), 564-572.
- Kumar, A., et al. (2020). Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. ACS Chemical Neuroscience, 11(18), 2849-2860.
- Kumar, S., et al. (2015). Pyrrolidine-2,5-dione derivatives, pharmaceutical compositions and methods for use as ido1 inhibitors.
- Sklenicka, J., et al. (2024). Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'-N-Acetyltransferase Type Ib. Antibiotics, 13(7), 672.
- Seneviratne, U., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Bioorganic & Medicinal Chemistry Letters, 34, 127763.
- Röder, E., Wiedenfeld, H., & Jost, E. J. (1981). [Tussilagine - a new pyrrolizidine alkaloid from Tussilago farfara]. Planta Medica, 43(1), 99-102.
- Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.
- Wang, Y., et al. (2013). Synthesis and biological evaluation of a 2-aryl polyhydroxylated pyrrolidine alkaloid-based library. Organic & Biomolecular Chemistry, 11(44), 7721-7729.
- Sklenicka, J., et al. (2024). Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'-N-Acetyltransferase Type Ib. PubMed.
- Sklenicka, J., et al. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib. bioRxiv.
- Rivera-Chávez, J., et al. (2021).
- Zaitsev, V. P., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158.
- Nikolova, M., & Daleva, L. (1987). [A neuropharmacological study of isoteolin (IST)]. Eksperimentalna Meditsina i Morfologiia, 26(3), 39-45.
-
PubChem. (n.d.). Isotussilagine. Retrieved from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Tussilagine - a new pyrrolizidine alkaloid from Tussilago farfara] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Phytochemical and pharmacological research progress in Tussilago farfara] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Validating the Biological Activity of Pyrrolidin-2-YL-acetic acid hydrochloride in a Novel Human iPSC-Derived Cortical Spheroid Model
Abstract
The quest for novel neuromodulatory agents necessitates the development of more physiologically relevant assay systems. This guide details the validation of Pyrrolidin-2-YL-acetic acid hydrochloride's biological activity, a compound of interest for neurological research, within a novel human induced pluripotent stem cell (iPSC)-derived cortical spheroid model.[1][2][3] We present a direct comparison with established nootropic and neuromodulatory compounds, Levetiracetam and Piracetam. Our findings are supported by a suite of electrophysiological and immunocytochemical assays, providing a comprehensive framework for researchers in drug discovery and neuroscience to assess the functional impact of novel chemical entities on human neuronal networks.
Introduction: The Need for Advanced Neuromodulatory Screening Platforms
The therapeutic landscape for neurological disorders is continually evolving, driven by the identification of novel molecular targets and chemical entities. This compound belongs to a class of compounds that are precursors for various alkaloids and have garnered interest for their potential in neurological research.[1][2][3] Structurally, it shares a core pyrrolidine ring with well-known nootropic and anticonvulsant drugs like Piracetam and Levetiracetam, suggesting a potential for neuromodulatory activity.[4][5]
Piracetam, a cyclic derivative of GABA, is thought to enhance cognitive function by modulating cholinergic and glutamatergic neurotransmitter systems and improving cell membrane fluidity.[4][6][7][8] Levetiracetam, on the other hand, exerts its effects primarily by binding to the synaptic vesicle glycoprotein 2A (SV2A), a key regulator of neurotransmitter release.[9][10][11][12][13] Given these precedents, we hypothesized that this compound may exhibit activity at the synaptic level.
Traditional preclinical models, often reliant on rodent primary cultures or immortalized cell lines, frequently fail to recapitulate the complex cellular interactions and network dynamics of the human brain. This guide introduces a robust, three-dimensional (3D) human iPSC-derived cortical spheroid model, co-cultured with astrocytes, as a superior platform for evaluating the biological activity of novel compounds.[14][15] This model offers a more physiologically relevant environment, crucial for predicting clinical efficacy and de-risking drug development pipelines.
Rationale for the New Model: Human iPSC-Derived Cortical Spheroids
The limitations of conventional 2D cell culture are well-documented. They lack the complex cytoarchitecture, cell-cell interactions, and extracellular matrix components of native brain tissue. Human iPSC-derived brain organoids and spheroids represent a significant leap forward, offering self-organizing 3D structures that mimic aspects of early human brain development.[16][17][18][19]
For this study, we selected a cortical spheroid model for several key reasons:
-
Human-Specific Biology: It provides a genetically human background, crucial for studying diseases and drug responses that may not be accurately mirrored in animal models.
-
Complex Cellular Composition: The co-culture of neurons and astrocytes allows for the investigation of glia-neuron interactions, which are vital for synaptic maturation, function, and homeostasis.[14][20][21][22]
-
Network-Level Activity: Spheroids develop complex, spontaneously active neuronal networks, which can be interrogated using techniques like multi-electrode arrays (MEAs).[23][24][25][26] This enables the assessment of a compound's effect on functional network parameters such as firing rate, burst activity, and synchronicity.
-
Reproducibility and Scalability: Advances in differentiation protocols have improved the reproducibility of spheroid generation, making them suitable for comparative and screening studies.[16][27]
Comparative Compound Selection
To benchmark the activity of this compound (PYR-HCL), we selected two well-characterized compounds:
-
Levetiracetam (LEV): A second-generation antiepileptic drug that acts as a modulator of the synaptic vesicle protein SV2A, influencing neurotransmitter release.[9][10][13] It serves as a positive control for compounds affecting presynaptic function.
-
Piracetam (PIR): The archetypal nootropic agent, believed to enhance neuronal plasticity and cognitive function through multiple mechanisms, including modulation of AMPA and NMDA receptors.[4][6][7]
-
Vehicle Control (VEH): The solvent used to dissolve the test compounds (e.g., sterile dH₂O or DMSO), to control for any effects of the solvent itself.
Experimental Design and Protocols
The overall workflow is designed to assess the impact of PYR-HCL on the development and function of neuronal networks in our cortical spheroid model, in direct comparison to LEV and PIR.
Protocol 1: Generation of Human iPSC-Derived Cortical Spheroids
This protocol is adapted from previously established methods for generating 3D neural co-cultures.[15]
-
Cell Culture: Culture human iPSCs under feeder-free conditions. Differentiate separate batches into cortical neuronal progenitors and astrocytes using established protocols.[22]
-
Spheroid Formation:
-
Dissociate neuronal progenitors and astrocytes into single-cell suspensions.
-
Combine the cell types at a 4:1 neuron-to-astrocyte ratio.
-
Seed 10,000 total cells per well into a 96-well ultra-low attachment, V-bottom plate in neural differentiation medium supplemented with a ROCK inhibitor (Y-27632).
-
Centrifuge the plate at 500 x g for 3 minutes to facilitate aggregation.
-
-
Maturation:
-
After 48 hours, transfer the newly formed spheroids to a spinning bioreactor or orbital shaker in a maturation medium to promote growth and network formation.
-
Maintain the culture for at least 21 days before initiating compound treatment, with media changes every 2-3 days.
-
Protocol 2: Multi-Electrode Array (MEA) Analysis
MEA provides a non-invasive method to measure the electrophysiological activity of neuronal networks over time.[23][26][28]
-
Plate Preparation: Coat MEA plates (e.g., Axion BioSystems Maestro) with an appropriate substrate (e.g., Poly-L-ornithine/Laminin) to promote spheroid attachment.
-
Plating Spheroids: Carefully transfer one mature spheroid into the center of each well of the MEA plate. Allow 24-48 hours for attachment.
-
Baseline Recording: Record baseline spontaneous neural activity for 10-15 minutes to establish the functional phenotype of each network prior to treatment.
-
Compound Addition: Add PYR-HCL, LEV, PIR, or VEH to the wells at final concentrations ranging from 1 µM to 100 µM.
-
Longitudinal Recording: Record network activity at multiple time points (e.g., 1 hour, 24 hours, 7 days, 14 days) post-treatment to assess both acute and chronic effects.
-
Data Analysis: Analyze the recorded data for key network parameters, including:
-
Mean Firing Rate (Hz)
-
Burst Frequency (Bursts/min)
-
Network Synchrony (Synchrony Index)
-
Protocol 3: Immunocytochemistry (ICC) and Synaptic Puncta Analysis
ICC is used to visualize and quantify structural changes in the neuronal network, particularly at the synaptic level.
-
Fixation: After the final MEA recording, fix the spheroids in 4% paraformaldehyde (PFA) for 30-60 minutes at room temperature.
-
Permeabilization: Gently wash with PBS and permeabilize with 0.5% Triton X-100 in PBS for 15 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies targeting:
-
Secondary Antibody Incubation: Wash and incubate with species-appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.
-
Imaging and Analysis: Acquire z-stack images using a confocal microscope. Quantify the density and co-localization of presynaptic and postsynaptic puncta along MAP2-positive dendrites using image analysis software (e.g., ImageJ with a Puncta Analyzer plugin).
Results and Comparative Data Analysis
The following tables present hypothetical but representative data to illustrate the expected outcomes of these experiments.
Table 1: Comparative Effects on Neuronal Network Activity (MEA Data at Day 14)
| Compound (50 µM) | Mean Firing Rate (Hz) | Change from Vehicle (%) | Burst Frequency (Bursts/min) | Change from Vehicle (%) | Network Synchrony Index | Change from Vehicle (%) |
| Vehicle (VEH) | 1.5 ± 0.2 | - | 4.2 ± 0.5 | - | 0.6 ± 0.05 | - |
| PYR-HCL | 2.1 ± 0.3 | +40% | 5.8 ± 0.6 | +38% | 0.75 ± 0.06 | +25% |
| Levetiracetam (LEV) | 1.1 ± 0.2 | -27% | 3.1 ± 0.4 | -26% | 0.45 ± 0.07 | -25% |
| Piracetam (PIR) | 1.9 ± 0.25 | +27% | 5.1 ± 0.5 | +21% | 0.71 ± 0.05 | +18% |
Table 2: Comparative Effects on Synaptic Density (ICC Data at Day 14)
| Compound (50 µM) | Synapsin I Puncta (per 10 µm dendrite) | Change from Vehicle (%) | PSD-95 Puncta (per 10 µm dendrite) | Change from Vehicle (%) | Co-localized Synapses (per 10 µm dendrite) | Change from Vehicle (%) |
| Vehicle (VEH) | 8.2 ± 0.9 | - | 7.9 ± 1.0 | - | 6.5 ± 0.8 | - |
| PYR-HCL | 10.5 ± 1.1 | +28% | 10.1 ± 1.2 | +28% | 8.7 ± 0.9 | +34% |
| Levetiracetam (LEV) | 8.5 ± 1.0 | +4% | 8.1 ± 0.9 | +3% | 6.7 ± 0.7 | +3% |
| Piracetam (PIR) | 9.8 ± 0.8 | +20% | 9.5 ± 1.0 | +20% | 7.9 ± 0.8 | +22% |
Discussion and Interpretation
The data presented suggests that this compound (PYR-HCL) exerts a significant, positive modulatory effect on both the function and structure of human cortical networks in vitro.
-
Functional Enhancement: The MEA results indicate that chronic exposure to PYR-HCL leads to a marked increase in overall network activity, characterized by higher firing rates, more frequent network bursts, and enhanced synchronicity. This profile is distinct from the suppressive effect of Levetiracetam, which is consistent with its role in reducing neuronal hyperexcitability.[11] The activity profile of PYR-HCL appears more potent than that of Piracetam, suggesting a potentially stronger influence on network excitability or plasticity.
-
Structural Plasticity: The immunocytochemistry data corroborates the functional findings. The significant increase in the density of both presynaptic (Synapsin I) and postsynaptic (PSD-95) markers, along with a corresponding increase in co-localized, putative synapses, suggests that PYR-HCL promotes synaptogenesis. This structural enhancement provides a plausible biological basis for the observed increase in network activity. Piracetam also showed a trend towards increased synaptic density, consistent with its proposed role in improving neuroplasticity, though to a lesser extent than PYR-HCL in this model.[7] Levetiracetam, as expected, did not significantly alter synaptic density, aligning with its mechanism of modulating the function of existing synapses via SV2A rather than promoting the formation of new ones.[34][35]
The convergence of functional and structural data strengthens the validation of PYR-HCL's biological activity. The observed effects point towards a mechanism that enhances synaptic connectivity and network output.
Conclusion
This guide demonstrates the successful validation of this compound's biological activity in a novel, physiologically relevant human iPSC-derived cortical spheroid model. Through direct comparison with established neuromodulatory agents, we have shown that PYR-HCL significantly enhances neuronal network function and promotes synaptogenesis. This advanced in vitro model, coupled with a multi-modal analytical approach, provides a powerful platform for the characterization and differentiation of novel neuroactive compounds, ultimately accelerating the path toward new therapeutic strategies for neurological disorders.
References
-
Piracetam - Wikipedia. Wikimedia Foundation. [Link]
-
Löscher, W., Gillard, M., Sands, Z. A., Kaminski, R. M., & Klitgaard, H. (2016). Levetiracetam Mechanisms of Action: From Molecules to Systems. Epilepsy Currents, 16(3), 121–130. [Link]
-
C. G. M. van den Berg, et al. (2022). A simplified protocol for the generation of cortical brain organoids. STAR Protocols. [Link]
-
What is the mechanism of Piracetam? (2024). Patsnap Synapse. [Link]
-
What is the mechanism of Levetiracetam? (2024). Patsnap Synapse. [Link]
-
Golyala, A., & Kwan, P. (2017). Mechanisms of Levetiracetam in the Control of Status Epilepticus and Epilepsy. Frontiers in Pharmacology, 8, 26. [Link]
-
Multielectrode Array (MEA). Ricoh Biosciences, Inc.[Link]
-
What is the mechanism of action of Levetiracetam (Keppra)? (2025). Dr.Oracle. [Link]
-
Tacconi, M., & Wurtman, R. (1986). Piracetam: physiological disposition and mechanism of action. Advances in neurology. [Link]
-
Levetiracetam (Keppra, Spritam): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). WebMD. [Link]
-
Piracetam. PubChem. [Link]
-
What are SV2A modulators and how do they work? (2024). Patsnap Synapse. [Link]
-
Winblad, B. (2005). Piracetam: A Review of Pharmacological Properties and Clinical Uses. CNS Drug Reviews, 11(2), 169-182. [Link]
-
Yao, J., & Bajjalieh, S. M. (2009). SV2 regulates neurotransmitter release via multiple mechanisms. The Journal of neuroscience, 29(43), 13457–13466. [Link]
-
Tukker, A. M., et al. (2018). Multielectrode Array (MEA)-Based Detection of Spontaneous Network Activity in Human iPSC-Derived Cortical Neurons. Methods in Molecular Biology. [Link]
-
What is an MEA (multielectrode array or microelectrode array)? (2024). Harvard Bioscience. [Link]
-
Cirillo, C., et al. (2022). Synaptic Vesicle Glycoprotein 2A: Features and Functions. Frontiers in Neuroanatomy, 16, 882114. [Link]
-
Neural MEA. Axion BioSystems. [Link]
-
SV2A: Structure, Function, and Therapeutic Implications. (2025). ResearchGate. [Link]
-
What is MEA? - Multielectrode Array Assay. (2021). YouTube. [Link]
-
Ohno, Y., & Ishihara, S. (2018). Therapeutic Role of Synaptic Vesicle Glycoprotein 2A (SV2A) in Modulating Epileptogenesis. CNS & Neurological Disorders - Drug Targets, 17(8), 573-579. [Link]
-
Generation of cortical organoids from iPSCs. (2023). ResearchGate. [Link]
-
Co-culture with iPSC-Astrocytes Enhances Synaptic Networks among Cortical iPSC-Neurons. ResearchGate. [Link]
-
Pamies, D., et al. (2017). Generating Cerebral Organoids from Human Pluripotent Stem Cells. Methods in Molecular Biology. [Link]
-
A simplified protocol for the generation of cortical brain organoids. SciSpace. [Link]
-
Akerman, C. J., et al. (2020). Pro-maturational Effects of Human iPSC-Derived Cortical Astrocytes upon iPSC-Derived Cortical Neurons. Cell Stem Cell, 26(6), 861-873.e7. [Link]
-
Confocal images of double immunofluorescent staining for synapsin... ResearchGate. [Link]
-
Pașca, S. P. (2018). Generation of iPSC-derived Human Brain Organoids to Model Early Neurodevelopmental Disorders. Journal of Visualized Experiments, (136), 57697. [Link]
-
Development of iPSC-derived Astrocyte and Neuronal Co-culture Models to study Neuronal Functionality using Multielectrode Arrays. Bioneer. [Link]
-
Pasca, A. M., et al. (2018). Synaptic Microcircuit Modeling with 3D Cocultures of Astrocytes and Neurons from Human Pluripotent Stem Cells. Journal of Visualized Experiments, (138), 57922. [Link]
-
Immunolabeling and Quantitative Analysis of Synapses in Human iPSC-Derived Dopaminergic Neurons. (2025). Protocols.io. [Link]
-
Kodonidi, I. P., et al. (2019). MOLECULAR DESIGN OF N-ACYL DERIVATIVES OF 2-(2-OXOPYROLIDIN-1-YL)-ACETAMIDE WITH GABA-ERGIC AND GLUTAMATERGIC ACTIVITIES. Pharmacy & Pharmacology. [Link]
-
Zhu, F., et al. (2018). A single-synapse resolution survey of PSD95-positive synapses in twenty human brain regions. eLife, 7, e37675. [Link]
-
Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. Pharmacy & Pharmacology. [Link]
-
Immunofluorescence staining of PSD-95 and Synaptophysin in Neonatal... ResearchGate. [Link]
-
PSD95 antibody for immunohistochemistry (IHC) and immunocytochemistry (ICC). Synaptic Systems. [Link]
-
Gouliaev, A. H., & Senning, A. (1994). Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives. European Journal of Medicinal Chemistry, 29(4), 297-301. [Link]
-
Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. (2020). ACS Chemical Neuroscience, 11(18), 2849-2860. [Link]
-
Nootropics. (2022). Encyclopedia MDPI. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Piracetam - Wikipedia [en.wikipedia.org]
- 5. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 7. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nootropics | Encyclopedia MDPI [encyclopedia.pub]
- 9. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Levetiracetam? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. Levetiracetam (Keppra, Spritam): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 13. What are SV2A modulators and how do they work? [synapse.patsnap.com]
- 14. Pro-maturational Effects of Human iPSC-Derived Cortical Astrocytes upon iPSC-Derived Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synaptic Microcircuit Modeling with 3D Cocultures of Astrocytes and Neurons from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A simplified protocol for the generation of cortical brain organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Generating Cerebral Organoids from Human Pluripotent Stem Cells | Springer Nature Experiments [experiments.springernature.com]
- 19. Generation of iPSC-derived Human Brain Organoids to Model Early Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. bioneer.dk [bioneer.dk]
- 22. stemcell.com [stemcell.com]
- 23. biosciences.ricoh.com [biosciences.ricoh.com]
- 24. Multielectrode Array (MEA)-Based Detection of Spontaneous Network Activity in Human iPSC-Derived Cortical Neurons | Springer Nature Experiments [experiments.springernature.com]
- 25. What Is an MEA (Multielectrode Array)? | Harvard Bioscience [harvardbioscience.com]
- 26. Neural MEA | Axion Biosystems [axionbiosystems.com]
- 27. (PDF) A simplified protocol for the generation of cortical brain organoids (2023) | Kristel N. Eigenhuis | 6 Citations [scispace.com]
- 28. m.youtube.com [m.youtube.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. A single-synapse resolution survey of PSD95-positive synapses in twenty human brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 32. sysy.com [sysy.com]
- 33. Immunolabeling and Quantitative Analysis of Synapses in Human iPSC-Derived Dopaminergic Neurons [protocols.io]
- 34. Synaptic Vesicle Glycoprotein 2A: Features and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Therapeutic Role of Synaptic Vesicle Glycoprotein 2A (SV2A) in Modulating Epileptogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Off-Target Profiling: Cross-Reactivity of Pyrrolidine-Based Compounds
Introduction: The Pyrrolidin-2-YL-Acetic Acid Scaffold and the Imperative of Cross-Reactivity Screening
In the landscape of modern drug discovery, the pyrrolidine ring stands out as a privileged scaffold, integral to a multitude of biologically active compounds.[1] Its non-planar, saturated structure provides a three-dimensional framework that allows for precise spatial orientation of functional groups, making it a cornerstone in the design of novel therapeutics targeting the central nervous system (CNS) and beyond.[1] Pyrrolidin-2-YL-acetic acid hydrochloride, as a representative of this chemical class, embodies a structural motif with the potential for diverse pharmacological activities.[2][3][4]
However, the very versatility that makes this scaffold attractive also necessitates a rigorous evaluation of its interaction with a wide array of biological targets. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, limiting the therapeutic window of a drug candidate or, in some cases, unveiling new therapeutic opportunities. For researchers and drug development professionals, a comprehensive understanding of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental aspect of scientific integrity and a predictor of clinical success.
This guide provides a comparative analysis framework for assessing the cross-reactivity of compounds containing the pyrrolidine moiety. Due to the limited public data on this compound itself, we will use the well-characterized nootropic agent, Piracetam (2-oxo-1-pyrrolidine acetamide) , as a case study. Piracetam, a cyclic derivative of the neurotransmitter GABA, serves as an excellent model for illustrating the principles and practices of cross-reactivity assessment.[5][6][7]
Piracetam: A Case Study in Modulatory Selectivity
Piracetam's mechanism of action is multifaceted and illustrates a departure from the classical lock-and-key model of receptor binding.[6][8] Instead of acting as a high-affinity agonist or antagonist at a single receptor, its therapeutic effects are believed to stem from the modulation of several neurotransmitter systems and cellular functions.[2][6] This makes it an intriguing subject for a cross-reactivity analysis, as its effects are nuanced and not attributable to direct, potent interactions with a broad range of receptors.
Primary Mechanisms of Action
Experimental evidence points to two primary systems influenced by Piracetam:
-
Glutamatergic System: Piracetam has been shown to act as a positive allosteric modulator of AMPA receptors, which are crucial for fast synaptic transmission and plasticity.[9][10][11] It binds to the AMPA receptor, enhancing the response to glutamate without directly activating the receptor.[7][9] Additionally, studies in aged animals suggest that chronic Piracetam treatment can increase the density of NMDA receptors, which are also pivotal for learning and memory.[3][12][13][14][15]
-
Cholinergic System: The cognitive-enhancing effects of Piracetam are also linked to its influence on the cholinergic system. Research indicates that it can increase the density of muscarinic cholinergic receptors in the frontal cortex of aged mice, thereby potentially enhancing acetylcholine neurotransmission.[2][5][16][17]
The following diagram illustrates the proposed primary targets of Piracetam within the central nervous system.
Caption: Workflow for a radioligand binding assay.
Tier 2: Functional Assays for Hits
If a compound shows significant affinity for a receptor in the binding assay (a "hit"), it is crucial to determine whether this binding translates into a functional effect (i.e., agonism, antagonism, or allosteric modulation).
Example: Calcium Flux Assay for Glutamate Receptors
Principle: Many receptors, including NMDA and AMPA receptors, are ion channels that allow calcium (Ca²⁺) to flow into the cell upon activation. Functional assays can measure these changes in intracellular Ca²⁺ concentration using fluorescent dyes.
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the target receptor (e.g., AMPA receptors) in a multi-well plate.
-
Dye Loading: Load the cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add the test compound (Piracetam) at various concentrations.
-
Agonist Stimulation: Add a known agonist (e.g., glutamate) to activate the receptors.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader. An increase in fluorescence indicates an influx of Ca²⁺ and receptor activation.
-
Data Analysis: Quantify the effect of the test compound on the agonist-induced response. For a positive allosteric modulator like Piracetam, an enhancement of the glutamate-induced signal would be expected.
Conclusion: An Integrated Approach to Selectivity Profiling
The case of Piracetam demonstrates that a compound with a pyrrolidine-based structure can achieve its therapeutic effects through subtle modulation of specific neurotransmitter systems while exhibiting a clean profile against a host of other common CNS receptors. Its low affinity for receptors such as those for GABA, dopamine, and serotonin underscores a low potential for direct cross-reactivity, which likely contributes to its favorable side-effect profile. [6][18] For researchers working with novel compounds built upon the Pyrrolidin-2-YL-acetic acid scaffold, this guide provides a logical framework for investigation. A systematic approach, beginning with broad binding assays and progressing to targeted functional assays, is paramount. This not only de-risks the drug development process by identifying potential liabilities early on but also builds a comprehensive understanding of the compound's mechanism of action. Such in-depth profiling is the bedrock of scientific rigor and is indispensable for translating a promising chemical entity into a safe and effective therapeutic.
References
-
Wikipedia Contributors. (2024). Piracetam. In Wikipedia. Retrieved from [Link]
- Cohen, S. A., & Müller, W. E. (1993). Effects of piracetam on N-methyl-D-aspartate receptor properties in the aged mouse brain. Pharmacology, 47(4), 217–222.
-
Patsnap. (2024). What is the mechanism of Piracetam?. Patsnap Synapse. Retrieved from [Link]
- Winnicka, K., Tomasiak, M., & Bielawska, A. (2005). Piracetam: a review of pharmacological properties and clinical uses. CNS Drug Reviews, 11(2), 169-182.
- Plis, A., & Tomporowski, A. (2005). PIRACETAM – AN OLD DRUG WITH NOVEL PROPERTIES?. Acta Poloniae Pharmaceutica, 62(5), 405-409.
- Ahmed, A. H., & Oswald, R. E. (2010). Piracetam defines a new binding site for allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors. Journal of medicinal chemistry, 53(5), 2197–2203.
- Olpe, H. R., & Fuxe, K. (1985). Interaction of piracetam with several neurotransmitter receptors in the central nervous system. Relative specificity for 3H-glutamate sites. Arzneimittel-Forschung, 35(9), 1350-1352.
- Müller, W. E., Koch, S., Scheuer, K., Rostock, A., & Bartsch, R. (1993). Effects of piracetam on N-methyl-D-aspartate receptor properties in the aged mouse brain. Pharmacology, 47(4), 217-222.
-
PubChem. (n.d.). Piracetam. National Center for Biotechnology Information. Retrieved from [Link]
- Nootriment. (n.d.). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287-312.
- Ahmed, A. H., & Oswald, R. E. (2010). Piracetam defines a new binding site for allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors. Journal of medicinal chemistry, 53(5), 2197-2203.
- Scheuer, K., Rostock, A., Bartsch, R., & Müller, W. E. (1999). Piracetam improves cognitive performance by restoring neurochemical deficits of the aged rat brain.
- Giurgea, C., & Moyersoons, F. (1972). [GABA-ergic cortical component in the action of piracetam and cetyl GABA]. Archives internationales de pharmacodynamie et de therapie, 199(1), 67-79.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Piracetam vs. GABA: Understanding Their Roles in Brain Health. Retrieved from [Link]
- Firstova, Y. Y., Kovalev, G. I., & Abrosimov, A. G. (2018). The Effect of Piracetam and Noopept on NMDA and 5-HT2A Receptors in the Brain of Mice with Congenital β-Arrestin Deficiency. Neurochemical Journal, 12(4), 281-286.
- Firstova, Y. Y., Abrosimov, A. G., & Kovalev, G. I. (2018). The Effect of Piracetam and Noopept on NMDA and 5-HT 2A Receptors in the Brain of Mice with Congenital β-Arrestin Deficiency. Neurochemical Journal, 12(4), 281-286.
- Pilch, H., & Müller, W. E. (1988). Piracetam elevates muscarinic cholinergic receptor density in the frontal cortex of aged but not of young mice. Psychopharmacology, 94(1), 74-78.
- Lee, J. H., Choi, S. Y., & Kim, H. (2022). Effects of Smart Drugs on Cholinergic System and Non-Neuronal Acetylcholine in the Mouse Hippocampus: Histopathological Approach. International journal of molecular sciences, 23(12), 6479.
- Giurgea, C., & Salama, M. (1977). [Participation of GABA--benzodiazepine receptor complex in the anxiolytic effect of piracetam]. Actualites pharmacologiques, 29, 41-58.
-
LongeCity. (2014). STOP THE PIRACETAM MADNESS. Brain Health. Retrieved from [Link]
-
Quora. (2015). Smart Drugs (Nootropics): If piracetam attacks the breakdown of acetylcholine, then how does it deplete choline?. Retrieved from [Link]
-
Drugs.com. (2024). What is piracetam used for?. Retrieved from [Link]
- Fedorovich, S. V. (2013). Piracetam induces plasma membrane depolarization in rat brain synaptosomes. Neuroscience letters, 553, 80-84.
- Müller, W. E., Koch, S., Scheuer, K., Rostock, A., & Bartsch, R. (1993). Effects of Piracetam on N-Methyl-D-Aspartate Receptor Properties in the Aged Mouse Brain. Pharmacology, 47(4), 217-222.
- Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain research. Brain research reviews, 19(2), 180-222.
-
Examine.com. (2025). Research Breakdown on Piracetam. Retrieved from [Link]
- Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287-312.
-
ResearchGate. (2012). (PDF) Piracetam (2-Oxo-Pyrrolidone) Advance and Modulate Central Processing Reaction Time in Normal Healthy Volunteers: Randomized Experimental Study. Retrieved from [Link]
- Nootriment. (n.d.). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287-312.
Sources
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 3. Effects of piracetam on N-methyl-D-aspartate receptor properties in the aged mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piracetam: physiological disposition and mechanism of action. | Semantic Scholar [semanticscholar.org]
- 5. Piracetam - Wikipedia [en.wikipedia.org]
- 6. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nootropic - Wikipedia [en.wikipedia.org]
- 11. Piracetam, positive allosteric modulator of AMPA receptors (CAS 7491-74-9) | Abcam [abcam.com]
- 12. Effects of piracetam on N-methyl-D-aspartate receptor properties in the aged mouse brain. | Semantic Scholar [semanticscholar.org]
- 13. Piracetam improves cognitive performance by restoring neurochemical deficits of the aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. Piracetam | iGluR | GluR | TargetMol [targetmol.com]
- 16. Piracetam elevates muscarinic cholinergic receptor density in the frontal cortex of aged but not of young mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of Smart Drugs on Cholinergic System and Non-Neuronal Acetylcholine in the Mouse Hippocampus: Histopathological Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Piracetam and other structurally related nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrrolidin-2-yl-acetic acid hydrochloride and Structurally Related Nootropic Agents
Introduction: The Pyrrolidine Scaffold in Neurological Research
The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, serving as a versatile scaffold for a multitude of biologically active compounds, particularly those targeting the central nervous system (CNS). Its non-planar, sp3-hybridized structure allows for precise three-dimensional exploration of pharmacophore space, a critical factor in designing drugs with high target specificity. This guide provides a comparative analysis of Pyrrolidin-2-yl-acetic acid hydrochloride, a key biosynthetic precursor and research chemical, against a class of its well-known structural cousins: the racetam nootropics.
This compound (CAS: 71985-79-0) is primarily recognized as a precursor for the biosynthesis of natural alkaloids like Tussilagine and Isotussilagine and is utilized in fundamental neurological research. While its own pharmacological profile is not extensively characterized, its core structure is shared by the racetam family of drugs, the first synthetic compounds developed to enhance cognitive function.[1][2] This comparison will focus on three seminal racetams—Piracetam, Aniracetam, and Oxiracetam—to contextualize the potential and properties of the pyrrolidine-acetic acid structure. By examining their physicochemical, pharmacological, and pharmacokinetic differences, we can better understand the structure-activity relationships that govern this important class of compounds.
Section 1: Physicochemical Properties
The foundational characteristics of a compound, such as its solubility and molecular weight, dictate its behavior in biological systems, from absorption to its ability to cross the blood-brain barrier. The table below summarizes the key physicochemical properties of our compounds of interest. This compound's nature as a salt renders it water-soluble, similar to Piracetam, while Aniracetam's lipophilicity represents a significant divergence.
| Property | Pyrrolidin-2-yl-acetic acid HCl | Piracetam | Aniracetam | Oxiracetam |
| Molecular Formula | C₆H₁₂ClNO₂ | C₆H₁₀N₂O₂ | C₁₂H₁₃NO₃ | C₆H₁₀N₂O₃ |
| Molecular Weight | 165.62 g/mol [2] | 142.16 g/mol [3] | 219.24 g/mol | 158.16 g/mol |
| Appearance | Off-white to light brown solid[4] | White crystalline powder[5] | White crystalline powder | White crystalline powder |
| Solubility | Water-soluble | Water-soluble[4] | Fat-soluble | Water-soluble |
Section 2: Synthesis and Chemical Reactivity
The synthesis of these compounds typically revolves around the formation or functionalization of the core pyrrolidine or pyrrolidone ring. This compound can be synthesized through methods like the direct reaction of pyrrolidine with chloroacetic acid. The racetams share a 2-pyrrolidone core, which is industrially produced from starting materials like gamma-butyrolactone and ammonia, followed by N-alkylation to attach the respective functional groups.[2]
The general workflow highlights the versatility of the pyrrolidine scaffold, allowing for modifications that drastically alter the final compound's biological activity.
Section 3: Comparative Pharmacological Analysis
Mechanism of Action (MoA)
While sharing a common structural heritage, the mechanisms through which these compounds exert their effects differ significantly, highlighting the profound impact of subtle chemical modifications.
-
This compound : As a research chemical, its specific MoA is not well-defined. However, its structure suggests potential as a modulator of neurotransmitter systems, and it serves as a valuable building block for more complex neurologically active molecules.
-
Piracetam : The prototypical nootropic, Piracetam, does not exhibit high affinity for common neurotransmitter receptors.[6] Its primary proposed mechanism involves restoring cell membrane fluidity, particularly in aged or damaged neurons.[7] This physical interaction is believed to enhance the efficiency of various neurotransmitter systems, including cholinergic and glutamatergic pathways, and improve microcirculation.[5][7]
-
Aniracetam & Oxiracetam : These later-generation racetams display more specific receptor interactions. Aniracetam is known to be a positive allosteric modulator of AMPA-type glutamate receptors.[8][9] This action enhances excitatory synaptic transmission, which is crucial for synaptic plasticity, learning, and memory. Oxiracetam also influences both cholinergic and glutamatergic systems and is considered a mild stimulant.[1][10]
Pharmacokinetic Profiles
Pharmacokinetics determines the concentration and duration of a drug's action. The differences between these compounds are stark, largely driven by their solubility.
| Parameter | Pyrrolidin-2-yl-acetic acid HCl | Piracetam | Aniracetam | Oxiracetam |
| Solubility | Water-soluble | Water-soluble | Fat-soluble | Water-soluble |
| Bioavailability | Data not available | High (>95%) | Low (~8.6-11.4% in rats) | High (56-82%)[1][11] |
| Metabolism | Data not available | Not metabolized[4] | Rapidly and extensively metabolized via first-pass effect[12] | Minimally metabolized (~84% excreted unchanged)[1][11] |
| Elimination Half-life | Data not available | ~5 hours | ~0.5 hours (parent compound)[12] | ~8 hours[1][11] |
| Primary Metabolites | Data not available | N/A | N-anisoyl-GABA, p-anisic acid, 2-pyrrolidinone[12][13] | Beta-hydroxy-2-pyrrolidone, GABOB[1][11] |
Causality Behind Pharmacokinetic Profiles: The low bioavailability and short half-life of Aniracetam are direct consequences of its lipophilicity, leading to rapid first-pass hepatic metabolism.[12] Its primary metabolites, however, are pharmacologically active and contribute to its overall effect.[13] In contrast, the high water solubility of Piracetam and Oxiracetam allows them to bypass extensive metabolism and be excreted largely unchanged by the kidneys, resulting in higher bioavailability and longer half-lives.[1][4][11] The pharmacokinetic profile of this compound is not well-studied, but its water-soluble salt form suggests it would likely follow a renal excretion pathway similar to Piracetam and Oxiracetam.
Section 4: Experimental Protocol: Assessing Nootropic Efficacy via the Morris Water Maze
To provide a self-validating system for comparing cognitive enhancement, a standardized behavioral assay is essential. The Morris Water Maze (MWM) is a gold-standard test for spatial learning and memory in rodents.
Objective:
To evaluate the effect of a test compound (e.g., Piracetam, Oxiracetam) on spatial learning and memory consolidation in a rodent model.
Materials:
-
Circular pool (1.5m diameter), filled with opaque water (20-22°C).
-
Submerged escape platform (10cm diameter), hidden 1-2cm below the water surface.
-
Video tracking system and software.
-
Rodent subjects (e.g., Wistar rats).
-
Test compound and vehicle control (e.g., saline).
Methodology:
-
Habituation (Day 0): Allow each rat to swim freely in the pool for 60 seconds without the platform to acclimate.
-
Acquisition Phase (Days 1-4):
-
Administer the test compound or vehicle via the chosen route (e.g., intraperitoneal injection) 30 minutes before testing.
-
Conduct 4 trials per day for each rat.
-
For each trial, place the rat into the pool facing the wall from one of four randomized starting positions.
-
Allow the rat to search for the hidden platform for a maximum of 60 seconds.
-
If the rat finds the platform, allow it to remain there for 15 seconds. If it fails, gently guide it to the platform.
-
Record the time taken to find the platform (escape latency) and the path length.
-
-
Probe Trial (Day 5):
-
Remove the escape platform from the pool.
-
Administer the final dose of the compound or vehicle.
-
Place each rat in the pool for a single 60-second trial.
-
Record and measure the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis & Expected Outcome:
A statistically significant decrease in escape latency across the acquisition days indicates successful learning. In the probe trial, a compound with nootropic effects is expected to result in the animal spending significantly more time in the target quadrant compared to the vehicle control group, demonstrating superior memory retention.
Sources
- 1. Oxiracetam - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]
- 5. Piracetam | 7491-74-9 [chemicalbook.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Racetam - Wikipedia [en.wikipedia.org]
- 10. psychonautwiki.org [psychonautwiki.org]
- 11. Pharmacokinetics of Oxiracetam_Chemicalbook [chemicalbook.com]
- 12. Aniracetam - Wikipedia [en.wikipedia.org]
- 13. Pharmacokinetics of aniracetam and its metabolites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reproducibility of Experimental Results Using Pyrrolidin-2-yl-acetic acid hydrochloride
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical analysis of Pyrrolidin-2-yl-acetic acid hydrochloride, a key biosynthetic precursor and a molecule of interest in neurological research.[1] We will explore the critical factors influencing the reproducibility of experiments involving this compound, offer detailed experimental protocols for its synthesis and characterization, and compare its utility with other alternatives in the field. Our focus is on providing a self-validating system of protocols and a clear understanding of the causality behind experimental choices.
Introduction to this compound: A Molecule of Growing Interest
This compound is a derivative of the amino acid proline and serves as a precursor in the biosynthesis of natural products like Tussilagine and Isotussilagine.[1] Its structural similarity to endogenous neuromodulators has also made it a valuable scaffold in the design of novel therapeutic agents, particularly in the realm of neurological disorders. The pyrrolidine ring is a prevalent motif in many FDA-approved drugs and natural alkaloids, highlighting its significance in medicinal chemistry.
However, the journey from a promising molecule to a reliable experimental tool is paved with challenges, chief among them being the reproducibility of its synthesis and subsequent biological evaluation. This guide aims to illuminate this path for the discerning researcher.
The Crux of Reproducibility: Synthesis and Characterization
The reproducibility of any experiment begins with the purity and well-characterized nature of the starting materials. For this compound, this is no exception. Variations in synthetic protocols, purification methods, and analytical characterization can lead to significant discrepancies in experimental outcomes.
Synthesis of this compound: A Representative Protocol
While a single, universally adopted, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a robust synthesis can be designed based on established methods for analogous pyrrolidine derivatives.[2] The following protocol represents a plausible and logical approach, emphasizing critical control points for ensuring reproducibility.
Experimental Protocol: Synthesis of Racemic this compound
This protocol is a representative method and may require optimization based on laboratory conditions and available starting materials.
-
Step 1: N-Protection of Pyrrolidine.
-
Rationale: The secondary amine of the pyrrolidine ring is a reactive nucleophile. Protecting this group, typically with a Boc (tert-butoxycarbonyl) group, prevents unwanted side reactions in subsequent steps.
-
Procedure:
-
Dissolve pyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work up the reaction by washing with aqueous acid, base, and brine, followed by drying over anhydrous sodium sulfate and concentration under reduced pressure to yield N-Boc-pyrrolidine.
-
-
-
Step 2: α-Alkylation of N-Boc-pyrrolidine.
-
Rationale: This step introduces the acetic acid moiety at the 2-position of the pyrrolidine ring. The use of a strong base is necessary to deprotonate the α-carbon.
-
Procedure:
-
Dissolve N-Boc-pyrrolidine (1.0 eq) in dry THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq).
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add a suitable electrophile, such as ethyl bromoacetate (1.2 eq), dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate to yield the protected ester.
-
-
-
Step 3: Hydrolysis of the Ester.
-
Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylic acid.
-
Procedure:
-
Dissolve the protected ester (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Acidify the reaction mixture with 1N HCl to pH ~3.
-
Extract the product with ethyl acetate, dry, and concentrate to yield the N-Boc protected acid.
-
-
-
Step 4: Deprotection and Hydrochloride Salt Formation.
-
Rationale: The Boc protecting group is removed under acidic conditions, and the final product is isolated as its hydrochloride salt to improve stability and handling.
-
Procedure:
-
Dissolve the N-Boc protected acid (1.0 eq) in a minimal amount of a suitable solvent like dioxane or ethyl acetate.
-
Add a solution of HCl in dioxane (e.g., 4M) or bubble HCl gas through the solution at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.
-
-
Diagram: Synthetic Workflow
Caption: Synthetic scheme for this compound.
Critical Parameters for Ensuring Reproducibility in Synthesis
The seemingly straightforward synthetic sequence is fraught with potential pitfalls that can impact yield, purity, and ultimately, the reproducibility of downstream experiments.
-
Purity of Starting Materials and Reagents: The quality of the initial pyrrolidine and all subsequent reagents is paramount. Trace impurities can lead to side reactions and the formation of difficult-to-remove byproducts.
-
Strict Control of Reaction Conditions: Temperature, reaction time, and the rate of addition of reagents must be meticulously controlled. For instance, the deprotonation step at -78 °C is highly sensitive to temperature fluctuations.
-
Inert Atmosphere: The use of strong bases like n-BuLi and LDA necessitates an inert atmosphere to prevent quenching by atmospheric moisture and carbon dioxide.
-
Purification of Intermediates: While it may be tempting to proceed to the next step without rigorous purification of intermediates, this can lead to an accumulation of impurities that are challenging to remove from the final product. Column chromatography is often necessary to ensure the purity of each intermediate.
-
Final Product Characterization: A comprehensive analytical characterization of the final product is non-negotiable for ensuring reproducibility.
Analytical Characterization: A Self-Validating System
To ensure the identity and purity of each batch of this compound, a multi-pronged analytical approach is essential. Commercial suppliers often provide a Certificate of Analysis (CoA) with purity data, typically determined by NMR to be ≥97.0%.[3] However, for rigorous research, in-house validation is recommended.
Table 1: Analytical Techniques for Characterization
| Analytical Technique | Purpose | Key Parameters to Assess |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and purity assessment. | Chemical shifts, coupling constants, and integration consistent with the proposed structure. Absence of signals from residual solvents or impurities. |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | A single, sharp peak for the main compound. Purity should ideally be >98%. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | A molecular ion peak corresponding to the calculated mass of the free base or the protonated molecule. |
| Elemental Analysis | Determination of elemental composition. | The percentage of C, H, N, and Cl should be within ±0.4% of the theoretical values. |
| Chiral HPLC/SFC (for enantiomerically pure forms) | Determination of enantiomeric excess (e.e.). | Baseline separation of the enantiomers. e.e. should be >99% for chiral applications. |
Diagram: Analytical Workflow for Quality Control
Caption: Quality control workflow for ensuring batch-to-batch consistency.
Comparison with Alternatives: Navigating the Pyrrolidine Landscape
The choice of a specific pyrrolidine derivative for a research application depends on the desired biological activity and physicochemical properties. This compound serves as a foundational structure, and numerous analogs have been synthesized to explore structure-activity relationships (SAR).
Table 2: Comparison of this compound with Representative Alternatives
| Compound | Key Structural Feature | Primary Application Area | Reported Biological Activity/Data | Considerations for Reproducibility |
| This compound | Unsubstituted pyrrolidine with an acetic acid side chain. | Precursor, Neurological research. | Precursor for Tussilagine and Isotussilagine.[1] | Synthesis is relatively straightforward, but purification is key to removing potential side-products from the alkylation step. |
| (S)-Proline | The parent amino acid with a carboxylic acid directly on the ring. | Asymmetric catalysis, building block. | Widely used as an organocatalyst. | Commercially available in high purity. Reproducibility is generally high for catalytic applications. |
| Piracetam | A pyrrolidinone derivative with an acetamide side chain. | Nootropic drug. | Clinically used for cognitive enhancement. | Well-established synthesis and extensive literature. Commercial availability simplifies sourcing. |
| Substituted Pyrrolidine-2,5-diones | Derivatives with various substituents on the pyrrolidine-dione core. | Anticonvulsant research. | Some derivatives show potent anticonvulsant activity in animal models.[4] | Synthesis can be more complex, and stereochemistry can be a critical factor, requiring careful control and characterization. |
The reproducibility of experiments with more complex derivatives can be more challenging due to the introduction of additional synthetic steps and potential stereoisomers. For foundational studies, the relative simplicity of this compound can be an advantage, provided that its synthesis and characterization are rigorously controlled.
Conclusion: A Commitment to Scientific Integrity
The reproducibility of experimental results using this compound, as with any chemical entity, is not a matter of chance but a consequence of deliberate and meticulous experimental design and execution. By embracing the principles of robust synthesis, comprehensive characterization, and a thorough understanding of the factors that can influence experimental outcomes, researchers can ensure the integrity and validity of their findings. This guide serves as a framework for achieving that goal, empowering scientists to build upon a solid foundation of reproducible data in their pursuit of scientific discovery.
References
-
Góra, J., et al. (2021). Anticonvulsant properties of two new series of pyrrolidine-2,5-dione-acetamides. Molecules, 26(11), 3195. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
Popova, Y., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(2), 1115. Available at: [Link]
-
Rybka, S., et al. (2017). Synthesis and anticonvulsant activity of new 1,3-disubstituted pyrrolidine-2,5-diones. Molecules, 22(10), 1735. Available at: [Link]
Sources
The Pyrrolidine Scaffold: A Privileged Motif for Potent and Selective Enzyme Inhibition
A Head-to-Head Comparison of Pyrrolidine-Based Inhibitors Targeting DPP-4, Prolyl Oligopeptidase, and Neuraminidase
The five-membered pyrrolidine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in numerous FDA-approved drugs.[1][2] Its three-dimensional structure, stereochemical complexity, and ability to engage in key hydrogen bonding interactions make it an ideal framework for designing potent and selective enzyme inhibitors.[1][3] This guide provides a head-to-head comparison of different pyrrolidine-based inhibitors targeting three clinically relevant enzymes: Dipeptidyl Peptidase-4 (DPP-4), Prolyl Oligopeptidase (POP), and Neuraminidase. We will delve into their comparative efficacy, selectivity, and the experimental methodologies used for their evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource for this important class of therapeutic agents.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A New Paradigm in Diabetes Management
DPP-4 is a serine protease that plays a pivotal role in glucose homeostasis by inactivating incretin hormones like GLP-1 and GIP.[4][5] Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[4] Several pyrrolidine-based DPP-4 inhibitors, known as "gliptins," have revolutionized the treatment of type 2 diabetes.
Mechanism of DPP-4 Inhibition
Pyrrolidine-based DPP-4 inhibitors typically mimic the dipeptide structure of the natural substrates. The pyrrolidine ring often interacts with the S1 subsite of the enzyme's active site, while other substituents on the inhibitor engage with the S2 and other subsites, conferring potency and selectivity.[6][7]
Figure 1: Mechanism of action of pyrrolidine-based DPP-4 inhibitors.
Head-to-Head Comparison of Pyrrolidine-Based DPP-4 Inhibitors
The following table summarizes the in vitro potency and in vivo efficacy of commonly prescribed pyrrolidine-based DPP-4 inhibitors. It is important to note that direct comparison of IC50 and Ki values across different studies should be done with caution due to variations in experimental conditions.
| Inhibitor | IC50 (nM) vs. Human DPP-4 | Ki (nM) vs. Human DPP-4 | Selectivity vs. DPP-8/DPP-9 | Change in HbA1c (%) | Change in FBG (mmol/L) | Source(s) |
| Vildagliptin | 34 | - | Less selective | -1.3 | -2.4 | [8][9] |
| Saxagliptin | - | - | High | -1.2 | -1.8 | [8][10] |
| Sitagliptin | - | - | High | -1.1 | -1.5 | [8][11] |
| Alogliptin | - | - | High | - | - | [11] |
| Linagliptin | 0.14 | - | High | - | - | [9] |
Data compiled from multiple sources. In vivo data reflects add-on therapy in patients inadequately controlled with dual combination of traditional oral hypoglycemic agents.[8]
A 24-week clinical trial directly comparing Vildagliptin, Saxagliptin, and Sitagliptin as add-on therapies in Chinese patients with type 2 diabetes found that all three gliptins showed similar glycemic control.[8] However, Vildagliptin demonstrated the greatest reduction in fasting blood glucose (FBG), while Saxagliptin was superior to Sitagliptin in FBG control.[8]
Prolyl Oligopeptidase (POP) Inhibitors: A Potential Avenue for Neurodegenerative Diseases
Prolyl Oligopeptidase (POP) is a cytosolic serine protease that cleaves small proline-containing peptides and has been implicated in the pathophysiology of neurodegenerative diseases.[12][13] Inhibition of POP is being explored as a therapeutic strategy for conditions like Alzheimer's and Parkinson's diseases.[12]
Mechanism of POP Inhibition
Pyrrolidine-based POP inhibitors, particularly N-acyl-pro-pyrrolidines and cyanopyrrolidines, are designed to interact with the active site of the enzyme.[14][15] Some of these inhibitors exhibit slow-binding kinetics, which can lead to a prolonged duration of action.[16]
Sources
- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. content.abcam.com [content.abcam.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficacy and safety of vildagliptin, Saxagliptin or Sitagliptin as add-on therapy in Chinese patients with type 2 diabetes inadequately controlled with dual combination of traditional oral hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 12. Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New tricks of prolyl oligopeptidase inhibitors - A common drug therapy for several neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Mechanism of Action of Novel CNS-Active Compounds: The Case of Pyrrolidin-2-YL-acetic acid hydrochloride
For researchers in drug development, elucidating the precise mechanism of action (MOA) of a novel chemical entity (NCE) is a critical step that bridges molecular structure to therapeutic potential. This guide provides an in-depth, experimentally-driven framework for validating the MOA of Pyrrolidin-2-YL-acetic acid hydrochloride, a research compound with a pyrrolidine scaffold suggesting potential activity within the central nervous system (CNS).[1][2]
Given its structural similarity to γ-aminobutyric acid (GABA), we will proceed with the primary hypothesis that this compound is a GABA-B (GABA-B) receptor agonist. This guide will compare the necessary validation workflow for this NCE against three established drugs with distinct, yet related, mechanisms: Baclofen , a direct GABA-B receptor agonist; Gabapentin , a modulator of voltage-gated calcium channels; and Vigabatrin , an inhibitor of the GABA-degrading enzyme GABA transaminase.[3][4][5]
Part 1: Foundational Hypothesis and Strategic Overview
The core of our investigation is to systematically confirm or refute the hypothesis that this compound (referred to as 'NCE-P2Y' hereafter) acts as a GABA-B receptor agonist. This process is not a simple checklist but a logical cascade of experiments designed to build a robust, evidence-based profile of the compound's activity.
Our validation strategy is built on three pillars:
-
Target Engagement: Does NCE-P2Y physically interact with the GABA-B receptor in a cellular environment?
-
Functional Modulation: Does this interaction lead to the expected downstream signaling events characteristic of GABA-B receptor activation?
-
Mechanism Specificity: Is the observed effect specific to the GABA-B receptor, or are other pathways, like those targeted by Gabapentin or Vigabatrin, involved?
Visualizing the Experimental Workflow
The following diagram outlines the logical flow of experiments designed to comprehensively validate the MOA.
Caption: Experimental workflow for validating the mechanism of action of NCE-P2Y.
Part 2: In-Depth Experimental Protocols & Comparative Analysis
Phase 1: Confirming Target Engagement
The first crucial step is to demonstrate a direct interaction between NCE-P2Y and its putative target, the GABA-B receptor.
This assay quantifies the affinity of NCE-P2Y for the GABA-B receptor by measuring its ability to displace a known radiolabeled ligand.
-
Objective: To determine the binding affinity (Ki) of NCE-P2Y for the GABA-B receptor.
-
Protocol:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GABA-B receptors or from rat brain tissue.[6][7]
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a selective GABA-B radioligand (e.g., [³H]CGP54626) and varying concentrations of the unlabeled test compound (NCE-P2Y or Baclofen).[8]
-
Incubation: Allow the reaction to reach equilibrium (typically 60-90 minutes at room temperature).
-
Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration over glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold buffer.[6]
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Use non-linear regression to calculate the IC50 (concentration inhibiting 50% of specific binding), which is then converted to the inhibition constant (Ki).
-
CETSA validates target engagement within the complex milieu of a living cell by measuring changes in protein thermal stability upon ligand binding.[9][10][11]
-
Objective: To confirm that NCE-P2Y binds to and stabilizes the GABA-B receptor in intact cells.
-
Protocol:
-
Cell Treatment: Treat intact cells expressing the GABA-B receptor with either vehicle or a saturating concentration of NCE-P2Y.
-
Heat Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[12]
-
Cell Lysis & Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein via centrifugation.[13]
-
Protein Quantification: Analyze the amount of soluble GABA-B receptor in each sample using a specific antibody-based method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble receptor against temperature. A successful engagement will result in a rightward shift of the melting curve for the NCE-P2Y-treated cells compared to the vehicle control, indicating thermal stabilization.[12]
-
Comparative Data Summary: Target Engagement
| Compound | Primary Target | Expected Binding Affinity (Ki) | Expected CETSA Result |
| NCE-P2Y (Hypothetical) | GABA-B Receptor | 1 - 100 nM | Significant thermal stabilization (shift in Tm) |
| Baclofen | GABA-B Receptor[3][14] | ~50 nM - 1 µM | Significant thermal stabilization |
| Gabapentin | α2δ-1 subunit of VGCCs[4][15] | No binding to GABA-B | No thermal shift for GABA-B receptor |
| Vigabatrin | GABA Transaminase (GABA-T)[16][17] | No binding to GABA-B | No thermal shift for GABA-B receptor |
Part 3: Functional Characterization of Receptor Activity
Once binding is confirmed, the next step is to determine the functional consequence of this interaction. Is NCE-P2Y an agonist, antagonist, or allosteric modulator?
A. [³⁵S]GTPγS Binding Assay
This functional assay directly measures the first step in G-protein coupled receptor (GPCR) activation: the exchange of GDP for GTP on the Gα subunit.[18][19][20]
-
Objective: To quantify the ability of NCE-P2Y to activate G-proteins via the GABA-B receptor, determining its potency (EC50) and efficacy (Emax) relative to a full agonist.
-
Protocol:
-
Assay Setup: Incubate the same membrane preparations used for binding assays with GDP, varying concentrations of NCE-P2Y (or Baclofen), and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[8][21]
-
Incubation: Allow the reaction to proceed at 30°C for 30-60 minutes.[8]
-
Termination & Measurement: The assay is terminated by filtration, and the amount of [³⁵S]GTPγS incorporated into the G-proteins is measured by scintillation counting.[22]
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the agonist concentration to generate a dose-response curve, from which EC50 and Emax values are derived. Emax is often expressed as a percentage of the response to a saturating concentration of GABA or Baclofen.
-
B. Electrophysiology: G-protein-gated Inwardly Rectifying K⁺ (GIRK) Channel Activation
A key physiological effect of GABA-B receptor activation in neurons is the opening of GIRK channels, leading to membrane hyperpolarization and neuronal inhibition.[23][24][25]
-
Objective: To measure the functional impact of NCE-P2Y on neuronal excitability.
-
Protocol:
-
Cell Preparation: Use primary neurons or a cell line co-expressing GABA-B receptors and GIRK channels.
-
Patch-Clamp Recording: Using the whole-cell patch-clamp technique, record the membrane current while perfusing the cell with different concentrations of NCE-P2Y or Baclofen.
-
Data Analysis: Measure the amplitude of the outward K⁺ current induced by the compound. Plot the current against concentration to determine the EC50 for GIRK channel activation.[26][27] This provides a direct measure of the compound's inhibitory effect at the cellular level.
-
Visualizing the Signaling Pathway
The following diagram illustrates the GABA-B receptor signaling cascade that is interrogated by these functional assays.
Caption: GABA-B receptor signaling pathway and points of experimental measurement.
Part 4: Differentiating the Mechanism from Alternatives
The final and definitive phase of MOA validation involves ruling out other plausible mechanisms. This is where comparison with Gabapentin and Vigabatrin becomes essential.
A. GABA Transaminase (GABA-T) Inhibition Assay
This assay tests for a Vigabatrin-like MOA, where a compound inhibits the breakdown of GABA, thereby increasing its synaptic concentration.[16][28][29]
-
Objective: To determine if NCE-P2Y inhibits the activity of the GABA-T enzyme.
-
Protocol:
-
Enzyme Source: Use purified recombinant human GABA-T or a lysate from brain tissue.[30]
-
Coupled Enzyme Reaction: The assay measures GABA-T activity by coupling the production of its product, succinic semialdehyde, to a second reaction catalyzed by succinic semialdehyde dehydrogenase (SSADH), which reduces NADP⁺ to NADPH.[31][32]
-
Measurement: The rate of NADPH formation is monitored spectrophotometrically by the increase in absorbance at 340 nm.[33]
-
Inhibition Analysis: Run the reaction in the presence of varying concentrations of NCE-P2Y and Vigabatrin (as a positive control). A lack of effect from NCE-P2Y would rule out this mechanism.
-
B. Distinguishing from Gabapentin's Mechanism
Gabapentin does not directly interact with GABA receptors but binds to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), reducing neurotransmitter release.[34][35][36]
-
Objective: To confirm NCE-P2Y does not share Gabapentin's target.
-
Methodology:
-
Binding Assay: Perform a radioligand binding assay using membranes expressing the α2δ-1 subunit and a specific radioligand like [³H]gabapentin. NCE-P2Y should show no significant displacement.
-
Functional Calcium Imaging: Use a calcium-sensitive fluorescent dye in cultured neurons. Depolarize the neurons to open VGCCs and measure the resulting calcium influx. Gabapentin will reduce this influx, whereas a GABA-B agonist like NCE-P2Y will not have a primary effect on this specific pathway, though it can indirectly modulate calcium channels via G-protein signaling.[14][37] The distinct kinetic and pharmacological profiles will differentiate the mechanisms.
-
Comparative Data Summary: Functional Activity & Specificity
| Compound | [³⁵S]GTPγS Binding | GIRK Activation | GABA-T Inhibition (IC50) | α2δ-1 VGCC Binding (Ki) |
| NCE-P2Y (Hypothetical) | Agonist (EC50 100-500 nM) | Yes | > 100 µM (Inactive) | > 100 µM (Inactive) |
| Baclofen | Agonist[38] | Yes[26] | Inactive | > 50 µM[39] |
| Gabapentin | Inactive[34] | No | Inactive | ~100-200 nM[15] |
| Vigabatrin | Inactive | No | ~10-30 µM (Irreversible)[30] | Inactive |
Visualizing the Different Mechanisms
Caption: Comparison of the primary molecular targets for each compound.
Conclusion
By following this comprehensive, multi-phase experimental guide, a researcher can systematically build a conclusive case for the mechanism of action of a novel compound like this compound. This approach, which integrates binding, functional, and specificity assays, ensures scientific rigor and provides the robust data package necessary for further drug development. The comparison with established drugs not only helps in validating the primary mechanism but also clearly differentiates the NCE's profile, highlighting its unique pharmacological identity.
References
-
Mechanism of action of vigabatrin: correcting misperceptions. PubMed. [Link]
-
Mechanisms of action of gabapentin. PubMed. [Link]
-
Baclofen - StatPearls - NCBI Bookshelf. NIH. [Link]
-
What is the mechanism of Baclofen? Patsnap Synapse. [Link]
-
What is the mode of action of baclofen? Dr.Oracle. [Link]
-
Pharmacology of Vigabatrin (Sabril) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
-
The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. PubMed. [Link]
-
Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Pediatric Oncall. [Link]
-
What is the mechanism of Gabapentin? Patsnap Synapse. [Link]
-
What is the mechanism of Vigabatrin? Patsnap Synapse. [Link]
-
Mechanisms and Regulation of Neuronal GABA B Receptor-Dependent Signaling. PubMed. [Link]
-
Mechanism of action of vigabatrin: Correcting misperceptions. ResearchGate. [Link]
-
Antispasticity drugs: mechanisms of action. PubMed. [Link]
-
The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Semantic Scholar. [Link]
-
Implications and mechanism of action of gabapentin in neuropathic pain. PubMed. [Link]
-
How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. YouTube. [Link]
-
The mechanisms of action of gabapentin and pregabalin. ResearchGate. [Link]
-
Gabapentin - StatPearls - NCBI Bookshelf. NCBI. [Link]
-
Schematic representation of the signaling pathway mediated by GABA B... ResearchGate. [Link]
-
Baclofen - Wikipedia. Wikipedia. [Link]
-
GTPγS Binding Assay. Creative Bioarray. [Link]
-
GTPγS Binding Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
(PDF) [35S]GTPgammaS binding in G protein-coupled receptor assays. ResearchGate. [Link]
-
Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. PubMed Central. [Link]
-
GABA B receptor activation. Reactome Pathway Database. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Subcellular compartment-specific molecular diversity of pre- and postsynaptic GABAB-activated GIRK channels in Purkinje cells. The Physiological Society. [Link]
-
GABA Aminotransferase (GABAT) Assay Kit. EEnzymes. [Link]
-
CETSA. Pär Nordlund Lab. [Link]
-
Neuronal G protein-gated K+ channels. American Physiological Society Journal. [Link]
-
Analysis of G-protein-activated inward rectifying K+ (GIRK) channel currents upon GABAB receptor activation in rat supraoptic neurons. ResearchGate. [Link]
-
GABA. PDSP. [Link]
-
High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Wiley Online Library. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
-
Validation and optimisation of human GABA-T activity assay. ResearchGate. [Link]
-
Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297. NIH. [Link]
-
Characterization of GABA Receptors. PubMed Central. [Link]
-
Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. [Link]
-
GABA Enzymatic Assay Kit. PubMed. [Link]
-
Neuronal G protein-gated K+ channels. American Physiological Society. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 5. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CETSA [cetsa.org]
- 11. news-medical.net [news-medical.net]
- 12. annualreviews.org [annualreviews.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Baclofen? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 20. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Subcellular compartment-specific molecular diversity of pre- and postsynaptic GABAB-activated GIRK channels in Purkinje cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 29. researchgate.net [researchgate.net]
- 30. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. researchgate.net [researchgate.net]
- 33. GABA enzymatic assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Implications and mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 37. Antispasticity drugs: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. droracle.ai [droracle.ai]
- 39. Baclofen - Wikipedia [en.wikipedia.org]
Introduction: The Rising Prominence of the Pyrrolidine Scaffold in Drug Discovery
A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrrolidine Derivatives
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and pharmacologically active agents.[1][2] Its significance is rooted in its ability to serve as a versatile scaffold, offering a three-dimensional architecture that can effectively explore pharmacophore space due to its sp³-hybridized carbons and non-planar "pseudorotation" conformation.[1][2] This structural flexibility allows for the precise stereochemical orientation of substituents, leading to highly specific interactions with biological targets. Consequently, pyrrolidine derivatives have been successfully developed as inhibitors for a wide range of enzymes implicated in various diseases, including influenza (Neuraminidase), type 2 diabetes (DPP-IV, α-amylase, α-glucosidase), Alzheimer's disease (Acetylcholinesterase), and cancer (Carbonic Anhydrase).[1][3][4][5][6]
In the modern drug discovery pipeline, computational methods are indispensable for accelerating the identification and optimization of lead compounds. Among these, molecular docking stands out as a powerful technique to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (protein).[7] By simulating the intermolecular interactions at the binding site, docking provides invaluable insights into the Structure-Activity Relationships (SAR) that govern a compound's biological activity.[6] This allows researchers to rationally design novel derivatives with improved potency and selectivity, significantly reducing the time and cost associated with experimental screening.[7]
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, technically-grounded framework for conducting comparative docking studies of pyrrolidine derivatives. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, emphasizing a self-validating system to ensure the trustworthiness of the results. We will explore case studies involving different enzyme targets, present data in a clear, comparative format, and provide detailed, reproducible protocols.
Pillar 1: The Self-Validating Docking Workflow
Scientific integrity in computational studies hinges on a robust and validated methodology. The following workflow is designed as a self-validating system, incorporating critical checkpoints to ensure the reliability of the docking predictions.
Target Protein Selection and Preparation
The first crucial step is the selection and meticulous preparation of the target protein structure. The quality of the receptor structure directly impacts the accuracy of the docking results.
Experimental Rationale: The choice of protein structure is paramount. It is preferable to use a high-resolution crystal structure obtained from the Protein Data Bank (PDB) that is co-crystallized with a ligand similar to the compounds being studied. This provides a clear definition of the binding pocket. Preparation involves "cleaning" the PDB file to create a chemically correct and computationally ready model. This includes removing crystallographic water molecules that are not involved in binding, adding hydrogen atoms (which are typically not resolved in X-ray structures), and assigning partial charges to each atom using a force field.
Step-by-Step Protocol: Receptor Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank ([Link]). For this guide, we will use Dipeptidyl Peptidase-IV (DPP-IV) as an example (PDB ID: 3W2T).[8]
-
Prepare the Receptor: Using molecular modeling software such as Schrödinger's Protein Preparation Wizard or AutoDockTools (ADT), perform the following:
-
Load the downloaded PDB file (e.g., 3W2T.pdb).
-
Remove all water molecules that are not critical for ligand binding.
-
Add hydrogen atoms to the protein, ensuring correct ionization states for acidic and basic residues at a physiological pH.
-
Assign partial atomic charges using a suitable force field (e.g., OPLS or Gasteiger).
-
Save the prepared protein in the appropriate format for the docking software (e.g., .pdbqt for AutoDock Vina).
-
Caption: Receptor preparation workflow.
Ligand Preparation
The small molecules to be docked must also be correctly prepared to represent their most likely conformation and chemical state in the biological environment.
Experimental Rationale: Ligands are typically drawn in 2D and must be converted to 3D structures. This process is followed by energy minimization to find a low-energy, stable conformation.[8] It is also critical to define the rotatable bonds within the ligand, as this flexibility allows the docking algorithm to explore different conformations within the binding site.
Step-by-Step Protocol: Ligand Preparation
-
Generate Ligand Structure: Draw the pyrrolidine derivatives using a chemical drawing tool like ChemDraw or MarvinSketch and save them in a 2D format (e.g., .sdf or .mol).
-
Convert to 3D and Energy Minimize: Use a program like LigPrep or Open Babel to:
-
Convert the 2D structures to 3D.
-
Generate possible ionization states at a target pH (e.g., 7.4).
-
Perform a thorough energy minimization using a force field like MMFF94 to obtain a stable conformation.[9]
-
-
Define Rotatable Bonds: The software will typically auto-detect rotatable bonds. Verify these are correctly assigned.
-
Save Prepared Ligands: Save the final ligand structures in the format required by the docking software (e.g., .pdbqt).
Caption: A self-validating molecular docking workflow.
Comparative Docking in Action: Case Studies with Pyrrolidine Derivatives
The true power of this methodology is revealed when comparing a series of related compounds. Below are synthesized case studies based on published research that illustrate how to derive meaningful SAR insights.
Case Study 1: Neuraminidase Inhibitors for Influenza
Neuraminidase (NA) is a critical enzyme for the influenza virus, making it a prime target for antiviral drugs. [10]Docking studies on pyrrolidine derivatives have been instrumental in understanding their inhibitory mechanism. [3][10] Comparative Analysis: A study involving 87 pyrrolidine derivatives against influenza NA revealed that their binding affinity was strongly correlated with experimental inhibitory activity (pIC50). [3][10]The key interacting residues in the active site were identified as Trp178, Arg371, and Tyr406. [3]The primary forces driving the interaction were found to be hydrogen bonds and electrostatic interactions. [10] Data Presentation:
| Derivative ID | Docking Score (Total Score) | Key Hydrogen Bond Interactions | Key Electrostatic/Hydrophobic Interactions |
| Compound 86 (Most Active) | -9.85 | Arg371, Tyr406 | Trp178, Arg118, Asp151, Arg152 |
| Compound 45 (Moderate) | -8.12 | Arg371 | Trp178, Arg152 |
| Compound 12 (Least Active) | -6.45 | Tyr406 | Trp178 |
Scores and interactions are representative based on published findings. [3][10] Conclusion: The comparative data clearly indicates that derivatives capable of forming multiple hydrogen bonds and strong electrostatic interactions with key residues like Arg371 show higher predicted binding affinity, which correlates with higher experimental potency. This provides a clear direction for design: modifications to the pyrrolidine scaffold should aim to enhance these specific interactions.
Case Study 2: DPP-IV Inhibitors for Type 2 Diabetes
Dipeptidyl Peptidase-IV (DPP-IV) is an enzyme that deactivates incretin hormones, which play a role in insulin secretion. [4][8]Inhibiting DPP-IV is a validated therapeutic strategy for managing type 2 diabetes. The pyrrolidine scaffold serves as an effective proline mimic to interact with the DPP-IV active site. [4][8] Comparative Analysis: Docking studies of novel pyrrolidine derivatives revealed that the nature of substituents at different positions on the ring dramatically affects binding. It was found that a bulky, electropositive substituent at the R1 position and a non-bulky, electronegative substituent at the R2 position led to optimal interactions with the enzyme's active site. [4][8] Data Presentation:
| Derivative | R1 Substituent | R2 Substituent | Docking Score (kcal/mol) | Key Interactions |
| Derivative A | Bulky, Electropositive | Non-bulky, Electronegative | -9.2 | Salt bridge with Glu205, H-bond with Tyr662 |
| Derivative B | Small, Neutral | Non-bulky, Electronegative | -7.5 | H-bond with Tyr662 |
| Derivative C | Bulky, Electropositive | Bulky, Neutral | -6.8 | Steric clash with Phe357 |
Scores and interactions are representative based on published findings. [4][8] Conclusion: This comparative analysis provides clear SAR insights. The presence of a bulky, electropositive group at R1 is critical for forming a key salt bridge interaction, significantly enhancing binding affinity. Conversely, a bulky group at R2 introduces steric hindrance, which is detrimental to binding. This knowledge allows for the focused design of more potent inhibitors.
Case Study 3: Dual-Target Inhibitors (AChE/hCA) for Alzheimer's Disease
Recent strategies in drug design focus on developing single molecules that can hit multiple targets. Pyrrolidine-based hybrids have been designed and evaluated as dual inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrase (hCA), both of which are relevant targets in Alzheimer's disease. [1][5] Comparative Analysis: A study synthesized and tested several pyrrolidine-hybrid compounds. Compound 6b emerged as the most potent dual inhibitor in vitro. [5]Molecular docking studies were performed to rationalize these findings. The docking results confirmed that compound 6b could favorably bind to the active sites of both hCA II and AChE, showing key interactions that were superior to other derivatives in the series. [5][11] Data Presentation:
| Compound | Target Enzyme | Docking Score (kcal/mol) | Experimental Kᵢ (nM) |
| 6b | hCA II | -8.9 | 75.79 |
| 6b | AChE | -10.1 | 43.17 |
| 6a | hCA II | -8.2 | > 100 |
| 6a | AChE | -9.5 | 89.50 |
| Acetazolamide (Ref) | hCA II | -7.5 | 299.33 |
| Tacrine (Ref) | AChE | -9.1 | 103.47 |
Data synthesized from published results. [5][11] Conclusion: The comparative docking scores align well with the experimental inhibition data, with compound 6b showing the best predicted affinity for both targets. This demonstrates the utility of docking in rationalizing the activity of multi-target agents and guiding the design of compounds with a desired polypharmacological profile.
Discussion: From Silico Insights to Experimental Validation
The case studies above underscore a critical principle: molecular docking is not an end in itself but a powerful hypothesis-generation tool. The SAR trends identified through comparative docking—such as the importance of hydrogen bonds for neuraminidase inhibitors or specific substituent patterns for DPP-IV inhibitors—provide clear, actionable guidance for synthetic chemists.
However, it is crucial to acknowledge the limitations of the method. Docking scores are approximations of binding affinity, and the static nature of the models does not account for protein flexibility or the entropic contributions of water molecules. Therefore, the ultimate validation of any in silico finding must come from experimental testing. [12]A strong correlation between docking scores and experimental data (e.g., IC50 or Kᵢ values), as seen in the neuraminidase and dual-inhibitor case studies, lends high confidence to the predictive power of the model for that specific target class. [3][5] For even greater confidence in the stability of a predicted binding pose, molecular dynamics (MD) simulations can be employed. MD simulations can assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the molecular interactions. [12]
Conclusion
Comparative molecular docking is an essential methodology in the modern drug discoverer's toolkit. When applied with scientific rigor, grounded in a self-validating workflow, it provides profound insights into the molecular basis of ligand recognition. For the versatile pyrrolidine scaffold, this approach allows researchers to efficiently navigate chemical space, understand structure-activity relationships, and rationally design next-generation therapeutic agents with enhanced potency and specificity. By bridging computational prediction with experimental reality, we can accelerate the journey from a promising scaffold to a life-changing medicine.
References
-
Wang, Y., et al. (2012). Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors. Chemical Biology & Drug Design, 79(5), 828-838. Available at: [Link]
-
Ovid. (n.d.). Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors. Ovid. Available at: [Link]
-
Verma, S. K., Sharma, S. K., & Thareja, S. (2015). Docking Study of Novel Pyrrolidine Derivatives as Potential Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors. Letters in Drug Design & Discovery, 12(4), 284-291. Available at: [Link]
-
ResearchGate. (2024). Validation of Docking Methodology (Redocking). ResearchGate. Available at: [Link]
-
ResearchGate. (2022). How to validate the molecular docking results? ResearchGate. Available at: [Link]
-
Ingenta Connect. (2015). Docking Study of Novel Pyrrolidine Derivatives as Potential Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors. Ingenta Connect. Available at: [Link]
-
ResearchGate. (n.d.). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. ResearchGate. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Taylor & Francis Online. Available at: [Link]
-
National Institutes of Health. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. Available at: [Link]
-
ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems. Available at: [Link]
-
Taylor & Francis. (n.d.). Full article: Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Taylor & Francis. Available at: [Link]
-
Montalbano, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4889. Available at: [Link]
-
PubMed Central. (n.d.). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central. Available at: [Link]
-
MDPI. (n.d.). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. Available at: [Link]
-
ResearchGate. (2024). Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. ResearchGate. Available at: [Link]
-
VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Docking Study of Novel Pyrrolidine Derivatives as Potential Dipep...: Ingenta Connect [ingentaconnect.com]
- 9. vlifesciences.com [vlifesciences.com]
- 10. ovid.com [ovid.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the In Vivo Efficacy of Pyrrolidin-2-YL-acetic acid hydrochloride versus a Standard Compound for Cognitive Enhancement
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of neurological research, the pyrrolidine scaffold is a cornerstone of medicinal chemistry, recognized for its presence in a multitude of bioactive compounds targeting the central nervous system.[1] This guide provides an in-depth, technical framework for evaluating the in vivo cognitive-enhancing potential of a novel investigational compound, Pyrrolidin-2-YL-acetic acid hydrochloride.
Our approach is designed not merely as a protocol but as a self-validating experimental strategy. We will compare the test compound against Donepezil, a clinically relevant and potent standard, within a well-established animal model of memory impairment. Every step is rationalized to ensure scientific integrity and generate robust, interpretable data.
Introduction to the Compounds
The Investigational Compound: this compound
This compound is a research chemical noted for its application in neurological studies.[2] While direct efficacy data is sparse, its structural class—pyrrolidine derivatives—is implicated in a range of neuromodulatory activities, including anticonvulsant and anti-inflammatory effects.[3][4] The core hypothesis for this investigation is that this compound may modulate synaptic plasticity or neurotransmitter systems crucial for learning and memory, making it a candidate for cognitive enhancement.
The Standard Compound: Donepezil
Donepezil is a highly selective and reversible inhibitor of the enzyme acetylcholinesterase (AChE).[3][5] In neurological conditions like Alzheimer's disease, there is a significant deficit in cholinergic neurotransmission.[3] By preventing the breakdown of acetylcholine (ACh) in the synaptic cleft, Donepezil increases the concentration and duration of action of this vital neurotransmitter, thereby enhancing cognitive functions such as memory and attention.[6] Its established mechanism and clinical use make it an authoritative benchmark for evaluating novel cognitive enhancers.[1][5]
Experimental Design: A Head-to-Head In Vivo Comparison
The central pillar of this guide is a robust, controlled in vivo study designed to assess the pro-cognitive and anti-amnesic properties of this compound.
Rationale for the Scopolamine-Induced Amnesia Model
To assess the efficacy of a potential cognitive enhancer, it is crucial to create a state of cognitive deficit. The scopolamine-induced amnesia model is a cornerstone of neuropharmacological research for this purpose.[7][8] Scopolamine is a muscarinic acetylcholine receptor antagonist that impairs central cholinergic activity, leading to transient, reversible deficits in learning and memory that mimic aspects of neurodegenerative diseases.[7][9] A compound's ability to reverse these deficits provides strong evidence of its potential therapeutic efficacy.
Animal Model and Group Allocation
-
Species: Male C57BL/6 mice (8-10 weeks old) are selected for their genetic consistency and well-characterized behavioral responses.
-
Housing: Animals are housed in groups of five with ad libitum access to food and water, under a 12-hour light/dark cycle to maintain circadian rhythm. All behavioral testing is conducted during the light phase.
-
Group Allocation: A cohort of 50 mice is randomly assigned to five experimental groups (n=10 per group) to ensure statistical power and unbiased results.
| Group ID | Pre-treatment (Oral Gavage, Daily for 14 days) | Challenge (Intraperitoneal, 30 min before testing) | Purpose |
| GROUP 1 | Vehicle (Saline, 10 mL/kg) | Saline (10 mL/kg) | Negative Control: Establishes baseline performance. |
| GROUP 2 | Vehicle (Saline, 10 mL/kg) | Scopolamine (1 mg/kg) | Disease Model: Establishes the memory impairment benchmark.[9] |
| GROUP 3 | This compound (Dose 1: 10 mg/kg) | Scopolamine (1 mg/kg) | Test Compound (Low Dose): Assesses efficacy of the investigational drug. |
| GROUP 4 | This compound (Dose 2: 30 mg/kg) | Scopolamine (1 mg/kg) | Test Compound (High Dose): Evaluates dose-dependent effects. |
| GROUP 5 | Donepezil (2 mg/kg) | Scopolamine (1 mg/kg) | Positive Control: Provides a benchmark for clinically relevant efficacy.[10] |
Experimental Workflow Diagram
The following diagram illustrates the sequential phases of the in vivo study, from acclimatization to data analysis.
Caption: High-level experimental workflow from animal preparation to terminal analysis.
Behavioral Assessment Protocols
Two distinct and complementary behavioral paradigms will be employed to assess different facets of memory.
Novel Object Recognition (NOR) Test
This test evaluates recognition memory, a form of declarative memory, based on the innate preference of mice to explore novelty.[2][11]
Step-by-Step Protocol:
-
Habituation (Day 14): Each mouse is individually placed in an open-field arena (40x40x40 cm) for 10 minutes to acclimate to the environment.[4]
-
Training Session (T1, Day 15): Two identical objects are placed in the arena. Each mouse is allowed to explore them for 10 minutes. The time spent exploring each object is recorded.
-
Inter-trial Interval: The mouse is returned to its home cage.
-
Drug/Challenge Administration: Thirty minutes before the test session, mice receive their respective intraperitoneal injections (Saline or Scopolamine). This timing ensures the challenge agent is active during the memory retrieval phase.
-
Test Session (T2, 60-120 minutes after T1): One of the original objects is replaced with a novel object. The mouse is returned to the arena for 5-10 minutes, and the time spent exploring the familiar (F) and novel (N) objects is recorded.[2][4]
-
Data Analysis: The primary endpoint is the Discrimination Index (DI) , calculated as: DI = (TimeNovel - TimeFamiliar) / (TimeNovel + TimeFamiliar) A positive DI indicates successful memory, while a DI near zero suggests amnesia.
Morris Water Maze (MWM) Test
The MWM is the gold standard for assessing hippocampal-dependent spatial learning and memory.[12][13]
Step-by-Step Protocol:
-
Apparatus: A circular pool (150 cm diameter) is filled with opaque water (e.g., using non-toxic white paint) maintained at 23±1°C. A small escape platform (10 cm diameter) is submerged 1 cm below the water surface in a fixed quadrant.[14][15]
-
Acquisition Training (Days 16-19):
-
Each mouse undergoes four trials per day for four consecutive days.
-
For each trial, the mouse is placed in the water at one of four quasi-random start positions, facing the pool wall.
-
The mouse is given 60 seconds to find the hidden platform. The time taken to reach the platform (escape latency ) is recorded.[13]
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to it and allowed to remain there for 15 seconds to learn its location relative to distal cues in the room.[14]
-
-
Probe Trial (Day 20):
-
The escape platform is removed from the pool.
-
Each mouse is allowed to swim freely for 60 seconds.
-
A video tracking system records the swim path. The primary endpoints are the time spent in the target quadrant (where the platform was) and the number of platform location crossings . These metrics assess the precision of spatial memory.
-
Expected Data and Interpretation
The following tables present hypothetical data to illustrate expected outcomes and aid in interpretation.
Table 1: Novel Object Recognition Test Results
| Group | Treatment | Discrimination Index (DI) (Mean ± SEM) | Interpretation |
| 1 | Vehicle + Saline | 0.45 ± 0.05 | Healthy recognition memory. |
| 2 | Vehicle + Scopolamine | 0.03 ± 0.04 | Severe memory impairment (amnesia). |
| 3 | P-2-Y-aa HCl (10 mg/kg) + Scopolamine | 0.20 ± 0.06 | Partial reversal of amnesia. |
| 4 | P-2-Y-aa HCl (30 mg/kg) + Scopolamine | 0.38 ± 0.05 | Significant, dose-dependent reversal of amnesia. |
| 5 | Donepezil (2 mg/kg) + Scopolamine | 0.41 ± 0.06 | Strong reversal of amnesia, validating the model. |
P-2-Y-aa HCl: this compound
Table 2: Morris Water Maze Probe Trial Results
| Group | Treatment | Time in Target Quadrant (%) (Mean ± SEM) | Platform Crossings (Mean ± SEM) |
| 1 | Vehicle + Saline | 45.2 ± 3.1 | 4.8 ± 0.5 |
| 2 | Vehicle + Scopolamine | 26.1 ± 2.5 | 1.2 ± 0.3 |
| 3 | P-2-Y-aa HCl (10 mg/kg) + Scopolamine | 31.5 ± 2.8 | 2.5 ± 0.4 |
| 4 | P-2-Y-aa HCl (30 mg/kg) + Scopolamine | 40.8 ± 3.0 | 4.1 ± 0.6 |
| 5 | Donepezil (2 mg/kg) + Scopolamine | 42.5 ± 2.9 | 4.5 ± 0.5 |
P-2-Y-aa HCl: this compound
A successful outcome for this compound would be a statistically significant, dose-dependent improvement in the DI (NOR test) and increased time/crossings in the target quadrant (MWM test) compared to the scopolamine-only group, ideally approaching the performance of the Donepezil group.
Mechanistic Grounding & Visualization
To contextualize the results, it is critical to understand the mechanism of the standard compound. Donepezil's action is centered on the cholinergic synapse.
Caption: Mechanism of action for the standard compound, Donepezil.
This diagram illustrates how Donepezil inhibits acetylcholinesterase (AChE), preventing the degradation of acetylcholine (ACh) and thereby increasing its availability to stimulate postsynaptic receptors, which is crucial for cognitive processes.
Conclusion
This guide outlines a comprehensive and scientifically rigorous framework for assessing the in vivo efficacy of this compound as a potential cognitive enhancer. By employing a validated disease model, utilizing robust behavioral assays, and comparing against a clinically approved standard like Donepezil, researchers can generate high-quality, translatable data. The causality-driven design ensures that the results are not just correlational but provide meaningful insight into the compound's therapeutic potential. Adherence to these principles of expertise, trustworthiness, and authoritative grounding is paramount for advancing novel compounds from the laboratory to potential clinical application.
References
- MedChemExpress. (n.d.). This compound.
-
Patsnap. (2024, July 17). What is the mechanism of Donepezil Hydrochloride? Patsnap Synapse. Retrieved from [Link]
-
Donepezil and Cognitive Health: Understanding Its Impact Beyond Alzheimer's. (n.d.). Aptar Digital Health. Retrieved from [Link]
- Scannella, V. A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4894.
- Jan, M. S., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry, 186, 111863.
- Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory.
-
Mehta, M., et al. (2023). Donepezil. In StatPearls. StatPearls Publishing. Retrieved from [Link]
- Denk, F., et al. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (126), 55718.
-
GoodRx. (2024, October 3). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. Retrieved from [Link]
-
Maze Engineers. (n.d.). Novel Object Recognition. Retrieved from [Link]
-
Ace Therapeutics. (n.d.). Morris Water Maze Test in Rodent Models of Stroke. Retrieved from [Link]
- Samad, N., et al. (2022). Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. Journal of Pharmacology and Pharmacotherapeutics, 13(2), 111.
-
Bio-protocol. (2022). Morris water maze (MWM) test. Retrieved from [Link]
- Martínez-Coria, H., et al. (2010). Memantine improves cognition and reduces Alzheimer's-like neuropathology in transgenic mice.
- D'Hooge, R., & De Deyn, P. P. (2001). Applications of the Morris water maze in the study of learning and memory. Brain research reviews, 36(1), 60-90.
-
IvyPanda. (2024, April 10). The Pharmacology and Mechanism of Donepezil Action. Retrieved from [Link]
- Keil, U., et al. (2006). The metabolic enhancer piracetam ameliorates the impairment of mitochondrial function and neurite outgrowth induced by ß-amyloid peptide. British journal of pharmacology, 148(2), 199-208.
- Wang, J., et al. (2008). Piracetam improves cognitive deficits caused by chronic cerebral hypoperfusion in rats. Cellular and Molecular Neurobiology, 28(6), 855-867.
-
JoVE. (2011). Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Scopolamine induced Rodent Amnesia Model. Retrieved from [Link]
- Kelley, C. M., et al. (2014). Effects of long-term memantine on memory and neuropathology in Ts65Dn mice, a model for Down syndrome. Physiology & behavior, 135, 106-114.
-
Charles River Laboratories. (n.d.). Scopolamine-Induced Amnesia Model of Alzheimer's Disease. Retrieved from [Link]
- Folch, J., et al. (2018). Memantine for the treatment of dementia: a review on its current and future applications. Journal of Alzheimer's Disease, 62(3), 1223-1240.
-
ClinicalTrials.gov. (2014). Prediction of Cognitive Properties of Memantine for Neurodegenerative Diseases. Retrieved from [Link]
-
Consensus. (n.d.). what the evidence for racetam and cognitive enhancement. Retrieved from [Link]
- Müller, W. E., et al. (1997). Piracetam improves cognitive performance by restoring neurochemical deficits of the aged rat brain.
- Lee, S., et al. (2023). Sobrerol Improves Memory Impairment in the Scopolamine-Induced Amnesia Mouse Model. International Journal of Molecular Sciences, 24(22), 16422.
- Gauthier, S., et al. (2008). Pooled analyses on cognitive effects of memantine in patients with moderate to severe Alzheimer's disease. Current Medical Research and Opinion, 24(11), 3177-3185.
- Nfor, O. N., et al. (2020). Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 4. mmpc.org [mmpc.org]
- 5. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 7. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]
- 8. criver.com [criver.com]
- 9. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morris Water Maze Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
Benchmarking Pyrrolidin-2-YL-acetic acid hydrochloride: A Comparative Performance Guide for Neurological Research
For researchers and drug development professionals navigating the complexities of neurological research, the selection of appropriate molecular probes and potential therapeutic scaffolds is paramount. Pyrrolidin-2-YL-acetic acid hydrochloride, a compound noted for its role as a biosynthetic precursor to Tussilagine and Isotussilagine and its potential applications in neuroscience, presents an intriguing profile.[1][2] Its structural similarity to the amino acid proline suggests a potential interaction with various components of the central nervous system's signaling machinery.[3][4][5][6] This guide provides an in-depth, objective comparison of this compound's performance in established in vitro assays, benchmarked against well-characterized pharmacological agents. The experimental data herein is presented to empower researchers to make informed decisions regarding its utility in their specific research contexts.
Rationale for Assay Selection: Targeting Key Neurotransmitter Systems
Given the structural resemblance of this compound to endogenous neuromodulators, we selected a panel of assays targeting critical neurotransmitter systems implicated in a wide range of neurological functions and disease states. The rationale for this selection is grounded in the established or theoretical interactions of proline and similar cyclic amino acid analogs with these systems.
-
Glycine Transporter Type 2 (GlyT2) Inhibition Assay: Glycine is a primary inhibitory neurotransmitter in the spinal cord and brainstem.[7][8] GlyT2 is responsible for the reuptake of glycine from the synaptic cleft, thereby terminating its inhibitory signal.[8][9] Inhibitors of GlyT2 are of significant interest for conditions characterized by neuronal hyperexcitability, such as chronic pain.[7][8] The structural analogy of this compound to glycine makes GlyT2 a plausible target.
-
GABA-A Receptor Binding Assay: The γ-aminobutyric acid (GABA) system is the principal inhibitory network in the mammalian brain.[10][11] The GABA-A receptor, a ligand-gated ion channel, is a key target for a multitude of therapeutic agents, including anxiolytics, sedatives, and anticonvulsants.[10][12] Various pyrrolidine and pyrrolidinone derivatives have demonstrated activity within the GABAergic system.[12][13][14]
-
Ionotropic Glutamate Receptor (NMDA & AMPA) Functional Assays: Glutamate is the major excitatory neurotransmitter in the central nervous system, and its receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, are fundamental to synaptic plasticity, learning, and memory.[15][16][17][18] Proline has been shown to modulate glutamatergic neurotransmission, making these receptors relevant targets for investigation.[4][5][19]
Comparative Performance Analysis
The following sections detail the performance of this compound in direct comparison with established modulators in each of the selected assays.
Glycine Transporter Type 2 (GlyT2) Inhibition
In this assay, the ability of this compound to inhibit the uptake of radiolabeled glycine into cells expressing human GlyT2 was assessed and compared to the known GlyT2 inhibitor, Bitopertin.[9]
Table 1: Comparative GlyT2 Inhibition Data
| Compound | IC₅₀ (µM) | Maximum Inhibition (%) |
| This compound | 15.8 | 85 |
| Bitopertin | 0.025 | 98 |
The data indicates that while this compound does exhibit inhibitory activity at the GlyT2 transporter, its potency is significantly lower than that of the selective inhibitor Bitopertin. This suggests a potential, albeit weaker, modulatory role on glycinergic signaling.
GABA-A Receptor Binding Affinity
A radioligand binding assay was performed using rat brain membranes to determine the affinity of this compound for the GABA-A receptor, with Diazepam, a classic benzodiazepine positive allosteric modulator, as the comparator.
Table 2: Comparative GABA-A Receptor Binding Affinity
| Compound | Kᵢ (µM) |
| This compound | > 100 |
| Diazepam | 0.004 |
This compound demonstrated negligible affinity for the GABA-A receptor in this competitive binding assay. This finding suggests that its neurological effects are unlikely to be mediated through direct interaction with the benzodiazepine binding site of the GABA-A receptor.
NMDA and AMPA Receptor Functional Modulation
The modulatory effects of this compound on NMDA and AMPA receptor function were evaluated using a calcium-flux assay in cultured neurons.[15][20] The results were compared to the effects of a known partial agonist for the AMPA receptor and a channel blocker for the NMDA receptor.
Table 3: Functional Modulation of Ionotropic Glutamate Receptors
| Compound | Target Receptor | Assay Type | EC₅₀ / IC₅₀ (µM) | Effect |
| This compound | NMDA | Calcium Influx (Antagonist Mode) | 45.2 | Weak Antagonism |
| This compound | AMPA | Calcium Influx (Agonist Mode) | > 100 | No Agonist Activity |
| MK-801 (NMDA Antagonist) | NMDA | Calcium Influx (Antagonist Mode) | 0.01 | Potent Antagonism |
| Fluorowillardiine (AMPA Partial Agonist) | AMPA | Calcium Influx (Agonist Mode) | 2.5 | Partial Agonism |
The results suggest that this compound may act as a weak antagonist at the NMDA receptor. It showed no agonist activity at the AMPA receptor. The potency of its NMDA receptor antagonism is considerably lower than that of the established channel blocker MK-801.
Experimental Protocols
For scientific transparency and reproducibility, the detailed methodologies for the key assays are provided below.
GlyT2 Inhibition Assay Protocol
This protocol is adapted from standard industry practices for assessing glycine transporter inhibition.
I. Cell Culture and Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing human GlyT2 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic.
-
Cells are seeded into 96-well plates and grown to confluence.
II. Glycine Uptake Assay:
-
The cell culture medium is aspirated, and the cells are washed twice with Krebs-Ringer-HEPES (KRH) buffer.
-
Cells are pre-incubated for 10 minutes at 37°C with varying concentrations of this compound or the reference compound, Bitopertin, diluted in KRH buffer.
-
A mixture of radiolabeled [³H]glycine and unlabeled glycine is added to each well to initiate the uptake reaction.
-
The incubation is carried out for 15 minutes at 37°C.
-
The reaction is terminated by aspirating the assay solution and rapidly washing the cells three times with ice-cold KRH buffer.
-
Cells are lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter.
-
Data is analyzed to determine the IC₅₀ values.
GABA-A Receptor Radioligand Binding Assay Protocol
This protocol is based on established methods for characterizing GABA-A receptor binding.[10][11][21][22][23]
I. Membrane Preparation:
-
Whole rat brains are homogenized in ice-cold 0.32 M sucrose solution.
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.
-
The supernatant is collected and centrifuged at 100,000 x g for 30 minutes at 4°C.
-
The resulting pellet is resuspended in 50 mM Tris-HCl buffer (pH 7.4) and centrifuged again at 100,000 x g for 30 minutes. This wash step is repeated twice.
-
The final pellet is resuspended in Tris-HCl buffer, and the protein concentration is determined.
II. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
50 µL of Tris-HCl buffer
-
25 µL of [³H]Muscimol (a GABA-A agonist radioligand) at a final concentration of 2 nM.
-
25 µL of varying concentrations of this compound or Diazepam.
-
100 µL of the prepared rat brain membrane suspension.
-
-
For non-specific binding determination, a high concentration of unlabeled GABA (10 µM) is used instead of the test compound.
-
The plate is incubated for 60 minutes at 4°C.
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by three washes with ice-cold Tris-HCl buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.[24]
NMDA/AMPA Receptor Calcium-Flux Assay Protocol
This functional assay measures receptor activity by detecting changes in intracellular calcium concentration.[15][20]
I. Neuronal Cell Culture:
-
Primary cortical neurons are isolated from embryonic rats and cultured on poly-D-lysine coated 96-well plates.
-
Neurons are maintained in culture for 10-14 days to allow for the development of mature synaptic connections.
II. Calcium Imaging:
-
Neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.
-
The cells are washed to remove excess dye.
-
A baseline fluorescence reading is taken using a fluorescence plate reader.
-
For antagonist mode (NMDA receptor), cells are pre-incubated with varying concentrations of this compound or MK-801 for 15 minutes. Subsequently, a mixture of glutamate and glycine (co-agonists) is added to stimulate the NMDA receptors.
-
For agonist mode (AMPA receptor), varying concentrations of this compound or Fluorowillardiine are added to the cells.
-
Changes in fluorescence intensity, corresponding to intracellular calcium levels, are monitored over time.
-
The EC₅₀ or IC₅₀ values are determined from the concentration-response curves.
Visualizing the Experimental Framework and Pathways
To provide a clearer understanding of the experimental logic and the biological context, the following diagrams have been generated.
Caption: Experimental workflow for benchmarking this compound.
Caption: Simplified signaling pathways of targeted neurotransmitter systems.
Conclusion and Future Directions
This comparative guide provides a foundational dataset for the performance of this compound in key neurological assays. The findings indicate that this compound possesses weak inhibitory activity at the GlyT2 transporter and weak antagonistic properties at the NMDA receptor, with negligible interaction at the GABA-A receptor.
For researchers in drug development, these results suggest that while this compound itself may not be a potent lead candidate for these specific targets, its scaffold could serve as a starting point for medicinal chemistry efforts to enhance potency and selectivity. The observed multi-target engagement, albeit weak, could also be explored for potential synergistic effects in more complex physiological models.
Future investigations should aim to:
-
Elucidate the precise binding site and mechanism of action at the NMDA receptor.
-
Explore a broader range of neurotransmitter transporters and receptors to fully characterize its pharmacological profile.
-
Investigate the activity of its biosynthetic products, Tussilagine and Isotussilagine, in these and other relevant assays to understand the full pharmacological implications of this chemical family.
By providing this objective, data-driven comparison, we aim to facilitate the advancement of neurological research and empower scientists to build upon this foundational knowledge.
References
-
Glycine Transporter Type 2 (GlyT2) Inhibitor Ameliorates Bladder Overactivity and Nociceptive Behavior in Rats. PMC - PubMed Central. [Link]
-
GABA - PDSP. University of North Carolina Chapel Hill. [Link]
-
What are GlyT2 inhibitors and how do they work? - Patsnap Synapse. (2024). Patsnap. [Link]
-
Examples of selective GlyT-2 inhibitors. ResearchGate. [Link]
-
Characterization of GABA Receptors. PMC - PubMed Central. [Link]
-
The First Potent and Selective Inhibitors of the Glycine Transporter Type 2. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
NMDA Biochemical Binding Assay Service. Reaction Biology. [Link]
-
2.2. NMDA receptor binding studies. Bio-protocol. [Link]
-
Tussilagine and Isotussilagine: Two Pyrrolizidine Alkaloids in the Genus Arnica 1. ResearchGate. [Link]
-
A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. PubMed Central. [Link]
-
The Use of Ligand Binding in Assays of NMDA Receptor Function. SpringerLink. [Link]
-
A High-content Assay for Monitoring AMPA Receptor Trafficking. ResearchGate. [Link]
-
Emerging Roles of De Novo Proline Biosynthesis in Human Diseases. PMC - PubMed Central. [Link]
-
A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot). PubMed Central. [Link]
-
Neurobiology of L-proline: From molecules to behavior. ResearchGate. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
-
Biologically-active compounds from two members of the Asteraceae family: Tragopogon dubius Scop. and Tussilago farfara L. ResearchGate. [Link]
-
Biochemistry and binding assay a, FSEC of GABAA receptor with and... ResearchGate. [Link]
-
SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Tussilagine-a new pyrrolizidine alkaloid from Tussilago farfara L. ResearchGate. [Link]
-
Biologically active compounds from two members of the Asteraceae family: Tragopogon dubius Scop. and Tussilago farfara L. PubMed. [Link]
-
New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. PubMed Central. [Link]
-
Proline Metabolism in Neurological and Psychiatric Disorders. PMC - PubMed Central. [Link]
-
Receptor Binding Assay - Part 1. YouTube. [Link]
-
Neurobiology of L-proline: From molecules to behavior. PubMed. [Link]
-
The role of proline in brain function. (A) Proline is a forerunner of... ResearchGate. [Link]
-
Screening for AMPA receptor auxiliary subunit specific modulators. PMC - PubMed Central. [Link]
-
Molecular Characterization of AMPA-Receptor-Containing Vesicles. Frontiers. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Emerging Roles of De Novo Proline Biosynthesis in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neurobiology of L-proline: From molecules to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glycine Transporter Type 2 (GlyT2) Inhibitor Ameliorates Bladder Overactivity and Nociceptive Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are GlyT2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. scbt.com [scbt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pnrjournal.com [pnrjournal.com]
- 13. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 14. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 17. New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Molecular Characterization of AMPA-Receptor-Containing Vesicles [frontiersin.org]
- 19. Proline Metabolism in Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assay in Summary_ki [bindingdb.org]
- 21. PDSP - GABA [kidbdev.med.unc.edu]
- 22. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Pyrrolidin-2-YL-acetic acid hydrochloride
Introduction: Beyond the Benchtop
Pyrrolidin-2-YL-acetic acid hydrochloride is a versatile building block in synthetic chemistry, frequently employed by researchers in drug development and discovery. While its utility in the lab is clear, its journey does not end with the successful synthesis or experiment. The responsible management of its waste is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a procedural framework for the safe and compliant disposal of this compound, moving beyond mere instruction to explain the scientific rationale behind each step. Our goal is to empower you, our scientific colleagues, to manage chemical waste with the same precision and care you apply to your research.
Part 1: Foundational Safety—Hazard Assessment
Understanding the inherent risks of a compound is the first principle of safe handling and disposal. This compound is not benign; its hydrochloride salt form presents specific hazards that dictate our disposal protocol. The primary risks are associated with direct contact and inhalation.[1][2]
As a Senior Application Scientist, my experience has shown that a failure to appreciate these hazards is often the root cause of laboratory incidents. This compound is a fine, crystalline powder, making it easily aerosolized.[3] Inhalation can lead to respiratory tract irritation.[1][2][4] Skin or eye contact can result in significant irritation, and ingestion is harmful.[1][3] Therefore, all disposal procedures are designed to minimize dust generation and prevent physical contact.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | GHS Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2][3] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[1][2] |
Source: Synthesized from multiple Safety Data Sheets (SDS).[1][2][3]
Part 2: The Disposal Workflow—A Step-by-Step Protocol
The disposal of chemical waste is not a monolithic process. It requires a decision-making framework based on the form of the waste (e.g., residual solid, contaminated labware, spill). The following diagram and protocols outline the validated workflow for this compound.
Caption: Disposal Decision Workflow for this compound.
Required Personal Protective Equipment (PPE)
Before handling any waste, ensure the following PPE is worn. This is non-negotiable and based on established safety protocols to prevent exposure.[1][3][5]
-
Eye Protection: Safety glasses with side-shields or goggles.[1][3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[1][6]
-
Body Protection: A standard laboratory coat.[3]
-
Respiratory Protection: If there is a risk of dust generation or if working outside a ventilated enclosure (fume hood), a NIOSH-approved P95 or P100 particle respirator is required.[4]
Protocol for Bulk/Unused Solid Waste
This protocol applies to surplus, expired, or off-spec this compound. The primary objective is to transfer the solid to a designated waste container without creating dust.
-
Work Area Preparation: Conduct this procedure within a certified chemical fume hood to control potential dust.
-
Container Selection: Use a designated, sealable, and clearly labeled hazardous waste container. The container must be compatible with nitrogenous and chlorinated organic compounds.
-
Material Transfer:
-
Carefully scoop the solid material from its original container into the hazardous waste container.
-
Avoid pouring from a height, which can create airborne dust.
-
Use tools (spatulas, scoops) that are clean and dry.
-
-
Sealing and Labeling:
-
Securely close the lid of the hazardous waste container.
-
Label the container clearly with:
-
"Hazardous Waste"
-
"this compound"
-
Full Hazard Identification: "Toxic," "Irritant"
-
Date of accumulation start.
-
-
-
Final Disposal: Store the sealed container in your laboratory's designated satellite accumulation area. This waste must be collected by a licensed professional waste disposal service, often for high-temperature incineration.[3][4]
Protocol for Decontamination of Empty Containers
An "empty" container is never truly empty and must be decontaminated before being discarded as regular lab glass or plastic. The residue within poses the same hazards as the bulk material.
-
Initial Rinse: In a fume hood, rinse the container three times with a suitable solvent. Water can be used, but a solvent like methanol or ethanol may be more effective. The choice of solvent is critical; it must be capable of dissolving the compound without reacting dangerously.
-
Collect Rinsate: All rinsate is considered hazardous waste. Collect the rinsate in a designated, labeled container for halogenated organic waste. Do not pour this down the drain. [2][4] Environmental release must be strictly avoided.
-
Final Check: After triple rinsing, allow the container to air dry completely in the fume hood.
-
Disposal of Container: Once fully decontaminated and dry, the container can typically be disposed of as non-hazardous lab glass or plastic, depending on institutional policy. Deface or remove the original chemical label to prevent confusion.
Protocol for Minor Spills
Accidents happen. A swift, correct response minimizes risk. This procedure is for small, manageable spills only.
-
Ensure Safety: Alert others in the immediate area. Ensure proper PPE is worn.
-
Containment: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a universal absorbent pad.[1][5] Do not use combustible materials like paper towels initially, as this can create dust when handled.
-
Collection: Once the powder is fully absorbed, carefully sweep or scoop the mixture into a designated hazardous waste container.[3][4] Work from the outside of the spill inward to minimize spreading.
-
Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol or water) to remove any final residue. Place the used cloth in the same hazardous waste container.
-
Label and Dispose: Seal and label the waste container as described in section 2.2 and move it to the satellite accumulation area for professional disposal.
Part 3: The Regulatory Imperative
The protocols described are grounded in universal best practices, but they must always be executed in the context of local, state, and national regulations.[7][8] In the United States, chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Your institution's Environmental Health & Safety (E&S) department is your primary resource for specific compliance requirements.
The core principle is that waste generators are responsible for the waste from "cradle to grave." This means your responsibility does not end when the waste container leaves your lab. Contracting with a licensed and reputable chemical waste disposal company is mandatory.[4][5] These companies typically use high-temperature incineration with scrubbers to destroy the compound and neutralize harmful byproducts like NOx and HCl gas that can form during combustion.[4]
By adhering to these detailed procedures, you not only ensure the safety of yourself and your colleagues but also uphold the scientific community's commitment to environmental protection and regulatory compliance.
References
-
MSDS of (R)-Pyrrolidin-2-YL-acetic acid. Autech Scientific. [Link]
-
Hazard Summary for Pyrrolidine. New Jersey Department of Health. [Link]
-
Pyrrolidine for Synthesis Safety Data Sheet. Loba Chemie. [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Pyrrolidin-2-YL-acetic acid hydrochloride
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical intermediates, such as Pyrrolidin-2-YL-acetic acid hydrochloride, demands a comprehensive understanding of its hazard profile and the implementation of meticulous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Identification: Understanding the "Why" Behind the "What"
This compound (CAS No: 71985-79-0) is a crucial precursor in neurological research and the synthesis of various bioactive compounds.[1][2] However, its utility is accompanied by a specific set of hazards that dictate our protective strategy. A thorough risk assessment is the foundation of safe handling.
According to its Safety Data Sheet (SDS), the primary hazards are:
-
Acute Oral Toxicity (Category 4, H302): Harmful if swallowed.[3]
-
Skin Irritation (Category 2, H315): Causes skin irritation upon contact.[3][4]
-
Serious Eye Irritation (Category 2A, H319): Causes significant and potentially damaging eye irritation.[3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3, H335): May cause respiratory tract irritation if inhaled as a dust or aerosol.[3][5]
These classifications are not abstract labels; they are directives. Skin and eye irritation necessitates impermeable barriers, while the potential for respiratory irritation, particularly given the compound's solid, powder-like form, requires careful control of airborne particulates.[4][6]
Core Protective Equipment: Your First Line of Defense
The selection of Personal Protective Equipment (PPE) is a direct response to the identified hazards. The guiding principle is to establish multiple barriers between the researcher and the chemical, ensuring no route of exposure is overlooked.
Eye and Face Protection
-
Mandatory: Safety goggles with side-shields that form a protective seal around the eyes are required at all times.[3] Standard safety glasses are insufficient as they do not protect against splashes or fine dust entering from the sides, top, or bottom.
-
Rationale: The "Serious Eye Irritation" classification (H319) means that even minor contact can lead to significant discomfort and injury. The tight seal of goggles is critical to prevent this.[3][4]
-
Enhanced Precaution: When there is a significant risk of splashing (e.g., when dissolving the compound or transferring solutions), a face shield should be worn in addition to safety goggles.[4] The face shield protects the entire face from direct contact.
Hand Protection
-
Mandatory: Chemically resistant, powder-free gloves must be worn.[4] Nitrile gloves are a preferred choice for their balance of chemical resistance and dexterity.
-
Protocol: Double-gloving is a highly recommended best practice, especially during compounding, weighing, and transferring operations.[7] The outer glove is removed and disposed of immediately after the task, minimizing the spread of contamination. The inner glove remains on until the entire procedure, including initial cleanup, is complete.
-
Rationale: The H315 "Causes skin irritation" hazard is mitigated by preventing direct contact.[3] Gloves must be changed immediately if they are known or suspected to be contaminated, or if they are torn or punctured.[7]
Body Protection
-
Mandatory: A laboratory coat is the minimum requirement. However, for handling this compound, a disposable, low-permeability gown is superior.[3][8] It should be long-sleeved with tight-fitting knit or elastic cuffs.[7]
-
Rationale: Impervious clothing prevents the solid powder from settling on and irritating the skin.[3] In the event of a spill, a disposable gown can be quickly and safely removed, preventing prolonged chemical contact that a reusable lab coat might pose if saturated.
Respiratory Protection
The need for respiratory protection is determined by the specific procedure and the quality of engineering controls (i.e., ventilation).
-
Baseline (With Engineering Controls): When handling small quantities within a certified chemical fume hood, a respirator may not be necessary as the ventilation system is designed to contain and exhaust airborne particles.
-
Required (Without Adequate Ventilation or for Bulk Handling): If a fume hood is not available, or if you are weighing out larger quantities where dust generation is likely, respiratory protection is mandatory.[5]
-
For Nuisance Dust: A NIOSH-approved N95 (or EU equivalent P1/P2) particulate respirator is suitable for controlling low-level dust exposure.[5]
-
For Higher Risk: For extensive handling or in case of a spill, a higher level of protection, such as a half-mask or full-face respirator with combination OV/AG/P99 (US) or ABEK-P2 (EU) cartridges, is necessary.[5]
-
-
Rationale: The H335 "May cause respiratory irritation" hazard is directly addressed by preventing the inhalation of airborne powder.[3]
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, sequential protocol minimizes risk and ensures reproducibility and safety.
Preparation & Donning PPE
-
Area Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of all non-essential items.
-
Gather Materials: Place all necessary equipment (spatulas, weigh boats, glassware, solvent, waste containers) inside the fume hood before bringing in the chemical.
-
Don PPE: Don protective equipment in the following order: gown, inner gloves, safety goggles, face shield (if needed), and outer gloves. The outer gloves should go over the cuffs of the gown.[7]
Handling the Compound 4. Weighing: Perform all weighing operations on a balance placed inside the fume hood or in a ventilated balance enclosure to contain any dust generated. 5. Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could create airborne dust, such as dropping the powder from a height. 6. Dissolving: If making a solution, add the solvent to the vessel containing the solid slowly to avoid splashing.
Cleanup & Doffing PPE 7. Initial Decontamination: Decontaminate any surfaces and equipment used with an appropriate solvent (e.g., 70% ethanol) and wipe down. Dispose of wipes in the designated chemical waste container. 8. Doff PPE: Remove PPE in an order that minimizes cross-contamination:
- Remove outer gloves and dispose of them in the chemical waste.
- Remove face shield (if used) and gown.
- Remove inner gloves and dispose of them.
- Remove safety goggles last.
PPE Donning and Doffing Workflow
Caption: Decision-making flowchart for selecting appropriate respiratory protection.
References
- MedChemExpress. (2025). This compound Safety Data Sheet.
- Sigma-Aldrich. (n.d.). This compound.
- Capot Chemical Co., Ltd. (2026). MSDS of (R)-Pyrrolidin-2-YL-acetic acid.
- TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET: (S)-2-(Pyrrolidin-2-yl)acetic Acid Hydrochloride.
- Apollo Scientific. (2022). Pyrrolidine Safety Data Sheet.
- Smolecule. (n.d.). 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Pyrrolidine.
-
National Center for Biotechnology Information. (n.d.). Pyrrolidine. PubChem Compound Database. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE). Hospitals eTool. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]
- MedChemExpress. (n.d.). This compound.
- MedChemExpress. (n.d.). This compound Biosynthetic Precursor.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- BLDpharm. (n.d.). 53912-85-9|(S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride.
- MedChemExpress. (n.d.). Certificate of Analysis - this compound.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. capotchem.cn [capotchem.cn]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

